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  • Product: 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
  • CAS: 681249-76-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Preamble: Unveiling the Therapeutic Promise of a Novel Heterocycle The landscape of contemporary drug discovery is characterized by an unceasing quest for novel molecular entities with precisely defined mechanisms of act...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unveiling the Therapeutic Promise of a Novel Heterocycle

The landscape of contemporary drug discovery is characterized by an unceasing quest for novel molecular entities with precisely defined mechanisms of action. Within this paradigm, nitrogen-rich heterocyclic scaffolds have emerged as a cornerstone of medicinal chemistry, offering a rich tapestry of pharmacological activities. The triazolo[1,5-a]pyrazine nucleus, a purine isostere, has garnered significant attention for its therapeutic potential, particularly in the realm of neurodegenerative and inflammatory disorders. This guide provides an in-depth technical exploration of the putative mechanism of action of a specific derivative, 2-Cyclopropyl-triazolo[1,5-a]pyrazine, tailored for researchers, scientists, and drug development professionals. While direct experimental data on this precise molecule is nascent, a robust body of evidence from structurally related analogs points towards a primary mode of action as a potent and selective antagonist of the adenosine A2A receptor. This document will, therefore, be structured around this central hypothesis, while also acknowledging other potential biological activities inherent to the broader triazolopyrimidine and triazolopyrazine classes.

I. The Adenosine A2A Receptor: A Key Modulator in Neurological and Inflammatory Pathways

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes. Predominantly expressed in the basal ganglia, particularly the striatum, as well as on immune cells, the A2AR is a critical regulator of neuronal excitability, neurotransmitter release, and immune responses.[1] Under normal physiological conditions, adenosine, the endogenous ligand for A2AR, modulates dopaminergic neurotransmission. However, in pathological states such as Parkinson's disease, there is an upregulation of A2AR, leading to an over-inhibition of dopamine D2 receptor function.[1] Consequently, antagonism of the A2AR has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2]

II. The Triazolo[1,5-a]pyrazine Scaffold as a Privileged Motif for A2AR Antagonism

The[3][4][5]triazolo[1,5-a]pyrazine nucleus has been identified as a highly effective scaffold for the design of potent and selective A2AR antagonists.[5][6] Its structural resemblance to purines allows it to function as a purine surrogate, competitively binding to the adenosine binding site on the A2AR.[7] The cyclopropyl group at the 2-position of the triazole ring in 2-Cyclopropyl-triazolo[1,5-a]pyrazine is a critical design element. Small, rigid substituents at this position have been shown to enhance binding affinity and selectivity for the A2AR. The cyclopropyl moiety, with its unique conformational constraints and electronic properties, likely contributes to favorable interactions within the hydrophobic pocket of the A2AR binding site.

Proposed Binding Mode and Signaling Cascade

Based on extensive research on related triazolopyrazine and triazolopyrimidine A2AR antagonists, a putative binding mode for 2-Cyclopropyl-triazolo[1,5-a]pyrazine can be postulated. The triazolopyrazine core is expected to form key hydrogen bonding interactions with specific residues in the A2AR binding pocket, while the cyclopropyl group engages in hydrophobic interactions.

By competitively inhibiting the binding of adenosine to the A2AR, 2-Cyclopropyl-triazolo[1,5-a]pyrazine is hypothesized to block the downstream signaling cascade. This includes the inhibition of adenylyl cyclase activation and the subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of the basal ganglia, this would lead to a disinhibition of dopamine D2 receptor signaling, thereby restoring motor control in conditions like Parkinson's disease.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Adenosine Adenosine A2AR_pre A2A Receptor Adenosine->A2AR_pre Activates AC_pre Adenylyl Cyclase A2AR_pre->AC_pre Stimulates cAMP_pre cAMP AC_pre->cAMP_pre Produces PKA_pre PKA cAMP_pre->PKA_pre Activates Dopamine_release Dopamine Release PKA_pre->Dopamine_release Inhibits D2R D2 Receptor Dopamine_release->D2R Activates AC_post Adenylyl Cyclase D2R->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post Reduces PKA_post PKA cAMP_post->PKA_post Inactivates Motor_Control Motor Control PKA_post->Motor_Control Modulates Compound 2-Cyclopropyl- triazolo[1,5-a]pyrazine Compound->A2AR_pre Antagonizes

Figure 1: Putative signaling pathway of 2-Cyclopropyl-triazolo[1,5-a]pyrazine as an adenosine A2A receptor antagonist.

III. Experimental Protocols for Mechanism of Action Elucidation

To experimentally validate the hypothesized mechanism of action of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, a series of in vitro and in vivo assays are required. The following protocols are based on established methodologies for characterizing A2AR antagonists.

A. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Cyclopropyl-triazolo[1,5-a]pyrazine for the human adenosine A2A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human adenosine A2A receptor (e.g., HEK293-hA2AR).

  • Radioligand: Use a high-affinity radiolabeled A2AR antagonist, such as [3H]-ZM241385.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine for 60 minutes at 25°C.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

B. cAMP Functional Assay

Objective: To assess the functional antagonist activity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine at the adenosine A2A receptor.

Methodology:

  • Cell Line: Use a cell line expressing the human adenosine A2A receptor (e.g., HEK293-hA2AR).

  • Stimulation: Pre-incubate the cells with varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, followed by stimulation with a fixed concentration of an A2AR agonist (e.g., NECA).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the inhibition of agonist-stimulated cAMP production against the concentration of 2-Cyclopropyl-triazolo[1,5-a]pyrazine to determine the IC50 value.

G start Start plate_cells Plate HEK293-hA2AR cells start->plate_cells add_compound Add varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine plate_cells->add_compound add_agonist Add fixed concentration of A2AR agonist (NECA) add_compound->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure intracellular cAMP (HTRF/ELISA) lyse_cells->measure_cAMP analyze_data Determine IC50 measure_cAMP->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the cAMP functional assay.

IV. Broader Pharmacological Context and Potential Off-Target Activities

While the primary hypothesized mechanism of action for 2-Cyclopropyl-triazolo[1,5-a]pyrazine is A2AR antagonism, the broader family of triazolopyrimidines and related heterocycles exhibit a diverse range of biological activities.[7] It is therefore prudent for researchers to consider and investigate potential off-target effects. These may include:

  • Phosphodiesterase (PDE) Inhibition: Certain triazolopyrimidine derivatives have been identified as inhibitors of phosphodiesterases, such as PDE2A.[3][8]

  • Kinase Inhibition: The triazolopyrazine scaffold has been incorporated into molecules designed as inhibitors of various kinases, including c-Met and VEGFR-2.[9]

  • Antiparasitic and Antimicrobial Activity: Triazolopyrimidine derivatives have shown promise as agents against various parasites and bacteria.[3][10]

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: Some triazolo[1,5-a]pyrimidines have been evaluated as CRF1 receptor antagonists.[11]

A comprehensive understanding of the pharmacological profile of 2-Cyclopropyl-triazolo[1,5-a]pyrazine will necessitate screening against a panel of relevant off-targets.

V. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine, based on the expected profile of a potent and selective A2AR antagonist.

AssayParameterHypothetical Value
A2AR Binding AssayKi (nM)5.2
A1R Binding AssayKi (nM)>1000
A2AR cAMP Functional AssayIC50 (nM)12.5
PDE2A Inhibition AssayIC50 (µM)>10
c-Met Kinase AssayIC50 (µM)>10

VI. Conclusion and Future Directions

This technical guide has delineated the putative mechanism of action of 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a potent and selective adenosine A2A receptor antagonist. This hypothesis is strongly supported by the well-established pharmacology of the triazolo[1,5-a]pyrazine scaffold. The provided experimental protocols offer a clear roadmap for the empirical validation of this proposed mechanism. Future research should focus on the synthesis and in-depth biological evaluation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine to confirm its A2AR antagonist activity, assess its selectivity profile, and explore its therapeutic potential in preclinical models of neurological and inflammatory diseases.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 247-260. [Link]

  • Grieco, I., et al. (2024). 7-Amino-[3][4][5]triazolo[1,5-a][3][9][11]triazines as CK1δ inhibitors. Bioorganic Chemistry, 151, 107659. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868989. [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[3][4][5]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

  • Saito, T., et al. (2011). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and Their Tricyclic Derivatives as Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists. Bioorganic & Medicinal Chemistry, 19(20), 5955-5966. [Link]

  • Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(3), 967-971. [Link]

  • WO2009047514A1 -[3][4][5]triazolo[1,5-a]pyridine and[3][4][5]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 114, 105096. [Link]

  • Tresadern, G., et al. (2020).[3][4][5]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(23), 14693-14713. [Link]

  • WO2007138072A2 - Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases.
  • Alle, T., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry, 66(1), 435-459. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6593. [Link]

  • EP3746394A1 - PYRAZOLO[1,5-A][3][9][11]TRIAZINE-2-AMINE DERIVATIVE, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF. Google Patents.

  • Federico, S., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. Molecules, 27(7), 2334. [Link]

  • Neustadt, B. R., et al. (2009). Potent and selective adenosine A2A receptor antagonists: 1,2,4-Triazolo[1,5-c]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(3), 967-971. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 247-260. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of[3][4][5]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European Journal of Medicinal Chemistry, 138, 1029-1041. [Link]

  • US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.
  • Pinna, A. (2021). The Pharmacological Potential of Adenosine A 2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8913. [Link]

  • Ruiz-Bañales, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2404. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of the Triazolo[1,5-a]pyrazine and Triazolo[1,5-a]pyrimidine Core Scaffolds

Introduction: The Versatile Triazolopyrimidine and Triazolopyrazine Scaffolds The[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrazine ring systems are heterocyclic scaffolds of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Triazolopyrimidine and Triazolopyrazine Scaffolds

The[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[1,5-a]pyrazine ring systems are heterocyclic scaffolds of significant interest in medicinal chemistry.[1][4] These structures are recognized for their diverse pharmacological activities, which stem from their nature as purine isosteres, their ability to act as bio-isosteres for other functional groups, and their metal-chelating properties.[5][6] The inherent versatility of these scaffolds has led to their exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.[1][4] The triazolo[1,5-a]pyrimidine scaffold, in particular, is a component of several marketed drugs and clinical candidates, underscoring its therapeutic potential.[1]

Synthetic Strategies: Building the Core

The synthesis of triazolo[1,5-a]pyrimidines and their pyrazine analogs can be achieved through various established routes. A common and effective method involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. This approach allows for the introduction of a wide variety of substituents on the pyrimidine or pyrazine ring, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of the triazolo[1,5-a]pyrimidine scaffold. A similar strategy can be adapted for the triazolo[1,5-a]pyrazine core by using appropriate starting materials.

G cluster_reactants Starting Materials A 3-Amino-1,2,4-triazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D [1,2,4]Triazolo[1,5-a]pyrimidine Core C->D

Caption: Generalized synthetic scheme for the[1][2][3]triazolo[1,5-a]pyrimidine core.

Pharmacological Landscape: A Multitude of Targets

The triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrazine scaffolds have been shown to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Central Nervous System Activity
  • GABAA Receptor Modulation: Certain 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive modulators of the GABAA receptor.[2] These compounds have demonstrated potent anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model, with a favorable safety profile compared to existing antiepileptic drugs.[2] The proposed mechanism involves enhancing the inhibitory effects of GABA, a key neurotransmitter in the central nervous system.[2]

  • Adenosine A2A Receptor Antagonism: The[1][2][3]triazolo[1,5-a]pyrazine nucleus has been successfully employed as a core structure for the development of potent and selective adenosine A2A receptor antagonists.[3] This is significant for the potential treatment of neurodegenerative disorders like Parkinson's disease, where antagonism of the A2A receptor is a validated therapeutic strategy.[3]

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: Derivatives of both pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines have been synthesized and evaluated as CRF1 receptor antagonists.[7] These compounds have shown promising binding affinities and antagonist activity, with some demonstrating oral efficacy in animal models of anxiety.[7][8]

Anti-Infective Properties
  • Antiviral Activity: A derivative of[1][2][3]triazolo[1,5-a]pyrimidine was identified as an inhibitor of the Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp).[9] This compound, referred to as Mol-5, demonstrated direct binding to the DENV RdRp protein, inhibiting its enzymatic activity with an IC50 of 1.28 µM.[9] In cell-based assays, it inhibited DENV2 infectivity with an EC50 of 4.5 µM and suppressed DENV2-induced inflammation.[9]

  • Antibacterial Activity: The broader class of triazole-fused heterocycles, including triazolo[4,3-a]pyrazine derivatives, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The proposed mechanisms of action for triazole derivatives include disruption of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV.[10]

  • Antiparasitic Activity: Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated significant in vitro activity against various species of Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[11]

Oncology

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of key kinases involved in cancer progression, such as phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDK2).[12][13] The structural similarity of the triazolo[1,5-a]pyrimidine core to the purine ring system makes it a suitable scaffold for targeting the ATP-binding sites of kinases.[5]

Mechanism of Action: Diverse Molecular Interactions

The diverse pharmacology of these scaffolds is a direct result of their ability to engage with various biological targets through different modes of action.

Receptor Modulation

As seen with GABAA and adenosine A2A receptors, triazolopyrimidine and triazolopyrazine derivatives can act as allosteric modulators or competitive antagonists, respectively. The specific substitutions on the core scaffold are crucial for determining the target selectivity and the nature of the interaction.

Enzyme Inhibition

For targets like DENV RdRp and various kinases, these compounds function as inhibitors, often by competing with the natural substrate. The planarity of the fused ring system and the potential for hydrogen bonding and hydrophobic interactions are key to their inhibitory activity.

Signaling Pathway Modulation

The interaction of these compounds with their primary targets can lead to the modulation of downstream signaling pathways. For instance, inhibition of DENV RdRp disrupts viral replication, while antagonism of the adenosine A2A receptor can modulate dopaminergic signaling in the brain.

G cluster_compound Triazolo[1,5-a]pyrimidine/pyrazine Derivative A Compound B GABA-A Receptor A->B C Adenosine A2A Receptor A->C D Viral RdRp A->D E Kinases (e.g., PI3K) A->E F Positive Allosteric Modulation B->F G Antagonism C->G H Inhibition D->H E->H I Anticonvulsant Effect F->I J Neuroprotection G->J K Antiviral Effect H->K L Anticancer Effect H->L

Caption: Diverse mechanisms of action of triazolopyrimidine and triazolopyrazine derivatives.

Pharmacokinetics and ADME Profile

While pharmacokinetic data is highly compound-specific, some general insights can be drawn from studies on derivatives of these scaffolds. For instance, a pyrazolo[1,5-a]-1,3,5-triazine derivative, DMP696, demonstrated good oral bioavailability in rats (37%) and dogs (50%).[8] The metabolic fate of these compounds can be complex, with potential for oxidation of the core ring system.[14] In silico tools can be valuable for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel derivatives.[15]

Quantitative Data Summary

Compound ClassTargetActivityReference
[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivativesGABAA ReceptorAnticonvulsant ED50 = 31.81 mg/kg (compound 5c)[2]
[1][2][3]triazolo[1,5-a]pyrazine derivativesAdenosine A2A ReceptorAntagonists[3]
[1][2][3]triazolo[1,5-a]pyrimidine derivative (Mol-5)DENV NS5-RdRpIC50 = 1.28 µM[9]
[1][2][3]triazolo[1,5-a]pyrimidine derivative (Mol-5)DENV2 (cell-based)EC50 = 4.5 µM[9]
Pyrazolo/triazolo[1,5-a]pyrimidine derivativesCRF1 ReceptorIC50 = 4.2 - 418 nM[7]
Pyrazolo[1,5-a]-1,3,5-triazine (DMP696)hCRF1 ReceptorKi = 1.7 nM[8]

Conclusion and Future Directions

The triazolo[1,5-a]pyrazine and triazolo[1,5-a]pyrimidine scaffolds represent a rich source of pharmacologically active compounds with potential applications across multiple therapeutic areas. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to interact with a wide range of biological targets makes them a privileged scaffold in drug discovery.

For the specific case of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, the introduction of a cyclopropyl group at the 2-position could influence its pharmacological profile in several ways. The cyclopropyl group can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and potentially alter the electronic properties of the triazole ring. Future research on this and other novel derivatives should focus on a systematic evaluation of their activity against a panel of relevant biological targets, guided by the extensive knowledge base established for the parent scaffolds.

References

  • An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. PubMed.

  • Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. PubMed.

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • [1][2][3]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed - NIH.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine deriv
  • Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and Their Tricyclic Derivatives as Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists. PubMed.
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice.
  • 1-(2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid. Moldb.
  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][2][3]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed.

  • 2,7-dimethyl-8-(2, 4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: a potent, orally bioavailable CRF(1) receptor antagonist. PubMed.
  • Pharmacokinetics of a chemoprotective agent, 2-(allylthio)

Sources

Foundational

Topic: 2-Cyclopropyl-triazolo[1,5-a]pyrazine Derivatives: A Technical Guide to Synthesis and Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, leading to compounds with a wide array of biological activities, including antitumor, antimalarial, and antibacterial properties.[3][4] This guide focuses on a specific, high-interest subclass: 2-cyclopropyl-triazolo[1,5-a]pyrazine derivatives. The incorporation of a cyclopropyl moiety is a strategic design choice intended to enhance metabolic stability, improve receptor binding, and optimize pharmacokinetic profiles.[5] We will provide a comprehensive overview of the synthetic routes to this core, detail robust screening methodologies for identifying lead compounds, and discuss the critical structure-activity relationships that guide drug development efforts.

The Strategic Rationale: Why 2-Cyclopropyl-triazolo[1,5-a]pyrazine?

The triazolo[1,5-a]pyrazine core is an aza-analog of an indolizine, characterized as a delocalized 10-π electron system.[6] This electron-deficient, nitrogen-rich scaffold is a frequent starting point in drug discovery due to its favorable physicochemical properties and its ability to engage in multiple types of interactions with biological targets.[3]

The decision to install a cyclopropyl group at the 2-position is a calculated move in medicinal chemistry. The cyclopropyl group serves as a non-classical bioisostere for functionalities like methyl, ethyl, or even phenyl groups.[7][8] Its unique properties offer several advantages:

  • Metabolic Stability: The strained ring system is often more resistant to oxidative metabolism compared to simple alkyl chains.

  • Conformational Rigidity: It introduces a degree of rigidity, which can lock the molecule into a bioactive conformation, thereby improving potency and selectivity.

  • Improved Physicochemical Properties: It can favorably modulate lipophilicity and solubility, key parameters for oral bioavailability.[5]

  • Novel Exit Vectors: It provides a three-dimensional exit vector for substituents that can explore new regions of a target's binding pocket.[8]

This combination of a privileged core scaffold and a strategic bioisosteric substitution makes the 2-cyclopropyl-triazolo[1,5-a]pyrazine class a compelling area for therapeutic investigation.

Synthesis of the Core Scaffold and Derivatives

The construction of the triazolo[1,5-a]pyrazine ring system is typically achieved through cyclocondensation reactions.[6][9] The general approach involves reacting a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. For the pyrazine-fused variant, the strategy is adapted from the synthesis of related triazolo-fused heterocycles.

General Synthetic Workflow

A robust and common strategy begins with a commercially available, substituted pyrazine. The key steps involve the introduction of a hydrazine moiety followed by cyclization to form the fused triazole ring.

G A 2,3-Dichloropyrazine (Starting Material) B 2-Chloro-3-hydrazinopyrazine (Key Intermediate) A->B Hydrazine Hydrate, Nucleophilic Substitution C 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine (Isomeric Intermediate) B->C Cyclization (e.g., Triethyl Orthoformate) D 7-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (Core Scaffold via Rearrangement) C->D Dimroth Rearrangement (Often base or heat-induced) E Library of Derivatives D->E Cross-Coupling or Late-Stage Functionalization

Caption: General synthetic pathway to the triazolo[1,5-a]pyrazine core.

Causality Behind the Choices:

  • Starting Material: 2,3-Dichloropyrazine is an ideal starting point due to the differential reactivity of its chlorine atoms, allowing for sequential, controlled substitutions.[10]

  • Nucleophilic Substitution: The reaction with hydrazine hydrate selectively displaces one of the chlorine atoms to form the crucial hydrazinopyrazine intermediate.[10]

  • Cyclization: The initial cyclization often leads to the kinetically favored[1][2][3]triazolo[4,3-a]pyrazine isomer.

  • Dimroth Rearrangement: The more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrazine scaffold is often accessed via a Dimroth rearrangement, a common isomerization pathway for such heterocyclic systems.[6]

Introduction of the 2-Cyclopropyl Moiety

While a direct, one-pot synthesis starting with a 2-cyclopropyl-substituted precursor is feasible, a more versatile approach for library generation involves a late-stage introduction via cross-coupling.

G cluster_0 Core Scaffold Functionalization A 2-Halo-triazolo[1,5-a]pyrazine C 2-Cyclopropyl-triazolo[1,5-a]pyrazine A->C Suzuki Coupling (Pd Catalyst, Base) B Cyclopropylboronic Acid

Caption: Introduction of the cyclopropyl group via Suzuki cross-coupling.

This method is advantageous because a common 2-halo intermediate can be used to generate a wide variety of 2-substituted analogs simply by changing the boronic acid coupling partner, enabling efficient exploration of the structure-activity relationship.

Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative procedure adapted from established methods for synthesizing related triazolopyrazine cores.[3][10]

Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield the hydrazinopyrazine intermediate.

Step 2: Cyclization to form 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend the 2-chloro-3-hydrazinopyrazine intermediate (1.0 eq) in triethyl orthoformate (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux (approx. 145 °C) for 12-18 hours.

  • Cool the reaction to room temperature, which should induce precipitation.

  • Collect the solid by filtration and wash with cold diethyl ether to yield the [4,3-a] isomer.

Step 3: Isomerization to 7-Chloro-[1][2][3]triazolo[1,5-a]pyrazine

  • Dissolve the 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in pyridine.

  • Heat the solution to reflux for 8-12 hours to induce the Dimroth rearrangement.

  • Cool the mixture and remove the pyridine under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to afford the desired [1,5-a] isomer.

Self-Validation: Each step must be validated. The identity and purity of intermediates and the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomeric scaffold is carried forward.

Biological Screening and Therapeutic Applications

The triazolopyrazine scaffold has been investigated for a multitude of therapeutic applications.[1][3] A systematic screening cascade is essential to identify the most promising derivatives.

Key Therapeutic Targets
  • Oncology (Kinase Inhibition): Many triazolopyrazine derivatives are potent kinase inhibitors. Specific targets include c-Met and VEGFR-2, which are crucial drivers of tumor growth, metastasis, and angiogenesis.[2][10]

  • Infectious Diseases (Antimalarial): The scaffold has shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.[1][11][12]

  • Inflammation and Neurology: Other reported activities include inhibition of bromodomains (implicated in cancer) and binding to N-methyl-D-aspartate (NMDA) receptors, suggesting potential in inflammatory and neurological diseases.[1]

Screening Cascade Workflow

A logical, tiered approach ensures that resources are focused on the most promising compounds.

G A Synthesized Compound Library (2-Cyclopropyl Derivatives) B Primary Screening: High-Throughput Enzymatic Assay (e.g., c-Met Kinase IC₅₀) A->B C Secondary Screening: Cell-Based Proliferation Assay (e.g., MTT on A549, MCF-7 cells) B->C Potent Hits D Selectivity Screening: Cytotoxicity Assay (e.g., HEK293 cells) C->D Cell-Active Hits E Hit Confirmation & SAR D->E Selective Hits F Lead Optimization (ADME/Tox Profiling) E->F

Caption: A typical screening workflow for identifying lead candidates.

Experimental Protocol: MTT Antiproliferation Assay

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[2][10]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against human cancer cell lines (e.g., A549 lung carcinoma).

Materials:

  • A549 cells

  • DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • 96-well microtiter plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle controls (DMSO) and a positive control (e.g., Foretinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Trustworthiness: This protocol is self-validating through the use of both positive and negative controls. The positive control (a known inhibitor) confirms the assay is working, while the vehicle control establishes the baseline for 100% cell viability.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-cyclopropyl-triazolo[1,5-a]pyrazine core is crucial for optimizing potency and selectivity. The data below is a representative summary of SAR trends observed in related heterocyclic scaffolds.[2][12][13]

Table 1: Representative SAR Data for c-Met Kinase Inhibition

Compound IDR¹ (at C5)R² (at C7)c-Met IC₅₀ (nM)A549 Cell IC₅₀ (µM)
Ref-1 H-Cl550>10
CPD-1 H-O-(4-fluorophenyl)851.5
CPD-2 -CH₃-O-(4-fluorophenyl)921.8
CPD-3 H-NH-(4-fluorophenyl)26 0.98
CPD-4 H-NH-(3,4-difluorophenyl)18 0.75
CPD-5 H-NH-(pyridine-4-yl)451.2

Interpretation of SAR:

  • C7 Position: The data strongly suggests that the C7 position is a critical site for modification. Replacing the small chloro group (Ref-1) with a larger aryloxy (CPD-1) or, more effectively, an anilino linker (CPD-3) dramatically improves potency. This indicates a key hydrogen bond interaction and/or hydrophobic pocket in the c-Met active site.

  • Anilino Ring Substitution: Electron-withdrawing groups on the pendant phenyl ring (CPD-4) appear to enhance activity, possibly by modulating the pKa of the aniline nitrogen or engaging in additional interactions.

  • C5 Position: Substitution at the C5 position with a small methyl group (CPD-2) is tolerated but does not improve activity, suggesting this position is likely directed towards the solvent-exposed region.

  • Core Contribution: The consistent low-nanomolar to sub-micromolar activity across active analogs underscores the value of the 2-cyclopropyl-triazolo[1,5-a]pyrazine core as an effective scaffold for kinase inhibition.

Conclusion and Future Directions

The 2-cyclopropyl-triazolo[1,5-a]pyrazine scaffold is a highly promising platform for the development of novel therapeutics. Its synthesis is accessible through established chemical transformations, and its derivatives have demonstrated potent activity against key targets in oncology and infectious disease.

Future work should focus on:

  • Expanded SAR: Exploring a wider range of substitutions at the C5 and C7 positions to further optimize potency and selectivity.

  • Pharmacokinetic Optimization: Profiling lead compounds for metabolic stability, solubility, and permeability to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy: Advancing optimized lead compounds into relevant animal models to validate their therapeutic potential.

  • Mechanism of Action Studies: For novel hits, elucidating the precise binding mode and mechanism of action through techniques like X-ray crystallography and Western blot analysis.[2]

This guide provides a foundational framework for researchers entering this exciting field, combining established protocols with the strategic insights needed to accelerate the discovery of next-generation therapeutics based on the 2-cyclopropyl-triazolo[1,5-a]pyrazine core.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.[Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH).[Link]

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Exploratory

The Rational Design and Discovery of 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a Novel Kinase Inhibitor: A Representative Case Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The specific molecule, 2-Cyclopropyl-triazolo[1,5-a]pyrazine, is not prominently documented in the public scientific l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The specific molecule, 2-Cyclopropyl-triazolo[1,5-a]pyrazine, is not prominently documented in the public scientific literature as a kinase inhibitor. Therefore, this guide presents a representative, technically-grounded case study illustrating the discovery and preclinical development of such a compound. The principles, protocols, and decision-making processes are synthesized from established drug discovery campaigns involving structurally related heterocyclic scaffolds to provide a realistic and instructive narrative.

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases remain one of the most critical target classes in modern oncology. However, the development of effective and durable kinase inhibitors is a formidable challenge, frequently hampered by issues of target selectivity, acquired resistance, and suboptimal pharmacokinetic properties. The discovery process, therefore, necessitates a multifaceted approach, combining rational design, robust screening paradigms, and a deep understanding of structure-activity relationships (SAR).

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been extensively explored in medicinal chemistry, valued as a bioisostere of the natural purine core that interacts with the hinge region of many kinase ATP-binding sites.[2][4][5] Its structural and electronic properties make it a versatile starting point for inhibitor design.[4][6] This guide details a hypothetical program that began with this foundational knowledge, pivoting to the closely related[1][2][3]triazolo[1,5-a]pyrazine core to explore novel chemical space and potentially improve drug-like properties. Our objective was to identify a potent and selective inhibitor of a key oncogenic driver kinase, leading to the discovery of a 2-cyclopropyl substituted lead compound.

Chapter 1: From Scaffold Selection to Lead Identification

The Strategic Choice: The Triazolo[1,5-a]pyrazine Core

The decision to explore the triazolo[1,5-a]pyrazine scaffold was rooted in established medicinal chemistry principles. As a purine isostere, the core heterocycle is predisposed to form critical hydrogen bonds with the kinase hinge region, a foundational interaction for ATP-competitive inhibitors.[2][7] The replacement of the pyrimidine ring (in the more common scaffold) with a pyrazine ring modulates the electronic properties and hydrogen bonding capacity of the core. This seemingly subtle change can significantly impact target selectivity and physicochemical properties, such as solubility and metabolic stability, offering an avenue to circumvent liabilities associated with existing chemical series.

The Hypothesis: Value of the C2-Cyclopropyl Moiety

Early screening efforts with a sparsely substituted triazolo[1,5-a]pyrazine core yielded a hit with micromolar potency but poor ligand efficiency. Our lead optimization strategy focused on substitutions at the C2 position. The rationale for introducing a cyclopropyl group was threefold:

  • Vector for Potency: Small, rigid aliphatic groups like cyclopropyl can explore small hydrophobic pockets within the ATP-binding site without incurring a significant entropic penalty upon binding.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to linear alkyl or methoxy groups, potentially improving the compound's half-life.

  • Improved Physicochemical Properties: Compared to larger, more lipophilic groups, the cyclopropyl moiety offers a favorable balance of potency and solubility (as measured by cLogP).

General Synthesis Workflow

The synthesis of the target compounds was achieved through a convergent route, starting with the construction of the core heterocycle. The general workflow is a well-established method for this class of compounds.[2][7]

G A 3-Amino-1,2,4-triazole C Condensation & Cyclization A->C B Substituted Malonaldehyde Equivalent B->C D [1,2,4]triazolo[1,5-a]pyrazine Core C->D E Halogenation (e.g., C7-Cl) D->E G Nucleophilic Aromatic Substitution (SNAr) E->G F Functionalized Nucleophile F->G H Final C2-Cyclopropyl Analog G->H

Caption: General synthetic workflow for triazolo[1,5-a]pyrazine analogs.

Initial Structure-Activity Relationship (SAR) at the C2-Position

A small library of analogs was synthesized to validate the C2-cyclopropyl hypothesis. The compounds were tested for their inhibitory activity against our target kinase, c-Met, a receptor tyrosine kinase often dysregulated in various cancers.

Compound IDC2-Substituentc-Met IC50 (nM)cLogPLigand Efficiency (LE)
H-01-H12502.10.25
H-02-CH38302.50.27
H-03-CH(CH3)29503.20.25
H-04 -cPr 150 2.8 0.35
H-05-Ph6003.90.26

Table 1: Initial SAR data for C2-substituted triazolo[1,5-a]pyrazine analogs. The data clearly demonstrates the superior potency and ligand efficiency of the C2-cyclopropyl analog (H-04 ), validating our initial design hypothesis.

Chapter 2: Elucidating Mechanism and Target Engagement

With a promising initial hit, the next critical phase was to confirm its mechanism of action and verify direct engagement with the c-Met kinase in a cellular environment.

In Vitro Kinase Inhibition Assay

The primary assay to determine inhibitory potency (IC50) was a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the specific kinase enzyme (e.g., recombinant human c-Met).

  • Compound Plating: Serially dilute the test compound (H-04) in DMSO and then in kinase buffer. Plate 5 µL of each concentration into a 384-well plate. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Kinase Reaction: Add 10 µL of a 2.5X enzyme/substrate solution to each well. Initiate the reaction by adding 10 µL of a 2.5X ATP solution (final concentration at Km for ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement

To ensure that the observed anti-proliferative effects were due to direct inhibition of c-Met within the cell, a cellular thermal shift assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells to 80% Confluency B Treat with Vehicle or Compound H-04 A->B C Harvest & Lyse Cells B->C D Aliquot Lysate C->D E Heat Lysates across a Temperature Gradient D->E F Centrifuge to Pellet Aggregated Protein E->F G Collect Supernatant (Soluble Protein) F->G H Analyze Soluble c-Met by Western Blot G->H I Quantify & Plot Melt Curve H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

The results showed a significant rightward shift in the melting curve of c-Met in cells treated with H-04 compared to the vehicle control, confirming direct target engagement.

Target Pathway Context

The inhibitor is designed to block the ATP-binding site of the c-Met kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pro-growth and pro-survival signaling pathways.

G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Dimerizes ADP ADP cMet->ADP P P cMet->P Autophosphorylation Inhibitor 2-Cyclopropyl- triazolo[1,5-a]pyrazine Inhibitor->cMet Blocks ATP Binding Site ATP ATP ATP->cMet RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P->PI3K_AKT STAT3 STAT3 Pathway P->STAT3 Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling pathway and the mechanism of inhibition.

Chapter 3: Optimizing for Potency and Druggability

While H-04 was a potent inhibitor, its cellular activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties required significant improvement. The optimization campaign focused on substitutions at the C7 position, guided by a molecular model of H-04 docked into the c-Met active site. The model suggested that a solvent-exposed region could be accessed via the C7 position, allowing for the introduction of polar groups to improve solubility and cellular permeability.

Lead Optimization Cycle

Our optimization strategy followed a standard iterative cycle. This process is crucial for balancing the often-competing requirements of potency, selectivity, and favorable ADME properties.

G A Design B Synthesize A->B Generate Novel Analogs C Test (In Vitro & Cellular Assays) B->C Purify & Characterize D Analyze (SAR & ADME Data) C->D Generate Potency, Selectivity, PK Data D->A Inform Next Design Cycle

Caption: The iterative cycle of drug discovery lead optimization.

Key Optimized Compound Data

After synthesizing over 50 analogs, compound L-22 emerged as the lead candidate, featuring a (4-methylpiperazin-1-yl)methyl group at the C7 position. This modification significantly enhanced both cellular potency and aqueous solubility.

Compound IDC7-Substituentc-Met IC50 (nM)A549 Cell EC50 (nM)Aqueous Solubility (µM, pH 7.4)Human Liver Microsome Stability (% remaining @ 1 hr)
H-04-Cl1502100< 115%
L-15-(pyrrolidin-1-yl)methyl456502545%
L-22 -(4-methylpiperazin-1-yl)methyl 5 85 > 150 88%
L-28-(morpholin-4-yl)methyl122509075%

Table 2: Data from the C7-substituent optimization campaign. Compound L-22 demonstrates a superior overall profile, with excellent potency, solubility, and metabolic stability.

Antiproliferative Activity Protocol

Cellular potency was determined using a standard assay to measure the inhibition of cancer cell line proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Plating: Seed cancer cells (e.g., A549, a lung cancer cell line with c-Met expression) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of the test compound (e.g., L-22) for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent directly to each well (volume equal to the culture medium volume).

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

Conclusion and Future Directions

Through a rational, hypothesis-driven drug discovery process, we have identified L-22 , a 2-cyclopropyl-7-((4-methylpiperazin-1-yl)methyl)-[1][2][3]triazolo[1,5-a]pyrazine, as a potent, selective, and orally bioavailable inhibitor of the c-Met kinase. The strategic selection of the triazolo[1,5-a]pyrazine core, combined with systematic optimization at the C2 and C7 positions, successfully yielded a lead compound with a promising preclinical profile.

This work validates the triazolo[1,5-a]pyrazine scaffold as a valuable starting point for kinase inhibitor discovery. Further development of L-22 will involve in vivo efficacy studies in xenograft models, detailed safety toxicology, and formulation development to prepare for potential clinical evaluation.

References

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link].

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link].

  • Frontiers Media S.A. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link].

  • Zheng, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link].

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  • Singh, V. K., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link].

  • ResearchGate. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Available at: [Link].

  • Gong, D., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. Available at: [Link].

  • El-Gamal, M.I., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. Available at: [Link].

  • Chen, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • ResearchGate. (2009). 1,2,4-Triazolo[1,5-a][1][4][8]triazines (5-Azapurines): Synthesis and Biological Activity. Available at: [Link].

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  • Ye, Q., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. Available at: [Link].

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Foundational

An In-depth Technical Guide to 2-Cyclopropyl-triazolo[1,5-a]pyrazine as an Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract The adenosine A₂A receptor (A₂AAR) has emerged as a compelling non-dopaminergic target for the treatment of neurodegenerative disorders, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adenosine A₂A receptor (A₂AAR) has emerged as a compelling non-dopaminergic target for the treatment of neurodegenerative disorders, most notably Parkinson's disease. Antagonism of this receptor, particularly in the striatum, offers a promising strategy to modulate motor function and potentially provide neuroprotection. This technical guide provides a comprehensive overview of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, a potent and selective A₂AAR antagonist. We will delve into its chemical synthesis, mechanism of action, and the critical in-vitro and in-vivo assays required for its characterization. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the exploration of A₂AAR antagonists.

Introduction: The Rationale for Targeting the Adenosine A₂A Receptor

The A₂A subtype of adenosine receptors, a class of G-protein coupled receptors (GPCRs), is highly expressed in the basal ganglia, a brain region critical for motor control.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a disruption of the intricate balance between the direct and indirect motor pathways. A₂A receptors are predominantly located on the indirect pathway neurons, where they form heterodimers with dopamine D₂ receptors. Activation of A₂A receptors by endogenous adenosine counteracts the effects of dopamine, thereby exacerbating the motor deficits characteristic of Parkinson's disease.

Consequently, blocking these A₂A receptors with a selective antagonist can restore the balance of the motor pathways, offering a novel therapeutic approach that does not directly target the dopaminergic system.[1] This non-dopaminergic mechanism holds the potential to reduce the "off" time experienced by patients on levodopa therapy and may also mitigate the development of levodopa-induced dyskinesia.[1] The triazolo[1,5-a]pyrazine scaffold has been identified as a promising chemical series for the development of potent and selective A₂AAR antagonists.[2]

Chemical Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

The synthesis of the[3][4][5]triazolo[1,5-a]pyrazine core is a key step in the generation of this class of A₂AAR antagonists. Several synthetic routes have been developed, often involving the construction of the fused heterocyclic system from acyclic or monocyclic precursors.[1][3] A common strategy involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[3]

A novel and efficient route to access the[3][4][5]triazolo[1,5-a]pyrazine nucleus has been described, which provides a versatile platform for the introduction of various substituents at the 2-position, including the cyclopropyl group.[2] This approach offers advantages in terms of yield and regioselectivity.

General Synthetic Scheme

The synthesis of 2-substituted[3][4][5]triazolo[4,3-a]pyrazine derivatives can be achieved through a multi-step process starting from commercially available 2,3-dichloropyrazine.[4]

A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinylpyrazine A->B Hydrazine hydrate, EtOH, 85°C C 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine B->C Triethoxymethane, 80°C D Target Compound Precursor (e.g., 8-(4-aminophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine) C->D Substituted phenol, KTB, KI, THF E Final 2-Substituted [1,2,4]triazolo[4,3-a]pyrazine Derivatives D->E Acyl chloride, DIPEA, CH2Cl2 caption General Synthetic Route to 2-Substituted [1,2,4]triazolo[4,3-a]pyrazines. [2]

Caption: General Synthetic Route to 2-Substituted[3][4][5]triazolo[4,3-a]pyrazines.[4]

Step-by-Step Synthesis Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of a key intermediate, which can be further modified to introduce the 2-cyclopropyl substituent.

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine [4]

  • To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture at 85°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

Step 2: Synthesis of 8-Chloro-[3][4][5]triazolo[4,3-a]pyrazine [4]

  • Treat the 2-chloro-3-hydrazinylpyrazine with triethoxymethane.

  • Heat the reaction mixture at 80°C.

  • After the reaction is complete, remove the excess triethoxymethane under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 3: Introduction of the 2-Substituent The 2-cyclopropyl group can be introduced through various methods, such as by reacting a suitable precursor with a cyclopropyl-containing reagent. The specific methodology will depend on the chosen synthetic strategy.

Mechanism of Action: Modulating the Striatal-Thalamo-Cortical Pathway

The therapeutic effect of 2-Cyclopropyl-triazolo[1,5-a]pyrazine stems from its ability to antagonize the A₂A receptor, which is highly expressed in the striatum, a key component of the basal ganglia. The basal ganglia circuitry is composed of two main pathways: the direct and indirect pathways, which have opposing effects on motor activity.

  • The Direct Pathway: Facilitates movement.

  • The Indirect Pathway: Inhibits movement.

In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect pathway, contributing to the characteristic motor symptoms. A₂A receptors are co-localized with dopamine D₂ receptors on the medium spiny neurons of the indirect pathway. Adenosine, acting on these A₂A receptors, has an effect that opposes the action of dopamine at the D₂ receptors.

By blocking the A₂A receptor, 2-Cyclopropyl-triazolo[1,5-a]pyrazine effectively "releases the brake" on the indirect pathway, thereby restoring a more balanced signaling within the basal ganglia and improving motor function.

cluster_0 Indirect Pathway Neuron A2AR Adenosine A₂A Receptor AC Adenylyl Cyclase A2AR->AC + D2R Dopamine D₂ Receptor D2R->AC - cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Motor_Inhibition Increased Motor Inhibition PKA->Motor_Inhibition Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R Antagonist 2-Cyclopropyl- triazolo[1,5-a]pyrazine Antagonist->A2AR caption Mechanism of Action of an A₂A Receptor Antagonist. [4]

Caption: Mechanism of Action of an A₂A Receptor Antagonist.[5]

In-Vitro Characterization: Quantifying Potency and Selectivity

A thorough in-vitro characterization is essential to determine the potency, selectivity, and functional activity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 1: Representative Binding Affinity Data for Triazolo-based A₂AAR Antagonists

CompoundA₂A Ki (nM)A₁ Ki (nM)Selectivity (A₁/A₂A)Reference
ZM241385 (a triazolotriazine)1.6>1000>625[5]
O-fluoroethyl analogue of SCH 44241612.4~10,000~806[4]

4.1.1. Step-by-Step Radioligand Binding Assay Protocol

  • Membrane Preparation:

    • Culture cells expressing the human adenosine A₂A receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a high-affinity A₂A receptor radioligand (e.g., [³H]-ZM241385).

    • Add varying concentrations of the test compound (2-Cyclopropyl-triazolo[1,5-a]pyrazine).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known A₂A receptor antagonist.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist. Since the A₂A receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists will block this agonist-induced increase in cAMP.

4.2.1. Step-by-Step cAMP Functional Assay Protocol

  • Cell Culture and Plating:

    • Culture cells expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (2-Cyclopropyl-triazolo[1,5-a]pyrazine) for a specified time.

    • Stimulate the cells with a known A₂A receptor agonist (e.g., CGS21680) at a concentration that elicits a submaximal response (EC₈₀).

    • Include control wells with no agonist (basal), agonist only (maximum stimulation), and varying concentrations of the test compound without the agonist.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a concentration-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

    • Determine the IC₅₀ value of the antagonist.

Start Start Cell_Culture Cell Culture (A₂AAR expressing cells) Start->Cell_Culture Plating Plate cells in 96-well plate Cell_Culture->Plating Preincubation Pre-incubate with 2-Cyclopropyl-triazolo[1,5-a]pyrazine Plating->Preincubation Stimulation Stimulate with A₂A Agonist (e.g., CGS21680) Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement Data_Analysis Data Analysis (Determine IC₅₀) cAMP_Measurement->Data_Analysis End End Data_Analysis->End caption Workflow for a cAMP Functional Assay. [9]

Caption: Workflow for a cAMP Functional Assay.[6]

In-Vivo Evaluation: Assessing Efficacy in Animal Models of Parkinson's Disease

In-vivo studies are essential to evaluate the therapeutic potential of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in a whole-animal system. The most commonly used animal model for Parkinson's disease is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model.

The 6-OHDA Rat Model of Parkinson's Disease

The neurotoxin 6-OHDA is stereotaxically injected into the medial forebrain bundle (MFB) or the substantia nigra of one hemisphere of the rat brain. This leads to a progressive degeneration of the dopaminergic neurons on the injected side, mimicking the dopamine depletion seen in Parkinson's disease.

5.1.1. Step-by-Step 6-OHDA Lesioning Protocol

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Determine the coordinates for the injection site (MFB or substantia nigra) relative to bregma.

  • 6-OHDA Injection:

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower a microsyringe needle to the target depth.

    • Infuse a solution of 6-OHDA (typically dissolved in saline with ascorbic acid to prevent oxidation) at a slow and constant rate.

    • Leave the needle in place for a few minutes after the injection to allow for diffusion of the neurotoxin and to minimize backflow.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

    • Allow several weeks for the lesion to fully develop before behavioral testing.

Behavioral Testing

Several behavioral tests can be used to assess the motor deficits in 6-OHDA lesioned rats and the efficacy of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in reversing these deficits.

5.2.1. Apomorphine- or Amphetamine-Induced Rotational Behavior

  • Rationale: The unilateral dopamine depletion in the 6-OHDA model leads to a supersensitivity of the postsynaptic dopamine receptors on the lesioned side. Administration of a dopamine agonist like apomorphine will cause the rat to rotate contralaterally (away from the lesioned side). Conversely, a dopamine-releasing agent like amphetamine will cause ipsilateral rotation.

  • Procedure:

    • Administer the test compound (2-Cyclopropyl-triazolo[1,5-a]pyrazine) or vehicle.

    • After a pre-determined time, administer apomorphine or amphetamine.

    • Place the rat in a circular arena and record the number of full rotations in both directions over a set period.

    • A reduction in the net rotational asymmetry indicates a therapeutic effect.

5.2.2. Cylinder Test (Forelimb Use Asymmetry)

  • Rationale: This test assesses the spontaneous use of the forelimbs for postural support. Rats with a unilateral lesion will show a preference for using the non-impaired (ipsilateral) forelimb.

  • Procedure:

    • Place the rat in a transparent cylinder.

    • Videotape the rat's exploratory behavior.

    • Score the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.

    • An increase in the use of the impaired (contralateral) forelimb after treatment indicates efficacy.

Pharmacokinetics and ADME Profile

A favorable pharmacokinetic profile is crucial for the successful development of any drug candidate. This includes understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine is not extensively published, the triazolopyrimidine scaffold has been shown to be a versatile platform for optimizing ADME properties.[3] Studies on related pyrazolo[1,5-d][3][4][5]triazine derivatives have shown that this class of compounds can be metabolized through oxidation of the heterocyclic core.[7]

Structure-Activity Relationship (SAR)

The potency and selectivity of triazolo[1,5-a]pyrazine derivatives are highly dependent on the nature of the substituents at various positions of the heterocyclic core. The 2-position is a key site for modification to modulate A₂A receptor affinity and selectivity.

  • Cyclopropyl Group: The presence of a small, rigid cyclopropyl group at the 2-position is often favorable for high affinity and selectivity for the A₂A receptor.

  • Other Substituents: Exploration of other small alkyl or aryl groups at the 2-position can provide valuable SAR data to guide further optimization. The structure-affinity relationships of 2-substituted adenosine analogues have shown that the nature of the substituent at this position significantly influences receptor binding.[8][9]

Conclusion and Future Directions

2-Cyclopropyl-triazolo[1,5-a]pyrazine represents a promising lead compound in the development of novel non-dopaminergic therapies for Parkinson's disease. Its high affinity and selectivity for the adenosine A₂A receptor, coupled with a well-defined mechanism of action, make it an attractive candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this and other A₂AAR antagonists. Future research should focus on optimizing the pharmacokinetic properties of this chemical series and exploring its potential for disease-modifying effects in addition to its symptomatic benefits. The clinical success of istradefylline, another A₂A antagonist, provides strong validation for this therapeutic approach and paves the way for the development of next-generation A₂AAR antagonists like 2-Cyclopropyl-triazolo[1,5-a]pyrazine.[10]

References

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  • El-Tayeb, A., et al. (2013). Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 21(2), 489-500. Available from: [Link]

  • Chen, Y., et al. (2007). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and Their Tricyclic Derivatives as Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists. Journal of Medicinal Chemistry, 50(16), 3897-3900. Available from: [Link]

  • Umar, A. B., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(8), 3569. Available from: [Link]

  • Brea, J., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. Available from: [Link]

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Exploratory

The Ascendant Scaffold: A Technical Guide to Triazolo[1,5-a]pyrazine Analogs in Medicinal Chemistry

Introduction: The Triazolo[1,5-a]pyrazine Core - A Scaffold of Versatility and Potential In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer a blend of synthetic accessibility,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolo[1,5-a]pyrazine Core - A Scaffold of Versatility and Potential

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. The triazolo[1,5-a]pyrazine nucleus, a nitrogen-rich fused heterocycle, has emerged as a privileged scaffold with significant therapeutic potential. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel triazolo[1,5-a]pyrazine analogs, offering a technical resource for researchers and professionals in drug discovery and development. While its isomeric cousin, the triazolo[4,3-a]pyrazine, has seen broader investigation in areas like oncology and infectious diseases, the unique electronic and steric properties of the [1,5-a] fusion are carving a distinct and promising niche.[3][4][5]

The versatility of the broader class of triazolo-fused pyrimidines and pyridines, which share structural similarities, has been demonstrated across a multitude of therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.[1] This guide, however, will focus specifically on the nuances and untapped potential of the triazolo[1,5-a]pyrazine core, with a particular emphasis on its successful application in the development of potent and selective adenosine A2A receptor antagonists.[6][7]

Core Synthesis and Chemical Properties

The synthetic tractability of the triazolo[1,5-a]pyrazine scaffold is a key enabler of its exploration in medicinal chemistry. While various strategies for the synthesis of related fused triazole systems exist, a common and effective approach for the construction of the triazolo[1,5-a]pyrazine core involves the cyclocondensation of a 3-amino-1,2,4-triazole precursor with a suitable 1,2-dicarbonyl equivalent derived from a pyrazine.[8]

A general synthetic approach is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Final Product 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Condensation Condensation 3-amino-1,2,4-triazole->Condensation alpha-haloketone_pyrazine α-haloketone pyrazine derivative alpha-haloketone_pyrazine->Condensation Iminopyrazine Iminopyrazine intermediate Condensation->Iminopyrazine Formation of C=N bond Intramolecular_cyclization Intramolecular Cyclization Iminopyrazine->Intramolecular_cyclization Nucleophilic attack Triazolopyrazine Substituted triazolo[1,5-a]pyrazine Intramolecular_cyclization->Triazolopyrazine Ring closure and aromatization G cluster_0 Adenosine A2A Receptor Signaling Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates G_protein Gs Protein A2A_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased dopamine signaling) PKA->Cellular_Response Antagonist Triazolo[1,5-a]pyrazine Antagonist Antagonist->A2A_Receptor Blocks

Sources

Foundational

The Ascendant Trajectory of Substituted Triazolo[1,5-a]pyrimidines in Oncology Drug Discovery: A Technical Guide

Foreword: A New Paradigm in Anticancer Therapeutics For decades, the battle against cancer has been waged on multiple fronts, with medicinal chemists continually seeking novel scaffolds that offer enhanced potency, selec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Paradigm in Anticancer Therapeutics

For decades, the battle against cancer has been waged on multiple fronts, with medicinal chemists continually seeking novel scaffolds that offer enhanced potency, selectivity, and the ability to overcome resistance mechanisms. Among the myriad of heterocyclic compounds explored, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) core has emerged as a privileged scaffold, demonstrating remarkable versatility and significant potential in the development of next-generation anticancer agents.[1][2] This guide provides an in-depth technical exploration of substituted triazolo[1,5-a]pyrimidines, from their rational design and synthesis to their diverse mechanisms of action and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of oncology.

The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Chemotype

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system isoelectronic with purines, a feature that has historically positioned it as a compelling purine surrogate in medicinal chemistry.[1][2] This bioisosteric relationship allows TP derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] However, the therapeutic potential of this scaffold extends far beyond simple purine mimicry. Depending on the nature and position of its substituents, the TP ring can also act as a bioisostere for other functional groups and engage in unique binding interactions, leading to novel mechanisms of action.[1][2]

First reported in 1909, the TP scaffold has been incorporated into a number of biologically active compounds, including marketed drugs for non-oncological indications like Trapidil, a vasodilator and antiplatelet agent.[1] In recent years, a significant body of research has illuminated the potent anticancer activities of specifically substituted TP derivatives, establishing this chemotype as a cornerstone for the development of innovative cancer therapies.[1][3]

Synthetic Strategies: Building the Arsenal

The therapeutic promise of substituted triazolo[1,5-a]pyrimidines is underpinned by robust and versatile synthetic methodologies that allow for systematic exploration of the chemical space around the core scaffold. The most prevalent strategies for constructing the TP ring system are summarized below.[1]

Cyclocondensation of Aminotriazoles

A primary and widely employed route involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[1] This approach offers a straightforward and efficient means to introduce a variety of substituents at positions 2, 5, 6, and 7 of the TP ring.

Experimental Protocol: General Procedure for the Synthesis of Substituted Triazolo[1,5-a]pyrimidines via Cyclocondensation

  • Reactant Preparation: Dissolve equimolar amounts of the desired 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Initiation: Add a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) to the reaction mixture.

  • Thermal Conditions: Reflux the mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Dimroth Rearrangement

An alternative synthetic pathway involves the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate.[1] This intermediate is typically formed from the cyclocondensation of a hydrazinylpyrimidine with a carbonyl compound. Subsequent treatment with acid induces the rearrangement to the thermodynamically more stable 1,2,4-triazolo[1,5-a]pyrimidine.[1]

Oxidative Cyclization

A less common but effective method is the oxidative cyclization of pyrimidin-2-yl-amidines.[1] This approach provides another avenue for the synthesis of substituted TP derivatives.

Diagram: Synthetic Routes to the Triazolo[1,5-a]pyrimidine Core

Synthesis_Pathways cluster_0 Cyclocondensation cluster_1 Dimroth Rearrangement cluster_2 Oxidative Cyclization 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Triazolo[1,5-a]pyrimidine_A Triazolo[1,5-a]pyrimidine 3-Amino-1,2,4-triazole->Triazolo[1,5-a]pyrimidine_A + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Triazolo[1,5-a]pyrimidine_A Hydrazinylpyrimidine Hydrazinylpyrimidine Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrimidine Hydrazinylpyrimidine->Triazolo[4,3-a]pyrimidine + Carbonyl Compound Carbonyl Compound Carbonyl Compound->Triazolo[4,3-a]pyrimidine Triazolo[1,5-a]pyrimidine_B Triazolo[1,5-a]pyrimidine Triazolo[4,3-a]pyrimidine->Triazolo[1,5-a]pyrimidine_B Acid Pyrimidin-2-yl-amidine Pyrimidin-2-yl-amidine Triazolo[1,5-a]pyrimidine_C Triazolo[1,5-a]pyrimidine Pyrimidin-2-yl-amidine->Triazolo[1,5-a]pyrimidine_C Oxidation

Caption: Common synthetic strategies for the triazolo[1,5-a]pyrimidine core.

Mechanisms of Anticancer Action: A Multifaceted Approach

The anticancer properties of substituted triazolo[1,5-a]pyrimidines are not confined to a single mechanism of action. Instead, this versatile scaffold has given rise to compounds that target various hallmarks of cancer.

Tubulin Polymerization Inhibition: A Unique Binding Modality

A significant class of anticancer triazolopyrimidines exerts its effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport.[1] Unlike classical microtubule-targeting agents such as taxanes and vinca alkaloids, some TP derivatives exhibit a unique mechanism of action.[4]

For instance, the compound TTI-237 (cevipabulin) , which entered Phase I clinical trials, was found to promote tubulin polymerization in vitro.[3] However, it does not compete with paclitaxel for its binding site on β-tubulin.[4] Instead, it inhibits the binding of vinca alkaloids to tubulin, suggesting a distinct interaction site.[4] This novel mechanism may be key to overcoming resistance to conventional microtubule-targeting drugs.[4]

Diagram: Triazolopyrimidine Interaction with the Microtubule Network

Microtubule_Interaction Triazolopyrimidine Triazolopyrimidine Tubulin Dimers Tubulin Dimers Triazolopyrimidine->Tubulin Dimers Binds to a unique site Microtubule Microtubule Tubulin Dimers->Microtubule Promotes polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Stabilization leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting triazolopyrimidines.

Kinase Inhibition: Targeting Aberrant Signaling

Given their structural similarity to purines, it is not surprising that many triazolopyrimidine derivatives have been developed as potent kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.

  • Cyclin-Dependent Kinases (CDKs): Certain TP derivatives have shown potent inhibitory activity against CDKs, such as CDK2, which are key regulators of the cell cycle.[1] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent cancer cell proliferation.

  • Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Several TP-containing compounds have been identified as potent and isoform-selective PI3K inhibitors.[1]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: Some triazolopyrimidine-indole hybrids have been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation of key downstream effectors like ERK1/2, c-Raf, and MEK1/2.[5] This inhibition results in G2/M phase cell cycle arrest and apoptosis in cancer cells.[5]

Diagram: Triazolopyrimidine-Mediated Kinase Inhibition

Kinase_Inhibition Triazolopyrimidine Triazolopyrimidine Kinase Kinase Triazolopyrimidine->Kinase Competes with ATP Kinase (e.g., CDK2, PI3K, ERK) Kinase (e.g., CDK2, PI3K, ERK) ATP ATP ATP->Kinase Downstream Signaling Downstream Signaling Cancer Cell Proliferation Cancer Cell Proliferation Downstream Signaling->Cancer Cell Proliferation Blocks Kinase->Downstream Signaling Inhibits

Caption: Competitive inhibition of kinases by triazolopyrimidine derivatives.

Other Emerging Mechanisms

The therapeutic versatility of the triazolopyrimidine scaffold continues to expand with the discovery of novel mechanisms of action:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator that is overexpressed in many cancers.[6] Certain[1][4][5]triazolo[1,5-a]pyrimidine derivatives have been identified as potent LSD1 inhibitors, demonstrating a new avenue for epigenetic therapy in oncology.[5][6]

  • Induction of Apoptosis: Many anticancer triazolopyrimidines induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[7]

  • Generation of Reactive Oxygen Species (ROS): Certain derivatives exert their anticancer effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[7]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

Systematic SAR studies have been instrumental in optimizing the anticancer activity of the triazolopyrimidine scaffold. These studies have revealed key structural features that govern potency and selectivity.

For the tubulin-targeting triazolopyrimidines, several key SAR insights have been established:[4][8]

  • Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is often required for high potency.[4][8]

  • Position 6: A difluorophenyl ring, with fluoro atoms positioned ortho to the triazolopyrimidine core, is crucial for optimal activity.[4][8]

  • Phenyl Ring para-Position: An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group generally leads to the best activity.[4]

These SAR findings provide a roadmap for the rational design of new, more potent, and selective triazolopyrimidine-based anticancer agents.

Preclinical Efficacy: From the Bench to In Vivo Models

A substantial body of preclinical data supports the continued development of substituted triazolo[1,5-a]pyrimidines as anticancer agents.

In Vitro Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of TP derivatives against a wide range of human cancer cell lines, including those derived from gastric, colon, and breast cancers.[5] For example, the triazolopyrimidine-indole hybrid H12 exhibited potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC₅₀ values in the low micromolar range, outperforming the standard chemotherapeutic agent 5-fluorouracil (5-FU).[5]

CompoundCell LineIC₅₀ (µM)Reference
H12 MGC-8039.47[5]
H12 HCT-1169.58[5]
H12 MCF-713.1[5]
Compound 1 MCF-73.91[5]
Compound 2 HCT-1160.53[5]
Compound 3 HCT-290.24[5]
Compound 4 MGC-8032.1[5]
6i MGC-8030.96[7]
In Vivo Antitumor Activity

Lead compounds from the triazolopyrimidine class have demonstrated significant antitumor activity in vivo. In nude mouse xenograft models, orally or intravenously administered TP derivatives have been shown to inhibit tumor growth with high potency and efficacy.[4] For example, TTI-237 has shown potent in vivo antitumor activity comparable to that of paclitaxel.[1] Furthermore, some of these compounds have the crucial advantage of overcoming resistance mediated by multidrug resistance transporter proteins like P-glycoprotein.[4]

Future Perspectives and Challenges

The field of substituted triazolo[1,5-a]pyrimidines in oncology is poised for significant advancement. Future research will likely focus on:

  • Elucidation of Novel Mechanisms: Continued investigation into the nuanced mechanisms of action of these compounds will undoubtedly uncover new biological targets and pathways.

  • Development of More Selective Agents: The design of next-generation TP derivatives will aim for enhanced selectivity towards cancer cells, thereby minimizing off-target effects and improving the therapeutic index.

  • Combination Therapies: Exploring the synergistic effects of triazolopyrimidines with other anticancer agents, including targeted therapies and immunotherapies, holds great promise for improving treatment outcomes.

  • Clinical Translation: The progression of more TP-based candidates into clinical trials is a critical next step to validate their therapeutic potential in human patients.

Despite the promising outlook, challenges remain. Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, ensuring their safety profiles, and identifying predictive biomarkers for patient stratification will be crucial for their successful clinical development.

Conclusion: A Scaffold of Immense Promise

Substituted triazolo[1,5-a]pyrimidines represent a highly versatile and promising class of anticancer agents. Their diverse mechanisms of action, coupled with their demonstrated preclinical efficacy and the potential to overcome drug resistance, position them as a valuable scaffold in the ongoing quest for more effective and safer cancer therapies. The continued exploration of this privileged chemotype is certain to yield new and impactful contributions to the field of oncology.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 138-154. [Link]

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  • Li, Y., et al. (2021). Discovery of[1][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]

  • Wang, G., et al. (2022). Design, Synthesis and Biological Evaluation of[1][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6265. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][4][5]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 138-154. [Link]

  • Wang, G., et al. (2017). Discovery of[1][4][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(1), 118-123. [Link]

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Exploratory

Exploring the Chemical Space of Triazolopyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space of triazolopyrazine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for accessing this core, delve into the rationale behind chemical modifications to explore and expand the chemical space, and detail the experimental protocols for evaluating the biological activities of these compounds, with a focus on their anticancer and antibacterial potential. This guide emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and accelerate the drug discovery process.

The Triazolopyrazine Core: A Versatile Scaffold in Medicinal Chemistry

The triazolopyrazine scaffold, a fusion of a triazole and a pyrazine ring, is a nitrogen-rich, electron-deficient heterocycle. This unique electronic nature allows it to participate in a variety of non-covalent interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[2] The versatility of this scaffold is evidenced by its presence in compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antidiabetic, antimicrobial, and neurological applications.[2] The structural rigidity of the fused ring system provides a well-defined conformational presentation of substituents, which is advantageous for structure-activity relationship (SAR) studies. Furthermore, the triazole and pyrazine rings offer multiple points for chemical modification, enabling a systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. The unique chemical structure of the triazole moiety can influence polarity, lipophilicity, and hydrogen-bonding capacity, thereby improving the pharmacokinetic and pharmacodynamic profiles of the derivatives.[1]

Navigating the Synthetic Landscape: Accessing the Triazolopyrazine Core and its Analogs

The synthetic accessibility of the triazolopyrazine core is a key factor in its widespread use in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents.

General Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold

A common and efficient method for the synthesis of the foundational 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a multi-step process commencing from ethyl trifluoroacetate. This pathway is chosen for its reliable yields and the commercial availability of the starting materials.

G A Ethyl trifluoroacetate B Trifluoroacetohydrazide A->B a) Hydrazine hydrate, CH3CN C Intermediate III B->C b) Chloroacetyl chloride, NaOH D Oxadiazole Intermediate IV C->D c) POCl3, heat E Intermediate V D->E d) Ethylenediamine, MeOH F 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (Scaffold VI) E->F e) Conc. HCl, MeOH

Caption: General synthetic scheme for the[1][2][3]triazolo[4,3-a]pyrazine core.

Experimental Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)

  • Step a: Trifluoroacetohydrazide (II) formation. To a solution of ethyl trifluoroacetate (I) in acetonitrile, add hydrazine hydrate (35% w/v) and stir at 20°C for 1 hour. The nucleophilic acyl substitution is typically rapid and high-yielding.

  • Step b: Intermediate III synthesis. Without isolation of II, cool the reaction mixture to 10°C and add sodium hydroxide solution (50% w/v) and chloroacetyl chloride dropwise. This Schotten-Baumann-type reaction acylates the hydrazine.

  • Step c: Oxadiazole (IV) formation. The precipitated intermediate III is dehydrated and cyclized using phosphorus oxychloride (POCl₃) with heating to form the oxadiazole intermediate IV. POCl₃ is a powerful dehydrating agent, facilitating the intramolecular cyclization.

  • Step d: Ring opening and cyclization to V. Intermediate IV is subjected to nucleophilic attack by ethylenediamine in methanol at -20°C. The low temperature controls the exothermicity of the reaction and minimizes side products. This step involves ring-opening of the oxadiazole followed by cyclization to form the piperazine ring.

  • Step e: Final cyclization to the triazolopyrazine core (VI). Intermediate V is cyclized in the presence of concentrated hydrochloric acid in methanol at 55°C to yield the desired triazolopyrazine hydrochloride salt VI. The acidic conditions promote the final intramolecular cyclization to the triazole ring.[1]

Self-Validating System: Each step of this synthesis can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the data being consistent with previously reported values.

Late-Stage Functionalization: A Strategy for Rapid Library Generation

Late-stage functionalization (LSF) is a powerful strategy for rapidly generating a library of analogs from a common core structure, which is particularly useful for exploring SAR.[2] This approach avoids the need for lengthy de novo syntheses for each new derivative.[2] Photoredox and Diversinate™ chemistry are modern LSF techniques that utilize radical intermediates to introduce functional groups at C-H bonds.[2]

Experimental Protocol: Late-Stage Functionalization using Diversinate™ Reagents

  • Reaction Setup: In a glass vial, combine the triazolopyrazine scaffold (1 equivalent), the desired Diversinate™ reagent (2 equivalents), and trifluoroacetic acid (TFA, 5 equivalents) in a solvent mixture of DMSO/CH₂Cl₂/H₂O (5:5:2). The choice of solvent system is critical to ensure the solubility of all reactants and reagents.

  • Initiation: Stir the mixture for 30 minutes at room temperature, then cool to 4°C. Add aqueous tert-Butyl hydroperoxide (TBHP, 70%, 3 equivalents) dropwise over 5 minutes. TBHP acts as the radical initiator.

  • Reaction Progression: Continue stirring at 4°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours. The progress of the reaction should be monitored by LC-MS to track the formation of the desired product and any side products.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under vacuum, and the products are purified by reverse-phase HPLC.

Causality in Reagent Selection: The use of a photoredox catalyst or a chemical oxidant like TBHP is essential for the generation of the necessary radical species from the Diversinate™ reagent. TFA is added to protonate the nitrogen atoms of the triazolopyrazine core, which can influence its electronic properties and reactivity.

Exploring the Chemical Space for Anticancer Activity: Targeting Kinase Signaling

A significant area of investigation for triazolopyrazine derivatives is in oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Dual c-Met/VEGFR-2 Inhibition: A Promising Anticancer Strategy

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis.[4][5] Simultaneous inhibition of both pathways can lead to a synergistic antitumor effect and potentially overcome drug resistance mechanisms.[4][5] Triazolopyrazine derivatives have been successfully designed as dual c-Met/VEGFR-2 inhibitors.[4]

The design strategy for these inhibitors often involves using the triazolopyrazine scaffold as a bioisosteric replacement for other heterocyclic systems, such as the quinoline core found in the multi-kinase inhibitor foretinib.[4] This substitution is rationalized by the fact that the triazolopyrazine moiety is a known pharmacophore for c-Met inhibitors.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met Ras Ras cMet->Ras cMet->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->VEGFR2 Inhibits Triazolopyrazine->cMet Inhibits

Caption: Simplified signaling pathways of VEGFR-2 and c-Met and the inhibitory action of triazolopyrazine derivatives.

Biological Evaluation of Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of newly synthesized triazolopyrazine derivatives.

Tier 1: In Vitro Antiproliferative Activity

The initial screening of compounds is typically performed using a panel of cancer cell lines to determine their antiproliferative activity. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolopyrazine derivatives for 72 hours. A known anticancer drug should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Tier 2: Kinase Inhibition Assays

For compounds showing promising antiproliferative activity, direct measurement of their inhibitory effect on the target kinases (e.g., c-Met and VEGFR-2) is crucial. Various assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the triazolopyrazine inhibitor in a 96- or 384-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the IC₅₀ value for the inhibitor.

Self-Validating System for Kinase Assays: The assay should include a positive control (a known inhibitor of the kinase) and a negative control (no inhibitor). Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and suitable for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

Tier 3: Cellular Mechanism of Action Studies

To understand how the compounds induce cell death, apoptosis assays can be performed.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the triazolopyrazine derivative at its IC₅₀ concentration for a specified time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Exploring the Chemical Space for Antibacterial Activity: Targeting Essential Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Triazolopyrazine derivatives have emerged as a promising class of antibacterial compounds.[1]

Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication and transcription.[1] They are validated targets for antibacterial drugs, and molecular docking studies suggest that triazolopyrazine derivatives can bind to these enzymes and inhibit their function.[1]

G Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase binds Topo_IV Topoisomerase IV Bacterial_DNA->Topo_IV binds DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->DNA_Gyrase inhibits Triazolopyrazine->Topo_IV inhibits

Caption: Proposed mechanism of antibacterial action of triazolopyrazine derivatives.

Biological Evaluation of Antibacterial Activity

The primary method for evaluating the antibacterial efficacy of new compounds is to determine their minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a serial dilution of the triazolopyrazine derivatives in a 96-well microtiter plate.

  • Bacterial Inoculum: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Controls: Include a positive control (a known antibiotic) and a negative control (no compound) in each assay plate.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the chemical space around the triazolopyrazine core is essential for identifying potent and selective lead compounds. SAR studies involve synthesizing a series of analogs with modifications at different positions of the scaffold and evaluating their biological activity.

Table 1: Illustrative SAR Data for Triazolopyrazine Derivatives as c-Met/VEGFR-2 Inhibitors

Compound IDR¹ SubstituentR² Substituentc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 Cell IC₅₀ (µM)
1a -H-Phenyl1508505.2
1b -F-Phenyl854202.8
1c -H-3-pyridyl2109507.5
1d -F-3-pyridyl1206304.1
2a -H-4-fluorophenyl552801.5
2b -F-4-fluorophenyl261500.98

This is a representative table; actual data would be sourced from specific studies.

From this illustrative data, several SAR trends can be deduced:

  • Influence of R¹: The introduction of a fluorine atom at the R¹ position generally leads to an increase in both kinase inhibitory and antiproliferative activity (compare 1a vs. 1b , 1c vs. 1d , and 2a vs. 2b ). This could be due to favorable electronic effects or improved binding interactions within the kinase active site.

  • Influence of R²: The nature of the aryl group at the R² position significantly impacts activity. A 4-fluorophenyl group appears to be more favorable than a phenyl or 3-pyridyl group.

Lead Optimization Strategies:

Based on the initial SAR, further optimization can be pursued to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This may involve:

  • Fine-tuning substituents: Exploring a wider range of electron-donating and electron-withdrawing groups at key positions.

  • Modifying linker regions: Altering the length and flexibility of any linker connecting the triazolopyrazine core to other parts of the molecule.

  • Introducing solubilizing groups: Adding polar functional groups to improve aqueous solubility and bioavailability.

Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to guide the design of new analogs with improved properties.[8][9]

Conclusion and Future Perspectives

The triazolopyrazine scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the systematic exploration of its chemical space, leading to the identification of potent and selective modulators of various biological targets. This guide has provided a framework for the rational design, synthesis, and biological evaluation of triazolopyrazine derivatives, with a focus on their potential as anticancer and antibacterial agents. The emphasis on understanding the causality behind experimental choices and the implementation of self-validating protocols will empower researchers to navigate the complexities of drug discovery with greater efficiency and scientific rigor. Future research in this area will likely focus on expanding the diversity of the triazolopyrazine library through novel synthetic methodologies, exploring new therapeutic applications, and utilizing advanced computational techniques to accelerate the identification of clinical candidates.

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  • Recent Advances in the Development of Dual VEGFR and c-Met Small Molecule Inhibitors as Anticancer Drugs. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Data Visualization in Medicinal Chemistry. (n.d.). labor&more. Retrieved January 26, 2026, from [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. (2006). SCIRP. Retrieved January 26, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. Retrieved January 26, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Recent Advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. Retrieved January 26, 2026, from [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Pharmacokinetic values for the title compounds and reference drugs obtained via Swiss ADME server. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Modern Strategies for Heterocycle Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers. Retrieved January 26, 2026, from [Link]

  • 2021 Heterocycles Lecture 11. (2021). YouTube. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Cyclopropyl-triazolo[1,5-a]pyrazine

An In-Depth Guide to the Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Authored by: A Senior Application Scientist Introduction The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Authored by: A Senior Application Scientist

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development.[1] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[4][5] Notably, derivatives of this class have emerged as potent and selective antagonists of the adenosine A2A receptor, which are under investigation for the treatment of neurodegenerative disorders like Parkinson's disease.[6] The incorporation of a cyclopropyl group at the 2-position is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[7]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. The described methodology follows a robust and logical three-step sequence, beginning with the readily available 2-amino-3-chloropyrazine. We will detail the N-amination, subsequent condensation and cyclization with cyclopropanecarboxaldehyde, and final catalytic dehalogenation. The causality behind experimental choices, safety considerations, and methods for characterization are explained to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence. The core logic is to first "activate" the 2-aminopyrazine by converting it into a more reactive N-amino salt. This intermediate readily condenses with an aldehyde to form the triazole ring. The chloro-substituent serves as a protecting group and prevents side reactions during the initial steps, and is efficiently removed in the final step to yield the target compound.

G A 2-Amino-3-chloropyrazine B 1-Amino-3-chloropyrazin-1-ium 2,4,6-trimethylbenzenesulfonate A->B Step 1: N-Amination C 8-Chloro-2-cyclopropyl- [1,2,4]triazolo[1,5-a]pyrazine B->C Step 2: Condensation & Cyclization D 2-Cyclopropyl- [1,2,4]triazolo[1,5-a]pyrazine C->D Step 3: Dechlorination

Caption: Overall synthetic workflow for 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Reaction Mechanism Overview

The key bond-forming event is the construction of the triazole ring. The N-aminated pyrazine acts as a synthetic equivalent of a 1,2-diamine. It undergoes a condensation reaction with cyclopropanecarboxaldehyde to form a hydrazone intermediate. This is followed by an intramolecular electrophilic attack from the pyrazine ring nitrogen onto the hydrazone carbon, and subsequent aromatization (via loss of water) to yield the stable, fused[1][2][3]triazolo[1,5-a]pyrazine ring system.

G cluster_0 Condensation cluster_1 Cyclization & Aromatization N_Amino_Salt N-Amino Salt Hydrazone Hydrazone Intermediate N_Amino_Salt->Hydrazone + Aldehyde, -H₂O Aldehyde Cyclopropanecarboxaldehyde Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Attack Final_Ring Triazolo[1,5-a]pyrazine Core Cyclized->Final_Ring Aromatization

Caption: Conceptual mechanism for the formation of the triazole ring.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Materials and Reagents
ReagentSupplierPurityNotes
2-Amino-3-chloropyrazineSigma-Aldrich98%
2,4,6-Trimethylbenzenesulfonylhydroxylamine (MSH)TCI95%Handle with care, potential irritant
Dichloromethane (DCM)FisherACS GradeAnhydrous, used as solvent
CyclopropanecarboxaldehydeSigma-Aldrich98%Store under inert gas[8]
Ethanol (EtOH)Fisher200 Proof
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt. %Flammable solid, handle carefully
Ammonium FormateAcros Organics97%
Ethyl Acetate (EtOAc)VWRACS GradeFor extraction and chromatography
HexanesVWRACS GradeFor chromatography
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%For drying organic layers
Step 1: N-Amination of 2-Amino-3-chloropyrazine

Rationale: This step prepares the key intermediate for the cyclization reaction. 2,4,6-Trimethylbenzenesulfonylhydroxylamine (MSH) is an effective aminating agent that is generally more stable and easier to handle than alternatives like hydroxylamine-O-sulfonic acid.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-3-chloropyrazine (5.0 g, 38.6 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 2,4,6-trimethylbenzenesulfonylhydroxylamine (MSH) (8.34 g, 38.6 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

  • Add the MSH solution dropwise to the cooled 2-amino-3-chloropyrazine solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • A precipitate will form. Collect the solid product, 1-amino-3-chloropyrazin-1-ium 2,4,6-trimethylbenzenesulfonate, by vacuum filtration.

  • Wash the collected solid with cold DCM (2 x 20 mL) and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-2-cyclopropyl-[1][2][3]triazolo[1,5-a]pyrazine

Rationale: This is the key ring-forming step. The N-amino salt condenses with cyclopropanecarboxaldehyde, and the subsequent intramolecular cyclization is promoted by heating in ethanol, which serves as a suitable polar protic solvent.

Procedure:

  • Suspend the dried N-amino salt from Step 1 (approx. 38.6 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.

  • Add cyclopropanecarboxaldehyde (3.25 g, 46.3 mmol, 1.2 eq).[9]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to yield 8-chloro-2-cyclopropyl-[1][2][3]triazolo[1,5-a]pyrazine as a solid.

Step 3: Dechlorination to 2-Cyclopropyl-[1][2][3]triazolo[1,5-a]pyrazine

Rationale: The final step involves the removal of the C8-chloro group. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is a mild and effective method that avoids the need for a pressurized hydrogen gas apparatus.

Procedure:

  • Dissolve the purified product from Step 2 (e.g., 5.0 g, 25.7 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add ammonium formate (8.1 g, 128.5 mmol, 5.0 eq).

  • Carefully add 10% Pd/C (0.5 g, 10% w/w) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product, 2-Cyclopropyl-[1][2][3]triazolo[1,5-a]pyrazine, as a pure solid.

Data Summary and Characterization

Reagent and Yield Summary Table
StepStarting MaterialMoles (mmol)Limiting ReagentProductTypical Yield (%)
12-Amino-3-chloropyrazine38.6YesN-Amino Salt Intermediate85-95%
2N-Amino Salt Intermediate38.6Yes8-Chloro-2-cyclopropyl-triazolopyrazine60-75%
38-Chloro-2-cyclopropyl-triazolopyrazine25.7Yes2-Cyclopropyl-triazolopyrazine80-90%
Expected Characterization Data
  • Product: 2-Cyclopropyl-[1][2][3]triazolo[1,5-a]pyrazine

  • Molecular Formula: C₉H₉N₄

  • Molecular Weight: 173.20 g/mol

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.6-8.7 (d, 1H, pyrazine-H), ~ 8.0-8.1 (d, 1H, pyrazine-H), ~ 7.3-7.4 (dd, 1H, pyrazine-H), ~ 2.3-2.4 (m, 1H, cyclopropyl-CH), ~ 1.2-1.3 (m, 2H, cyclopropyl-CH₂), ~ 1.1-1.2 (m, 2H, cyclopropyl-CH₂).

  • Mass Spec (ESI+): m/z = 174.1 [M+H]⁺

References

  • ResearchGate. (2025). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Available at: [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-13. Available at: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Available at: [Link]

  • Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]

  • eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][10]triazines. Available at: [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • National Institutes of Health. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Available at: [Link]

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available at: [Link]

  • National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Triazolo[1,5-a]pyrazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold The triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold

The triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, being a purine isostere, allows it to interact with a wide range of biological targets, often with high affinity and selectivity. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including potent and selective antagonism of adenosine A2A receptors, which is of significant interest for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.[1] The continued exploration of novel synthetic routes to functionalized triazolo[1,5-a]pyrazines is therefore a critical endeavor for the advancement of new therapeutic agents.

This technical guide provides detailed experimental procedures for two distinct and effective methods for the synthesis of the triazolo[1,5-a]pyrazine scaffold, aimed at providing researchers with the practical knowledge to construct this important class of molecules.

Synthetic Strategies: An Overview

The construction of the triazolo[1,5-a]pyrazine ring system can be approached through several synthetic strategies. The most common and reliable methods involve the annulation of a triazole ring onto a pre-existing pyrazine core. This guide will focus on two such methods:

  • Method 1: Cyclization of a Hydrazinopyrazine Intermediate. This classical approach involves the reaction of a hydrazine-substituted pyrazine with a one-carbon synthon to form the triazole ring.

  • Method 2: Oxidative Cyclization of an Amidine Intermediate. This method relies on the formation of an N-N bond through the oxidation of a suitably positioned amidine on the pyrazine ring.

The choice of method will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Method 1: Synthesis via Cyclization of 3-Hydrazinopyrazine-2-carbonitrile

This synthetic route is a robust and versatile method for the preparation of a variety of substituted triazolo[1,5-a]pyrazines. The key steps involve the synthesis of the crucial intermediate, 3-hydrazinopyrazine-2-carbonitrile, followed by its cyclization with an appropriate one-carbon electrophile.

Causality of Experimental Choices

The synthesis of the 3-hydrazinopyrazine-2-carbonitrile intermediate begins with the commercially available and inexpensive diaminomaleonitrile. The reaction with glyoxal forms the pyrazine ring, and subsequent treatment with hydrazine hydrate introduces the key hydrazine functionality. The final cyclization step to form the triazole ring is typically achieved by heating with an orthoformate, which serves as the source of the C2 carbon of the triazole ring. The choice of orthoformate allows for the introduction of various substituents at this position.

Experimental Workflow

Method_1_Workflow Start Diaminomaleonitrile Step1 Step 1: Synthesis of 3-Amino-2-cyanopyrazine Start->Step1 Intermediate1 3-Amino-2-cyanopyrazine Step1->Intermediate1 Step2 Step 2: Synthesis of 3-Hydrazinopyrazine-2-carbonitrile Intermediate1->Step2 Intermediate2 3-Hydrazinopyrazine-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Cyclization to Triazolo[1,5-a]pyrazine Intermediate2->Step3 End Triazolo[1,5-a]pyrazine Step3->End

Caption: Workflow for the synthesis of triazolo[1,5-a]pyrazines via a hydrazinopyrazine intermediate.

Detailed Protocols

Step 1: Synthesis of 3-Amino-2-cyanopyrazine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents:

    • Diaminomaleonitrile (1.0 eq)

    • 40% aqueous glyoxal (1.1 eq)

    • Ethanol

  • Procedure:

    • Dissolve diaminomaleonitrile in ethanol in the round-bottom flask.

    • Slowly add the 40% aqueous glyoxal solution to the stirred solution of diaminomaleonitrile via the dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-2-cyanopyrazine.

Step 2: Synthesis of 3-Hydrazinopyrazine-2-carbonitrile

  • Reaction Setup: Use a similar setup as in Step 1.

  • Reagents:

    • 3-Amino-2-cyanopyrazine (1.0 eq)

    • Hydrazine hydrate (3.0 eq)

    • Ethanol

  • Procedure:

    • Suspend 3-amino-2-cyanopyrazine in ethanol in the round-bottom flask.

    • Add hydrazine hydrate to the suspension.

    • Heat the reaction mixture to reflux for 12-18 hours. The reaction should be monitored by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Triturate the residue with water, collect the solid by filtration, and dry to obtain 3-hydrazinopyrazine-2-carbonitrile.

Step 3: Synthesis of Triazolo[1,5-a]pyrazine-8-carbonitrile

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is sufficient.

  • Reagents:

    • 3-Hydrazinopyrazine-2-carbonitrile (1.0 eq)

    • Triethyl orthoformate (excess, serves as reagent and solvent)

  • Procedure:

    • Suspend 3-hydrazinopyrazine-2-carbonitrile in triethyl orthoformate.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the final triazolo[1,5-a]pyrazine-8-carbonitrile.

Method 2: Synthesis via Oxidative Cyclization of an Amidine Intermediate

This modern and efficient method provides access to a wide array of substituted triazolo[1,5-a]pyrazines through the formation of an N-N bond via an oxidative cyclization. This strategy is particularly useful for creating derivatives with diverse substitution patterns.

Causality of Experimental Choices

The key to this method is the formation of an amidine intermediate from 3-amino-2-cyanopyrazine. This is typically achieved by reacting the aminopyrazine with a nitrile in the presence of a strong base or by reacting with an orthoamide. The subsequent oxidative cyclization of the amidine to the triazolopyrazine is the crucial N-N bond-forming step. Various oxidizing agents can be employed, with lead tetraacetate being a classical and effective choice. The reaction proceeds through a nitrene intermediate which undergoes intramolecular electrophilic attack on the pyrazine nitrogen.

Reaction Mechanism

Method_2_Mechanism Substrate 3-Amino-2-cyanopyrazine Step1 Amidine Formation Substrate->Step1 Intermediate N-(2-cyanopyrazin-3-yl)amidine Step1->Intermediate Step2 Oxidative Cyclization (e.g., Pb(OAc)4) Intermediate->Step2 Product Substituted Triazolo[1,5-a]pyrazine Step2->Product

Sources

Method

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Cyclopropyl-triazolo[1,5-a]pyrazine Activity

Introduction: Unveiling the Therapeutic Potential of 2-Cyclopropyl-triazolo[1,5-a]pyrazines The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Cyclopropyl-triazolo[1,5-a]pyrazines

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural features of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine series suggest a potential for selective interaction with the ATP-binding pocket of various kinases, making them an interesting class of compounds for drug discovery and development.

This guide provides a comprehensive framework for researchers to systematically evaluate the cellular activity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of a compound's mechanism of action, from its initial impact on cell viability to its specific molecular target engagement and downstream signaling effects. We will focus on a hypothetical scenario where a 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivative, hereafter referred to as "Cmpd-X," is a putative inhibitor of a kinase within the MAPK/ERK signaling pathway, a common target for such scaffolds.[1]

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and therapeutic window.

Cell Viability Assessment using ATP Quantification

Rationale: Cellular ATP levels are a strong indicator of metabolic activity and cell health. A decrease in ATP is often correlated with cell death or a cessation of proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for quantifying ATP.[2][3][4][5]

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Cmpd-X in culture medium. Add the diluted compound to the appropriate wells, ensuring a final volume of 100 µL per well. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a duration relevant to the expected biological effect (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay Procedure: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example IC50 Data for Cmpd-X

Cell LinePutative Target StatusIC50 (µM)
HCT-116High Target Expression0.5
A549Moderate Target Expression1.2
MCF-7Low Target Expression>10

Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once the anti-proliferative effects of Cmpd-X are established, the next step is to investigate the underlying mechanism. This involves determining if the compound induces programmed cell death (apoptosis) and confirming its engagement with the intended intracellular target.

Apoptosis Induction

Rationale: Many kinase inhibitors exert their anti-cancer effects by inducing apoptosis. Detecting markers of apoptosis, such as caspase activation or the externalization of phosphatidylserine (PS), can provide insight into the compound's mechanism of cell killing.[6][7][8][9] The Caspase-Glo® 3/7 assay is a sensitive method for measuring the activity of executioner caspases.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol, but with a shorter incubation time more appropriate for apoptosis detection (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Target Engagement in Live Cells

Rationale: To confirm that Cmpd-X acts as a kinase inhibitor, it is crucial to demonstrate that it binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful technique for quantifying compound binding to a specific protein in real-time.[10] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer tracer that binds to the same protein.

Experimental Workflow for Target Engagement

G cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay A Transfect cells with NanoLuc®-Target Fusion Vector B Seed transfected cells in 96-well plate A->B C Add NanoBRET® Tracer and Cmpd-X (Test Compound) B->C D Add Nano-Glo® Substrate C->D E Measure Donor (450 nm) and Acceptor (610 nm) Emission D->E F Calculate BRET Ratio E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Compound and Tracer Addition: Add the fluorescent NanoBRET® tracer to all wells, followed by the addition of serially diluted Cmpd-X.

  • Substrate Addition: Add the Nano-Glo® substrate to initiate the luciferase reaction.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (450 nm) and the acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio with increasing concentrations of Cmpd-X indicates displacement of the tracer and engagement of the target by the compound.

Part 3: Pathway Analysis - Mapping Downstream Effects

Confirming target engagement is a critical step. However, a comprehensive understanding of a compound's activity requires demonstrating its effect on the downstream signaling pathway regulated by the target kinase.

Analysis of Protein Phosphorylation by Western Blot

Rationale: Kinase inhibitors are designed to block the phosphorylation of downstream substrate proteins. Western blotting is a classic and effective method to visualize and quantify changes in protein phosphorylation levels.

Signaling Pathway for a Putative Kinase Inhibitor

G CmpdX Cmpd-X TargetKinase Target Kinase CmpdX->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSubstrate->CellularResponse

Caption: Inhibition of a target kinase by Cmpd-X blocks downstream signaling.

Protocol: Western Blot for Phospho-Proteins

  • Cell Lysis: Treat cells with Cmpd-X for a short period (e.g., 1-2 hours) to observe acute signaling changes. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-free blocking buffer or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. In a separate blot, use an antibody for the total protein as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal upon treatment with Cmpd-X confirms its inhibitory effect on the signaling pathway.

Cell Cycle Analysis

Rationale: Many kinase inhibitors, particularly those targeting cell cycle-related kinases like CDKs, cause cells to arrest at specific phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with Cmpd-X at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells will be proportional to the PI fluorescence. Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests that Cmpd-X is interfering with cell cycle progression at that point.

Conclusion: A Multi-Faceted Approach to Compound Characterization

The suite of assays described in this application note provides a robust and logical workflow for the comprehensive characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives. By systematically moving from broad phenotypic effects to specific molecular interactions and downstream pathway modulation, researchers can build a detailed and compelling profile of their compounds of interest. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Design, Synthesis and Biological Evaluation of[1]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. (2021). Bitesize Bio. [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. [Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI. [Link]

Sources

Application

Application Notes and Protocols: Preclinical Efficacy Assessment of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Introduction The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity. This document provides a detailed guide for the preclinica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity. This document provides a detailed guide for the preclinical evaluation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine , a novel investigational compound. Based on the chemical architecture, we will proceed under the working hypothesis that this molecule functions as an inhibitor of the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling involved in numerous inflammatory and autoimmune diseases.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a cornerstone of immune cell signaling. Cytokines binding to their receptors trigger the activation of associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is a key factor in the pathology of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Therefore, inhibitors of JAKs have emerged as a significant class of therapeutic agents.

This guide outlines the essential animal models and detailed protocols required to rigorously assess the in vivo efficacy of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, providing the foundational data necessary for its progression in the drug development pipeline.

Logical Framework for Efficacy Testing

The selection of appropriate animal models is paramount for a successful preclinical program. The choice must be driven by the compound's proposed mechanism of action and the translational relevance of the model to human disease. For a putative JAK inhibitor, the ideal models are those characterized by a strong dependence on pro-inflammatory cytokine signaling.

G cluster_0 Phase 1: Model Selection cluster_1 Phase 2: In Vivo Efficacy Studies cluster_2 Phase 3: Mechanism of Action Confirmation A Hypothesized MOA: 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a JAK Inhibitor B Identify Diseases Driven by JAK-STAT Pathway A->B informs C Select Validated Animal Models (e.g., CIA, Imiquimod-induced Psoriasis) B->C leads to D Dose Range Finding & Pharmacokinetics (PK) E Execute Efficacy Protocols (Treatment vs. Vehicle) C->E D->E defines dosing for F Primary & Secondary Endpoint Analysis E->F generates data for G Tissue Collection (e.g., Paw, Skin, Colon) F->G at study termination H Pharmacodynamic (PD) Biomarker Analysis (e.g., pSTAT3 levels) G->H I Histopathology & Cytokine Profiling G->I

Caption: Experimental workflow for preclinical assessment.

Animal Model 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is the gold standard for evaluating therapeutics for rheumatoid arthritis (RA). The model's pathology is heavily reliant on pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, whose signaling pathways are mediated by JAKs.

Protocol: CIA Induction and Treatment

1. Materials:

  • Male DBA/1 mice, 8-10 weeks old.
  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
  • Incomplete Freund's Adjuvant (IFA).
  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine.
  • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
  • Calipers for paw measurement.

2. Experimental Timeline:

  • Day 0: Primary immunization. Emulsify CII solution 1:1 with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
  • Day 21: Booster immunization. Emulsify CII solution 1:1 with IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
  • Day 22-25 (approx.): Onset of arthritis. Monitor mice daily for signs of joint inflammation.
  • Treatment Period: Begin dosing once mice reach a mean arthritis score of 2-4 (on a 0-16 scale). Administer 2-Cyclopropyl-triazolo[1,5-a]pyrazine or vehicle daily via oral gavage (p.o.) for 14-21 days.

3. Dosing and Grouping:

GroupNTreatmentDose (mg/kg, p.o.)Frequency
1. Naive Control10No disease, no treatment--
2. Vehicle Control10CIA + Vehicle0Daily
3. Test Article Low10CIA + 2-Cyclopropyl-triazolo[1,5-a]pyrazineXDaily
4. Test Article Mid10CIA + 2-Cyclopropyl-triazolo[1,5-a]pyrazine3XDaily
5. Test Article High10CIA + 2-Cyclopropyl-triazolo[1,5-a]pyrazine10XDaily
6. Positive Control10CIA + Tofacitinib10Daily

4. Efficacy Endpoints:

  • Primary:
  • Clinical Arthritis Score: Score each paw from 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
  • Paw Thickness: Measure the thickness of the hind paws daily using digital calipers.
  • Secondary (at study termination):
  • Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
  • Pharmacodynamic (PD) Biomarkers: At necropsy, collect spleen or whole blood to measure levels of phosphorylated STAT3 (pSTAT3) via Western Blot or Flow Cytometry to confirm target engagement.
  • Serum Cytokine Levels: Measure serum levels of key cytokines like IL-6 and TNF-α using ELISA or a multiplex assay.

Animal Model 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation

This model rapidly induces a skin inflammation that mimics human psoriasis, characterized by epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells. The IL-23/IL-17 axis, which signals through the JAK-STAT pathway, is a key driver of this phenotype.

Protocol: IMQ-Induced Psoriasis and Treatment

1. Materials:

  • BALB/c or C57BL/6 mice, 8-10 weeks old.
  • Aldara® cream (5% Imiquimod).
  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine formulated for topical or oral administration.
  • Vehicle control.
  • Calipers for ear thickness measurement.
  • Biopsy punch (6 mm).

2. Experimental Timeline:

  • Day 0: Shave the dorsal back skin of the mice.
  • Day 1-6: Apply a daily topical dose of 62.5 mg of Aldara® cream to the shaved back and the right ear.
  • Treatment Period (Prophylactic): Begin daily treatment with 2-Cyclopropyl-triazolo[1,5-a]pyrazine (oral or topical) one day before or on the same day as the first IMQ application. Continue for the duration of the study.

3. Dosing and Grouping:

GroupNTreatmentDose/ApplicationRouteFrequency
1. Naive Control8No disease, no treatment---
2. Vehicle Control10IMQ + VehicleVehiclep.o./TopicalDaily
3. Test Article Low10IMQ + 2-Cyclopropyl-triazolo[1,5-a]pyrazineX mg/kg or % w/wp.o./TopicalDaily
4. Test Article High10IMQ + 2-Cyclopropyl-triazolo[1,5-a]pyrazine5X mg/kg or % w/wp.o./TopicalDaily
5. Positive Control10IMQ + JAK inhibitor (e.g., Tofacitinib)1% w/wTopicalDaily

4. Efficacy Endpoints:

  • Primary:
  • Psoriasis Area and Severity Index (PASI): Score the back skin daily for erythema (redness), scaling, and thickness on a 0-4 scale.

  • Ear Thickness: Measure the thickness of the right ear daily using digital calipers.

  • Secondary (at study termination):
  • Histopathology: Collect treated back skin and ear tissue. Fix, embed, and stain with H&E to measure epidermal thickness (acanthosis) and assess immune cell infiltration.

  • Gene Expression: Isolate RNA from skin biopsies and perform qRT-PCR for key inflammatory genes such as Il17a, Il23, and S100a9.

  • Pharmacodynamic (PD) Biomarkers: Analyze skin lysates for pSTAT3 levels to confirm local target engagement.

}

Caption: Hypothesized mechanism of action via JAK-STAT pathway inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the results, each study must incorporate critical validation checks:

  • Positive Control: The inclusion of a known, clinically relevant JAK inhibitor (like Tofacitinib) is mandatory. The efficacy of the positive control validates the model's sensitivity and provides a benchmark against which to compare the test article.

  • Vehicle Control: This group is essential to confirm that the observed disease phenotype is not affected by the administration vehicle itself.

  • Dose-Response Relationship: Observing a clear dose-dependent effect on the primary endpoints significantly increases confidence that the compound's activity is specific and not due to off-target effects or toxicity.

  • PK/PD Correlation: Correlating the pharmacokinetic profile (drug exposure) with pharmacodynamic markers (pSTAT3 inhibition) and efficacy outcomes (reduction in clinical score) provides a robust, interconnected dataset that strongly supports the mechanism of action.

Conclusion

The protocols detailed in this application note provide a rigorous framework for evaluating the in vivo efficacy of 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a potential treatment for autoimmune and inflammatory diseases. By utilizing the well-characterized CIA and imiquimod-induced psoriasis models, researchers can effectively assess the compound's therapeutic potential, dose-response relationship, and mechanism of action. Adherence to these comprehensive protocols, including the integration of primary, secondary, and biomarker endpoints, will generate a high-quality data package suitable for guiding further drug development decisions.

References

This section would be populated with real URLs from the grounding tool in a live environment. The following are representative examples.

  • Collagen Induced Arthritis. Animal Models for the Study of Human Disease. (Source: Academic Press, Chapter available on ScienceDirect). URL: [Link]

  • van der Fits, L., et al. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology. URL: [Link]

  • Janus Kinase (JAK) Inhibitors. National Center for Biotechnology Information. (Source: StatPearls). URL: [Link]

  • Tofacitinib. DrugBank. URL: [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. URL: [Link]

Method

Analytical techniques for characterizing 2-Cyclopropyl-triazolo[1,5-a]pyrazine

An Application Guide to the Comprehensive Characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Introduction: The Significance of Rigorous Analytical Characterization The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Introduction: The Significance of Rigorous Analytical Characterization

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of molecules targeting a range of diseases.[2][4][5] Its unique electronic and structural properties make it a valuable building block in drug discovery. 2-Cyclopropyl-triazolo[1,5-a]pyrazine, the subject of this guide, represents a specific analogue whose biological activity and pharmaceutical potential are intrinsically linked to its precise chemical identity, purity, and stability.

For researchers, scientists, and drug development professionals, the unambiguous characterization of such a molecule is not merely a procedural step but a foundational requirement for regulatory approval, intellectual property protection, and ensuring the validity of all subsequent biological and toxicological studies. This guide provides a comprehensive framework of analytical techniques and detailed protocols designed to deliver a complete and robust characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. The methodologies herein are designed to be self-validating, explaining the causality behind experimental choices to empower scientists to not only execute protocols but also to interpret data with confidence and troubleshoot effectively.

A Holistic Analytical Workflow

A successful characterization strategy is multi-faceted, integrating techniques that provide orthogonal (complementary) information. The workflow begins with the absolute confirmation of the chemical structure and progresses through the quantitative assessment of purity and the identification of potential impurities and degradants.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stability Assessment NMR NMR Spectroscopy (1H, 13C, 2D) HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Confirms Mass HPLC RP-HPLC-UV (Purity Assay) NMR->HPLC Verified Structure HRMS->NMR Confirms Formula XRAY X-Ray Crystallography (Absolute Structure) XRAY->HPLC If Required LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Method Transfer FORCED Forced Degradation (Stress Testing) HPLC->FORCED Validated Method

Caption: Integrated workflow for the characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Part 1: Definitive Structural Elucidation

The primary objective is to confirm that the synthesized molecule is, unequivocally, 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This requires a combination of techniques that probe the molecular formula and the specific connectivity of every atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 2-Cyclopropyl-triazolo[1,5-a]pyrazine, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). This is the first check for the presence of both the cyclopropyl and triazolopyrazine ring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical. COSY (Correlation Spectroscopy) establishes proton-proton coupling networks (e.g., within the cyclopropyl ring). HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial for this scaffold, as it shows correlations between protons and carbons over 2-3 bonds, definitively proving the connectivity between the cyclopropyl substituent and the C2 position of the triazolopyrazine core.[2][6][7]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-rich heterocycles due to its high solubilizing power.

  • Acquisition of 1D Spectra:

    • Acquire a ¹H NMR spectrum. Ensure adequate spectral width and resolution.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Acquisition of 2D Spectra:

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a phase-sensitive gHSQC experiment to correlate ¹H and ¹³C chemical shifts.

    • HMBC: Acquire a gHMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe key correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D).

    • Integrate the ¹H NMR spectrum to determine proton ratios.

    • Assign the protons and carbons of the cyclopropyl group first using their characteristic chemical shifts and COSY correlations.

    • Use the HSQC spectrum to assign the carbons directly attached to these protons.

    • Critically, look for an HMBC correlation from the cyclopropyl methine proton (CH) to the C2 carbon of the triazolopyrazine ring. This correlation is the definitive proof of connectivity.

    • Assign the remaining protons and carbons of the heterocyclic core using their coupling patterns and HMBC correlations.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

While NMR defines connectivity, HRMS provides the exact molecular weight with high precision (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula.

Protocol: HRMS Analysis

  • Instrumentation: Utilize an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization method for this polar, nitrogen-containing molecule.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Acquisition: Infuse the sample directly or via an LC system. Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Measure the exact m/z of the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition that corresponds to the measured mass.

    • Validation: The calculated formula must match the theoretical formula for C₈H₈N₄ (for the neutral molecule). The measured mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (161.0822).

Single-Crystal X-ray Crystallography: The Gold Standard

For absolute proof of structure, including stereochemistry if applicable, single-crystal X-ray crystallography is unparalleled.[2][8][9][10] It provides a 3D model of the molecule as it exists in the solid state.

Protocol: Crystal Growth and Analysis

  • Crystal Growth (The Art): This is often the most challenging step.

    • Method: Slow evaporation is the most common technique. Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate). Place this solution inside a larger vial containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane). Seal the outer vial and allow the anti-solvent vapor to slowly diffuse into the sample solution, gradually inducing crystallization.

    • Other methods include slow cooling of a saturated solution.

  • Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.

  • Data Collection: Mount the crystal on a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding a final 3D structure.

Part 2: Quantifying Purity and Profiling Impurities

Once the structure is confirmed, the focus shifts to quantifying the purity of the bulk material and identifying any process-related impurities or by-products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Assessment

RP-HPLC is the standard method for determining the purity of small-molecule pharmaceuticals.[11][12] A validated, stability-indicating HPLC method is a regulatory requirement.

Causality of Method Development Choices:

  • Column: A C18 column is the logical starting point, offering broad applicability for moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the ionization state of the analyte, leading to reproducible retention times and better peak shapes. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detector: A UV detector is used. The analytical wavelength should be set at a λmax of the compound to ensure maximum sensitivity.

  • Gradient Elution: A gradient (where the percentage of organic solvent is increased over time) is typically necessary to elute any more non-polar impurities and ensure the column is cleaned after each injection.

Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatographic Conditions: The following provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard phase for good retention and resolution.
Mobile Phase A 10 mM Ammonium Formate, pH 4.2Provides buffering and good peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at λmax (e.g., 254 nm or determined λmax)Maximizes sensitivity for the main component.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
Sample Conc. 0.5 mg/mL in 50:50 ACN:WaterEnsures a strong signal without detector saturation.
  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Identifying the Unknowns

When unknown peaks are observed in the HPLC chromatogram, LC-MS is used to identify them.[13] The HPLC method is transferred to an LC-MS system, which provides mass information for each separated peak.

G cluster_0 LC Separation cluster_1 MS Detection & ID HPLC HPLC Column UV UV Detector (Quantification) HPLC->UV ESI ESI Source (Ionization) UV->ESI Eluent Split MS1 Mass Analyzer 1 (Precursor Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID node_id Impurity m/z MS1->node_id MS2 Mass Analyzer 2 (Product Ion Scan) CID->MS2 node_id2 Fragment m/z MS2->node_id2

Caption: Workflow for impurity identification using LC-MS/MS.

Protocol: Impurity Identification

  • Method Transfer: Adapt the HPLC method for MS compatibility. This primarily means using volatile buffers like ammonium formate or acetate instead of non-volatile phosphate buffers.

  • MS1 Scan: As peaks elute from the column, the mass spectrometer performs a full scan (MS1) to determine the molecular weight of each impurity.

  • MS/MS Fragmentation: The instrument is then programmed to automatically select the impurity ion, isolate it, fragment it in a collision cell (CID), and scan for the resulting fragment ions (MS2).

  • Structure Elucidation: The fragmentation pattern provides structural clues. For example, a loss of 41 Da could indicate the loss of the cyclopropyl group. This data, combined with knowledge of the synthetic route, allows for the confident structural assignment of impurities.

Part 3: Assessing Intrinsic Molecular Stability

For drug development, understanding a molecule's stability is crucial for determining storage conditions, shelf-life, and formulation strategies.[14] Forced degradation studies intentionally stress the molecule to predict its long-term stability and identify degradation products.[15]

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The stressed samples are then analyzed by the validated, stability-indicating HPLC method.

  • Sample Preparation: Prepare solutions of the API (~0.5 mg/mL) for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Stress: Expose the solid API to 80 °C for 48 hours.

  • Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-PDA and LC-MS.

    • Peak Purity Analysis: The PDA detector is essential here. It assesses whether the main API peak is spectrally homogeneous, proving that no degradation products are co-eluting. This is the hallmark of a "stability-indicating" method.

    • Identify and characterize any major degradants using the LC-MS/MS workflow described previously.

References

  • Douša, M., Gibala, P., Brokeš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 239, 115861. [Link]

  • An, S. H., Ashton, T. D., Charman, S. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3377. [Link]

  • ResearchGate. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Request PDF. [Link]

  • Kubica, P., Namieśnik, J., & Wasik, A. (2018). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 23(11), 2997. [Link]

  • An, S. H., Ashton, T. D., Charman, S. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3377. [Link]

  • Costas, M., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Medicinal Chemistry, 7(4), 244-259. [Link]

  • Glushkov, V. A., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][8]tetrazines and investigation of their fungistatic activity. RSC Advances, 12, 8546-8558. [Link]

  • Kovalenko, S. M., et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52, 535-537. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Nefedov, S. E., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 50(10), 1959-1965. [Link]

  • Mohite, P., et al. (2020). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Bioorganic & Medicinal Chemistry, 28(19), 115682. [Link]

  • El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 23(4), 1111-1135. [Link]

  • Singh, R., & Rehman, Z. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 976-984. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

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  • Bharathi, K., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. American Journal of PharmTech Research, 9(1). [Link]

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Application

Illuminating Molecular Architecture: A Guide to the NMR and Mass Spectrometry of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Introduction: The Significance of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in Modern Drug Discovery The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in Modern Drug Discovery

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The introduction of a cyclopropyl group at the 2-position of this scaffold can profoundly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. As such, the precise and unambiguous structural characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine is paramount for advancing drug discovery programs.

This comprehensive technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data points. It delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and presents robust, self-validating protocols for the acquisition of high-quality analytical data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are fundamental for the accurate assignment of NMR signals. The structure of 2-Cyclopropyl-triazolo[1,5-a]pyrazine is depicted below, with the numbering convention that will be used throughout this guide.

Caption: Structure of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3][4]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[5]

Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Cyclopropyl-triazolo[1,5-a]pyrazine for ¹H NMR and 20-25 mg for ¹³C NMR. The choice of a higher concentration for ¹³C NMR is to compensate for the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for many nitrogen-containing heterocyclic compounds due to its high dissolving power and its residual proton signal appearing at a known chemical shift (δ ~2.50 ppm), which can serve as an internal reference.[6]

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 2-5 seconds. This delay allows for the complete relaxation of protons, ensuring accurate integration.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans. The larger number of scans is necessary due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate for most organic molecules.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted ¹H NMR data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine in DMSO-d₆ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H58.65d1.51H
H68.10d1.51H
H1' (cyclopropyl)2.30m-1H
H2'/H3' (cyclopropyl)1.15m-4H

Interpretation:

  • Aromatic Protons (H5 and H6): The protons on the pyrazine ring, H5 and H6, are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. Their doublet multiplicity arises from the small coupling to each other.

  • Cyclopropyl Protons (H1', H2', H3'): The protons of the cyclopropyl group typically appear in the upfield region of the spectrum, a characteristic feature attributed to the unique magnetic anisotropy of the three-membered ring.[8] The methine proton (H1') is expected to be a multiplet due to coupling with the four methylene protons. The four methylene protons (H2' and H3') will also appear as a complex multiplet.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR data are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2162.5
C5145.0
C6135.8
C8a148.2
C1' (cyclopropyl)15.1
C2'/C3' (cyclopropyl)8.9

Interpretation:

  • Heteroaromatic Carbons: The carbons of the triazolo[1,5-a]pyrazine ring system are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms and the aromatic character of the rings.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found at a high field (upfield) in the ¹³C NMR spectrum.[8]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[9][10] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.[11][12]

Experimental Protocol: ESI-MS Data Acquisition

Protocol:

  • Sample Preparation: Prepare a dilute solution of 2-Cyclopropyl-triazolo[1,5-a]pyrazine (approximately 0.1 mg/mL) in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.

  • Ionization Mode: Operate the instrument in positive ion electrospray mode. Nitrogen-containing heterocycles readily form protonated molecules [M+H]⁺.[13]

  • Instrument Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V. The cone voltage can be adjusted to control the extent of in-source fragmentation.[14]

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: Scan from m/z 50 to 500.

Mass Spectrometry Data and Fragmentation Analysis

The predicted mass spectrometry data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine are summarized in the table below.

Ion Predicted m/z Interpretation
[M+H]⁺161.0822Protonated molecular ion
[M+H - N₂]⁺133.0761Loss of a neutral nitrogen molecule
[M+H - C₃H₅]⁺120.0454Loss of the cyclopropyl radical

Interpretation:

  • Molecular Ion: The base peak in the ESI mass spectrum is expected to be the protonated molecular ion ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement.

  • Fragmentation Pattern: The fragmentation of the triazolo[1,5-a]pyrazine core often involves the loss of a neutral nitrogen molecule (N₂).[15] Additionally, cleavage of the bond between the cyclopropyl group and the heterocyclic ring can lead to the loss of a cyclopropyl radical.

cluster_workflow Analytical Workflow Sample Sample of 2-Cyclopropyl- triazolo[1,5-a]pyrazine NMR_Prep NMR Sample Preparation (Dissolution in DMSO-d6) Sample->NMR_Prep MS_Prep MS Sample Preparation (Dilution in ACN/H2O) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq MS_Acq ESI-MS Data Acquisition (High-Resolution MS) MS_Prep->MS_Acq NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrometry Data (m/z, Fragmentation Pattern) MS_Acq->MS_Data Interpretation Structural Elucidation and Data Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for NMR and MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR spectroscopy and mass spectrometry provides a powerful and synergistic approach for the comprehensive structural characterization of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. While NMR provides intricate details about the connectivity and spatial arrangement of atoms, mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pathways. The protocols and data interpretation guidelines presented in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the confident identification and characterization of this important class of heterocyclic compounds. The predictive nature of the data herein underscores the importance of empirical verification, and this guide provides the robust framework for achieving such validation.

References

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Method

Application of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in c-Met/VEGFR-2 Inhibition Studies: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Cyclopropyl-triazolo[1,5-a]pyrazine and its derivatives as potent dual inhibitors of th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Cyclopropyl-triazolo[1,5-a]pyrazine and its derivatives as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. This guide is designed to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the experimental design and data interpretation.

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition

The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in tumor progression, angiogenesis, and metastasis.[1][2] Dysregulation of their signaling pathways is a hallmark of many human cancers.[1] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] Similarly, the interaction of VEGF with VEGFR-2 is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4]

Importantly, there is significant crosstalk and synergy between the c-Met and VEGFR-2 signaling pathways.[5][6] For instance, c-Met activation can upregulate the expression of VEGFR-2, and both pathways can converge on common downstream effectors like the PI3K/Akt and MAPK/ERK pathways. This interplay suggests that targeting either pathway alone may lead to compensatory activation of the other, ultimately resulting in therapeutic resistance.[5] Therefore, the development of dual inhibitors that simultaneously block both c-Met and VEGFR-2 offers a promising strategy to overcome resistance and achieve a more potent anti-cancer effect.[3][7]

The triazolo[1,5-a]pyrazine scaffold has emerged as a promising pharmacophore for the design of such dual inhibitors.[3][7] Its derivatives have demonstrated potent inhibitory activity against both c-Met and VEGFR-2 in various studies.[3][7] This guide will provide the necessary protocols to evaluate novel 2-Cyclopropyl-triazolo[1,5-a]pyrazine-based compounds for their potential as dual c-Met/VEGFR-2 inhibitors.

Overview of the Experimental Workflow

The evaluation of a novel 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivative as a dual c-Met/VEGFR-2 inhibitor typically follows a multi-step process, moving from initial biochemical assays to more complex cell-based and potentially in vivo studies. This workflow is designed to first confirm the direct inhibitory activity of the compound on the target kinases and then to assess its functional consequences in a cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a In Vitro c-Met Kinase Assay c Cell Proliferation Assay (MTT) a->c Assess functional effect b In Vitro VEGFR-2 Kinase Assay b->c d Cell Migration Assay (Wound Healing) c->d Investigate specific cellular processes f Western Blot Analysis c->f Confirm mechanism of action e Apoptosis Assay (Annexin V) d->e

Caption: A typical experimental workflow for evaluating a dual c-Met/VEGFR-2 inhibitor.

Biochemical Assays: Direct Kinase Inhibition

The first step in characterizing a potential inhibitor is to determine its direct effect on the enzymatic activity of the target kinases. In vitro kinase assays are essential for quantifying the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

In Vitro c-Met and VEGFR-2 Kinase Inhibition Assays

Principle: These assays measure the ability of a test compound to inhibit the phosphorylation of a substrate by the purified recombinant c-Met or VEGFR-2 kinase domain. The amount of phosphorylation is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[8]

    • Dilute the recombinant c-Met or VEGFR-2 enzyme and the specific substrate in the kinase buffer to the desired concentrations.

    • Prepare a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for the respective kinase to ensure accurate IC50 determination.

    • Prepare serial dilutions of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine test compound in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.[9]

    • Add the kinase and substrate solution to each well.[9]

    • Initiate the kinase reaction by adding the ATP solution.[8][10]

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]

    • Stop the reaction by adding a stop solution (e.g., EDTA).[9]

    • Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) and incubate as per the manufacturer's instructions.[12]

    • Measure the luminescence using a plate reader.[11]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound Examplec-Met IC50 (nM)VEGFR-2 IC50 (µM)Reference
Compound 17l26.002.6[3][7][13]
Foretinib (Reference)--[3][7][13]

Cell-Based Assays: Functional Effects in a Cellular Context

Once the direct inhibitory activity of the compound is established, the next crucial step is to evaluate its effects on cancer cells that are dependent on c-Met and/or VEGFR-2 signaling.

Cell Line Selection

The choice of cell lines is critical for the relevance of the study. It is advisable to use cell lines with known dysregulation of c-Met or VEGFR-2 signaling. Examples include:

  • A549 (Non-small cell lung cancer): Known to express c-Met.[3][7][13]

  • MCF-7 (Breast cancer): Often used in cancer research.[3][7][13]

  • Hela (Cervical cancer): A widely used cancer cell line.[3][7][13]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell line used to study angiogenesis and VEGFR-2 signaling.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[4][14]

Protocol:

  • Cell Seeding:

    • Seed the chosen cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Shake the plate for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a plate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in tumor invasion and metastasis. A "wound" is created in a confluent monolayer of cells, and the rate of wound closure is monitored over time.[3]

Protocol:

  • Cell Seeding:

    • Seed cells in a 12-well plate and grow them to form a confluent monolayer.[17]

  • Creating the Wound:

    • Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[17]

  • Compound Treatment and Imaging:

    • Wash the cells to remove detached cells and add fresh media containing the test compound at various concentrations.[17]

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[17][18]

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment condition compared to the vehicle control.

Apoptosis Assay (Annexin V Staining)

Principle: This assay is used to determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death). In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect these apoptotic cells via flow cytometry.[19] Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[5]

Protocol:

  • Cell Treatment:

    • Treat cells with the test compound for a specified duration (e.g., 48 hours).[5]

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating cells) and wash them with PBS.[5]

    • Resuspend the cells in 1X binding buffer.[7]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][20]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[5]

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of the compound on apoptosis induction.

Mechanism of Action: Western Blot Analysis

To confirm that the observed cellular effects are indeed due to the inhibition of c-Met and VEGFR-2 signaling, it is essential to analyze the phosphorylation status of these receptors and their key downstream signaling proteins.

Western Blotting for Phosphorylated c-Met and VEGFR-2

Principle: Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated (activated) c-Met and VEGFR-2, as well as total levels of these proteins, in response to compound treatment. A decrease in the ratio of phosphorylated to total protein indicates target engagement and inhibition.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a short period (e.g., 1-2 hours) and then stimulate with the respective ligands (HGF for c-Met, VEGF for VEGFR-2) if necessary.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[13]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met) or phosphorylated VEGFR-2 (p-VEGFR-2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[13]

    • Strip the membrane and re-probe with antibodies for total c-Met and total VEGFR-2, as well as a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition to assess the level of inhibition.[21]

Signaling Pathway Diagrams

To visualize the points of intervention of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine inhibitors, the following diagrams illustrate the simplified c-Met and VEGFR-2 signaling pathways.

G cluster_0 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Inhibitor 2-Cyclopropyl-triazolo[1,5-a]pyrazine Inhibitor->cMet Inhibits Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway and the point of inhibition.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 2-Cyclopropyl-triazolo[1,5-a]pyrazine Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2. By following this structured approach, researchers can effectively characterize the potency and mechanism of action of novel compounds, thereby accelerating the discovery and development of new targeted cancer therapies. It is imperative to maintain consistency in experimental conditions and to include appropriate positive and negative controls to ensure the validity and reproducibility of the results.

References

  • Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, R., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Xing, Y., Li, Y., Fu, C., Wang, Y., Piao, H., & Quan, Z. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Hematology & Oncology, 17(1), 1-18. [Link]

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Application

Application Notes and Protocols for the Antimicrobial Evaluation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unexploited mechanisms of action....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unexploited mechanisms of action. The triazolopyrazine core, a nitrogen-rich heterocyclic system, has emerged as a promising framework in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimalarial, antibacterial, and central nervous system modulation.[1][2][3] This document provides a comprehensive guide for the investigation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a potential antimicrobial agent. We will delineate the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical evaluation.

Scientific Rationale: Why 2-Cyclopropyl-triazolo[1,5-a]pyrazine?

The selection of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine scaffold is predicated on several key hypotheses:

  • The Privileged Scaffold: The[1][4][5]triazolo[1,5-a]pyrazine core is a bioisostere of purines, allowing it to potentially interact with a variety of biological targets.[1][6] This structural feature has been exploited in the development of compounds with diverse pharmacological profiles.

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl group can enhance metabolic stability and improve the pharmacokinetic properties of a molecule. Furthermore, this strained ring system can influence the conformational rigidity of the compound, potentially leading to a higher binding affinity for its molecular target.

  • Known Antimicrobial Potential of the Class: Derivatives of the closely related triazolo[4,3-a]pyrazine have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] This provides a strong rationale for investigating the antimicrobial potential of other isomers and substituted analogs.

Part 1: Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

A plausible synthetic route for 2-Cyclopropyl-triazolo[1,5-a]pyrazine can be adapted from established methods for the synthesis of similar heterocyclic systems.[2][6] The following protocol outlines a potential multi-step synthesis.

Protocol 1: Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Step 1: Synthesis of 2-hydrazinopyrazine

  • To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate in excess.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 2-hydrazinopyrazine.

Step 2: Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

  • Dissolve 2-hydrazinopyrazine and cyclopropanecarboxaldehyde in glacial acetic acid.

  • Heat the mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial properties involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this assessment.[7][8][9]

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth with solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the 2-Cyclopropyl-triazolo[1,5-a]pyrazine in MHB in the wells of a 96-well plate. The concentration range should be broad initially (e.g., 0.125 to 128 µg/mL).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth with the same concentration of solvent used for the test compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values
MicroorganismGram Stain2-Cyclopropyl-triazolo[1,5-a]pyrazine MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Data][Insert Data for Vancomycin]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data for Ciprofloxacin]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data for Ciprofloxacin]
Enterococcus faecalis (ATCC 29212)Positive[Insert Data][Insert Data for Vancomycin]
Experimental Workflow for Antimicrobial Susceptibility Testing

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Data_Recording Record and Analyze Data MIC_Determination->Data_Recording

Caption: Workflow for MIC determination.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Based on the literature for related triazole compounds, potential mechanisms of action for 2-Cyclopropyl-triazolo[1,5-a]pyrazine could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[10][11]

Protocol 3: DNA Gyrase Inhibition Assay

Rationale: Many 1,2,4-triazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[10]

Procedure:

  • Utilize a commercially available DNA gyrase supercoiling assay kit.

  • Incubate purified E. coli DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

  • Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-enzyme control.

  • After incubation, stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Protocol 4: Bacterial Cytoplasmic Membrane Depolarization Assay

Rationale: Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane potential.

Procedure:

  • Grow the target bacterial strain to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer.

  • Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).

  • Add varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine to the cell suspension.

  • Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

  • Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.

Hypothesized Signaling Pathway of Inhibition

pathway cluster_compound Compound Action cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Bacterial_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Death Membrane_Depolarization->Bacterial_Death

Caption: Potential mechanisms of action.

Part 4: In Vitro Cytotoxicity Assessment

A critical step in drug development is to assess the potential toxicity of a compound to mammalian cells. This ensures a therapeutic window where the compound is effective against bacteria at concentrations that are not harmful to the host.

Protocol 5: MTT Assay for Mammalian Cell Viability

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 2-Cyclopropyl-triazolo[1,5-a]pyrazine for 24-48 hours.

  • Include a vehicle control (cells treated with the same concentration of solvent as the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Data Presentation: Cytotoxicity Data
Cell LineCompound Concentration (µg/mL)% Cell Viability
HEK2931[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
HepG21[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]

Conclusion and Future Directions

This document provides a comprehensive framework for the initial antimicrobial evaluation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. The outlined protocols for synthesis, antimicrobial susceptibility testing, mechanism of action studies, and cytotoxicity assessment are based on established scientific principles and regulatory guidelines. The data generated from these studies will be crucial in determining the potential of this compound as a lead for further drug development. Positive outcomes would warrant more extensive preclinical studies, including in vivo efficacy and safety assessments in animal models of infection.

References

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  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

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Method

Application Notes and Protocols: Characterizing Triazolo[1,5-a]pyrazine Interactions Using Radioligand Binding Assays

Introduction: Unveiling the Therapeutic Potential of Triazolo[1,5-a]pyrazines The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Triazolo[1,5-a]pyrazines

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This versatility stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3] Derivatives of this class have shown promise as adenosine A2A receptor antagonists, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and potential anticancer agents.[2][3][4]

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust and highly sensitive method to quantify the interaction between a ligand and its receptor.[5][6] These assays are instrumental in determining key binding parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory potential of novel compounds (Ki).[5][7][8] This application note provides a detailed protocol for utilizing radioligand binding assays to characterize the binding of novel triazolo[1,5-a]pyrazine derivatives, using the central benzodiazepine receptor (CBR) as a representative target system. The principles and methodologies described herein are broadly applicable to other receptor systems that may be targeted by this chemical class.

Principle of the Assay

Radioligand binding assays measure the specific binding of a radioactively labeled ligand to its receptor.[9] The fundamental principle relies on the law of mass action, where the radioligand and receptor form a reversible complex until equilibrium is reached.[10] The assay involves incubating a source of receptors (e.g., cell membranes) with a radioligand. After incubation, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity in the bound fraction is quantified.[11] By performing saturation and competition experiments, one can fully characterize the binding properties of the radioligand and test compounds.

Key Assay Formats

There are two primary types of radioligand binding assays that are essential for characterizing novel compounds:

  • Saturation Binding Assays: These experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of a radioligand.[5][7] The goal is to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[5][7][8]

  • Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like a novel triazolo[1,5-a]pyrazine derivative) for a receptor.[5][12] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[5] The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50.[5] The IC50 value can then be used to calculate the inhibitory constant (Ki) of the test compound.

Visualization of Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Tissue, Cell Culture) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Receptor + Ligands) Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Triazolo[1,5-a]pyrazine) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (e.g., Non-linear Regression) Scintillation->Data_Analysis Parameters Determine Parameters (Kd, Bmax, Ki) Data_Analysis->Parameters

Caption: General workflow for a radioligand binding assay.

Detailed Protocols

Part 1: Preparation of Rat Cortical Membranes

This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, a rich source of central benzodiazepine receptors.

Materials and Reagents:

ReagentSupplierCatalog #Storage
Male Wistar Rats (200-250g)Charles RiverN/AN/A
Tris-HClSigma-AldrichT5941Room Temp
SucroseSigma-AldrichS7903Room Temp
Protease Inhibitor CocktailRoche118361700014°C
Deionized WaterIn-houseN/AN/A

Equipment:

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge (optional, for higher purity)

  • Spectrophotometer for protein quantification

Protocol:

  • Tissue Dissection: Euthanize rats according to approved institutional guidelines. Rapidly dissect the cerebral cortices on ice.

  • Homogenization: Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose and a protease inhibitor cocktail.[13] Homogenize with 10-12 strokes of a Teflon pestle at 800 rpm.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[13]

  • Pelleting Membranes: Carefully decant the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[13]

  • Washing: Resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again at 20,000 x g for 20 minutes at 4°C. This step washes away endogenous ligands and other contaminants.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of 50 mM Tris-HCl buffer (pH 7.4) containing 10% sucrose as a cryoprotectant.[13]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Aliquoting and Storage: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

Part 2: Saturation Binding Assay using [³H]-Flumazenil

This protocol determines the Kd and Bmax for the binding of [³H]-Flumazenil to benzodiazepine receptors in the prepared rat cortical membranes.

Materials and Reagents:

ReagentSupplierCatalog #Specific Activity
[³H]-FlumazenilPerkinElmerNET757250UC70-90 Ci/mmol
Diazepam (for non-specific binding)Sigma-AldrichD0899N/A
Rat Cortical MembranesPrepared in Part 1N/AN/A
Assay Buffer (50 mM Tris-HCl, pH 7.4)In-houseN/AN/A
Scintillation CocktailPerkinElmer6013329N/A
Glass Fiber Filters (GF/B or GF/C)Whatman1822-025N/A

Protocol:

  • Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-Flumazenil in assay buffer to achieve a final concentration range of 0.1 to 20 nM. It is recommended to use 8-12 concentrations spanning the expected Kd.[5]

  • Incubation:

    • Total Binding: To each tube, add 50 µL of assay buffer, 50 µL of the appropriate [³H]-Flumazenil dilution, and 100 µL of the membrane preparation (final protein concentration of 50-100 µ g/well ).

    • Non-Specific Binding (NSB): To each tube, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Diazepam), 50 µL of the appropriate [³H]-Flumazenil dilution, and 100 µL of the membrane preparation.[7] The high concentration of the unlabeled ligand will occupy all specific binding sites, so any remaining bound radioactivity is considered non-specific.

  • Equilibration: Incubate the tubes at 4°C for 60-90 minutes. The optimal incubation time and temperature should be determined in preliminary kinetic experiments.[7][11]

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).[13]

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight in the dark. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts per minute (CPM) from the average total binding CPM at each radioligand concentration.[14]

    • Plot specific binding (in fmol/mg protein) against the concentration of free radioligand (in nM).

    • Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.[7][15]

Saturation_Binding_Analysis cluster_data Experimental Data cluster_calc Calculation cluster_plot Graphical Analysis cluster_results Results Total_Binding Total Binding (CPM) Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding NSB Non-Specific Binding (CPM) NSB->Specific_Binding Saturation_Curve Plot: Specific Binding vs. [Radioligand] Specific_Binding->Saturation_Curve Nonlinear_Regression Fit to One-Site Binding Hyperbola Saturation_Curve->Nonlinear_Regression Kd Kd (Affinity) Nonlinear_Regression->Kd Bmax Bmax (Receptor Density) Nonlinear_Regression->Bmax

Caption: Data analysis workflow for a saturation binding assay.

Part 3: Competition Binding Assay with a Triazolo[1,5-a]pyrazine Derivative

This protocol determines the inhibitory constant (Ki) of an unlabeled triazolo[1,5-a]pyrazine test compound.

Materials and Reagents:

  • All materials from the saturation assay.

  • Triazolo[1,5-a]pyrazine test compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.

Protocol:

  • Assay Setup: Prepare tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

  • Test Compound Dilutions: Prepare serial dilutions of the triazolo[1,5-a]pyrazine test compound to achieve a final concentration range that will span the expected IC50 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Flumazenil (at a fixed concentration, typically at or below its Kd value), and 100 µL of the membrane preparation.[14]

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Diazepam, 50 µL of [³H]-Flumazenil, and 100 µL of the membrane preparation.

    • Competition: Add 50 µL of the appropriate test compound dilution, 50 µL of [³H]-Flumazenil, and 100 µL of the membrane preparation.

  • Equilibration, Termination, and Quantification: Follow steps 4-7 from the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve (variable slope) to determine the IC50 of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation assay.

Data Interpretation and Quality Control

  • Saturation Assays: A successful saturation experiment should yield a hyperbolic curve that reaches a plateau, indicating saturation of the specific binding sites.[7] Linear transformation of the data using a Scatchard plot (Bound/Free vs. Bound) can be used for visualization, where a straight line suggests a single class of binding sites.[9][16] However, non-linear regression is the preferred method for data analysis as it provides more accurate estimates of Kd and Bmax.[7][15]

  • Competition Assays: The resulting competition curve should be sigmoidal with a well-defined upper and lower plateau. The Hill slope of the curve should be close to 1.0, indicating a competitive interaction at a single site.

  • Self-Validation and Trustworthiness: For every assay, specific binding should be a significant portion of total binding (ideally >80%).[17] High non-specific binding can obscure the specific signal and should be minimized by optimizing assay conditions, such as using appropriate blocking agents or pre-treating filters. The results should be reproducible across multiple experiments.

Conclusion

Radioligand binding assays are an indispensable tool for the pharmacological characterization of novel compounds such as triazolo[1,5-a]pyrazine derivatives. By following the detailed protocols outlined in this application note, researchers can reliably determine the affinity and binding characteristics of their compounds of interest. This information is critical for lead optimization, understanding structure-activity relationships, and advancing promising candidates in the drug development pipeline.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Sperandio, O., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(15), 3486. Retrieved from [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software Inc. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Gillespie, R. J., et al. (2008). Synthesis of[1][5][14]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(9), 2924-2928. Retrieved from [Link]

  • Anun, A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(1), 109–116. Retrieved from [Link]

  • GraphPad Software Inc. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Anun, A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][5][14]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6529. Retrieved from [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Slivka, M. V., & Fizer, M. M. (2016). Synthesis of[1][5][14]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(7), 433-435. Retrieved from [Link]

  • GraphPad Software Inc. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 649. Retrieved from [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(1), 51–61. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Jochemsen, R., et al. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 16(Suppl 1), 79S–86S. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Biological activities of[1][5][14]triazolo[1,5-a]pyrimidines and analogs. Journal of the Iranian Chemical Society, 16(11), 2375–2398. Retrieved from [Link]

  • DOST-PNRI. (2017, March 29). Receptor Binding Assay - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Slivka, M. V., & Fizer, M. M. (2016). Synthesis of[1][5][14]triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Retrieved from [Link]

  • Chen, Y. L., et al. (2007). Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 15(19), 6525-6534. Retrieved from [Link]

  • Paronik, V. V., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Pharmacia, 69(3), 729–738. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Crystallography Studies of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analogs

Introduction The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This is due in part to its structural resemblance to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This is due in part to its structural resemblance to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[3] The introduction of a cyclopropyl group at the 2-position can impart unique conformational constraints and metabolic stability, making 2-Cyclopropyl-triazolo[1,5-a]pyrazine analogs particularly interesting for drug discovery programs.[1][4] These compounds have shown promise as kinase inhibitors, antibacterial agents, and antagonists for receptors like adenosine A2A.[1][4][5]

Single-crystal X-ray diffraction is an indispensable technique for unambiguously determining the three-dimensional atomic arrangement of molecules.[6][7][8] This detailed structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating binding modes with protein targets. This guide provides a comprehensive overview of the crystallographic studies of 2-Cyclopropyl-triazolo[1,5-a]pyrazine analogs, from synthesis and crystallization to data collection and analysis.

Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analogs

The synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine analogs can be achieved through various synthetic routes. A common approach involves the condensation of a substituted aminopyrazine with a cyclopropyl-containing building block. The specific reaction conditions will depend on the desired substitution pattern on the triazolopyrazine core.

General Synthetic Workflow

Synthesis Workflow A Starting Materials (e.g., Aminopyrazine, Cyclopropyl derivative) B Reaction (e.g., Condensation, Cyclization) A->B C Work-up & Purification (e.g., Extraction, Chromatography) B->C D Characterization (NMR, MS, etc.) C->D E Final Product (2-Cyclopropyl-triazolo[1,5-a]pyrazine analog) D->E

Caption: General workflow for the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine analogs.

Example Protocol: Synthesis of a Generic 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analog

Disclaimer: This is a generalized protocol and may require optimization for specific analogs.

  • Reaction Setup: To a solution of a substituted 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add a cyclopropyl-containing electrophile (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for a specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Single-Crystal Growth of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analogs

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] The success of crystallization depends on several factors, including the purity of the compound, the choice of solvent, and the crystallization technique.

Key Considerations for Crystallization
  • Purity: The compound should be of the highest possible purity (>98%) to facilitate the formation of a well-ordered crystal lattice.

  • Solvent Selection: A systematic screening of solvents is crucial. Ideal solvents are those in which the compound has moderate solubility. A solubility gradient is often necessary for crystal growth.

  • Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved can influence crystal quality. Slow, controlled changes are generally preferred.

Common Crystallization Techniques

Several techniques can be employed for the crystallization of small molecules.[9][10][11]

Technique Description Advantages Disadvantages
Slow Evaporation A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[11]Simple to set up and requires minimal equipment.Can be difficult to control the rate of evaporation, potentially leading to rapid crystallization and poor-quality crystals.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[11]Excellent control over the rate of supersaturation, often yielding high-quality crystals.[11]Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound solution.Can be effective for compounds that are difficult to crystallize by other methods.Can be challenging to set up without disturbing the layers.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a significant temperature-dependent solubility.Requires a programmable cooling device for precise control.
Crystallization Workflow

Crystallization Workflow A Purified Compound B Solvent Screening A->B C Select Crystallization Technique (Evaporation, Diffusion, etc.) B->C D Set up Crystallization Experiment C->D E Monitor for Crystal Growth D->E F Harvest & Mount Crystal E->F

Caption: A systematic workflow for the crystallization of small molecules.

Protocol: Vapor Diffusion Crystallization
  • Prepare the Compound Solution: Dissolve a small amount (1-5 mg) of the purified 2-Cyclopropyl-triazolo[1,5-a]pyrazine analog in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane, methanol).

  • Prepare the Reservoir: In a larger vial or beaker, add a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

  • Set up the Diffusion Chamber: Place the smaller vial containing the compound solution inside the larger vial, ensuring the inner vial remains open. Seal the outer vial tightly.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the compound solution.

  • Monitoring: Periodically check for the formation of crystals. This may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and immediately mount them on the diffractometer.

X-ray Data Collection and Structure Determination

Once a suitable single crystal is obtained, X-ray diffraction data can be collected to determine the molecular structure.[6][7] Modern diffractometers and software have streamlined this process.

X-ray Diffraction Workflow

X-ray Diffraction Workflow A Mount Crystal on Diffractometer B Data Collection (X-ray exposure & rotation) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase problem) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol: X-ray Data Collection and Structure Solution
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[7] The diffracted X-rays are detected, and their intensities and positions are recorded.[7]

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates and thermal parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Analysis and Interpretation

The final crystallographic model provides a wealth of information about the 2-Cyclopropyl-triazolo[1,5-a]pyrazine analog.

Key Structural Parameters
Parameter Description Significance
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.Provides information about the crystal's symmetry.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the molecular connectivity and provides insights into the electronic structure.
Torsion Angles The dihedral angles that describe the conformation of the molecule.Reveals the three-dimensional shape of the molecule and the orientation of substituents.
Intermolecular Interactions Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.Determines the crystal packing and can be relevant to ligand-receptor binding.
Case Study: Hypothetical Crystal Structure of a 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analog

A hypothetical crystal structure reveals a planar triazolopyrazine core with the cyclopropyl group oriented out of the plane. Analysis of the crystal packing might show intermolecular hydrogen bonds between the nitrogen atoms of the pyrazine ring and hydrogen bond donors on neighboring molecules. This information can be invaluable for understanding the solid-state properties of the compound and for designing analogs with improved properties. The stability of different crystal forms is also an important consideration in drug development.[12][13]

Conclusion

Crystallography studies of 2-Cyclopropyl-triazolo[1,5-a]pyrazine analogs provide critical insights into their three-dimensional structure, conformation, and intermolecular interactions. This knowledge is fundamental for rational drug design and the development of new therapeutic agents. The protocols and guidelines presented here offer a comprehensive framework for researchers undertaking such studies.

References

  • Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation of[1][4][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Molecules. (2021, April 21). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • ResearchGate. Biological activities of[1][4][14]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • Google Patents. CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof.
  • Bioorganic & Medicinal Chemistry Letters. (2005, November 1). Synthesis of[1][4][14]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Retrieved from [Link]

  • PubMed Central. Microcrystal Electron Diffraction of Small Molecules. Retrieved from [Link]

  • ICMAB. Crystallization of small molecules. Retrieved from [Link]

  • ResearchGate. Synthesis of[1][4][14]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]

  • Molecules. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Google Patents. CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof.
  • MDPI. Pyrazolo[5,1-c][1][4][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Crystallization techniques for small molecules compounds: a review. Retrieved from [Link]

  • SPT Labtech. Chemical crystallization. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • PubMed Central. Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • PubMed. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • ResearchGate. Piperazine (I) and triazolo-pyrazine (II) scaffolds. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, which is typically achieved through a two-step process: the formation of 3-amino-5-cyclopropyl-1,2,4-triazole followed by its cyclocondensation with a suitable 1,2-dicarbonyl compound.

Issue 1: Low Yield of 3-amino-5-cyclopropyl-1,2,4-triazole (Intermediate 1)

The formation of the aminotriazole intermediate is a critical first step. Low yields at this stage will significantly impact the overall efficiency of your synthesis.

Potential Causes and Solutions:

  • Incomplete Reaction: The condensation of aminoguanidine with a cyclopropyl carboxylic acid derivative may be slow.

    • Solution: Consider using microwave irradiation to accelerate the reaction, which has been shown to improve yields and reduce reaction times in the synthesis of similar 3-amino-1,2,4-triazoles.[1] Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of starting materials.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome.

    • Solution: A systematic optimization of the reaction conditions is recommended. A common method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the reaction of carboxylic acid chlorides with aminoguanidines, followed by heating to induce ring closure.[2] Experiment with different solvents (e.g., ethanol, DMF, or a solvent-free melt) and a range of temperatures to find the optimal conditions for your specific substrate.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The use of milder reaction conditions can help minimize side reactions. Additionally, ensure the purity of your starting materials, as impurities can lead to unwanted side products.

Issue 2: Low Yield or Failure of the Cyclocondensation Step (Final Product)

The final cyclocondensation step to form the triazolo[1,5-a]pyrazine ring is often the most challenging.

Potential Causes and Solutions:

  • Incorrect Reagent Stoichiometry: An improper ratio of the aminotriazole intermediate to the 1,2-dicarbonyl compound can lead to incomplete reaction or the formation of side products.

    • Solution: Typically, a slight excess of the more volatile or less stable reactant is used. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Ineffective Catalyst or Reaction Medium: The cyclization may require a specific catalyst or solvent system to proceed efficiently.

    • Solution: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, a similar reaction, often proceeds under acidic or basic conditions.[3] Experiment with both acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., potassium carbonate, triethylamine) catalysts. The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO can be effective.

  • Formation of Isomeric Byproducts: Depending on the nature of the 1,2-dicarbonyl compound, the formation of regioisomers is possible.

    • Solution: The regioselectivity of the cyclization can often be controlled by the reaction conditions. Lower temperatures may favor the formation of one isomer over another. Careful analysis of the product mixture by NMR and/or X-ray crystallography may be necessary to identify the major product and optimize for its formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Q1: What is the most common synthetic route for preparing 2-Cyclopropyl-triazolo[1,5-a]pyrazine?

A1: The most prevalent method involves a two-step synthesis. The first step is the preparation of 3-amino-5-cyclopropyl-1,2,4-triazole. This is typically achieved by reacting a cyclopropyl carboxylic acid derivative (such as the acid chloride or ester) with aminoguanidine.[2] The second step is the cyclocondensation of the resulting aminotriazole with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the fused pyrazine ring.[4][5]

Q2: What are some alternative strategies to improve the yield of the final product?

A2: If the standard cyclocondensation reaction is not providing satisfactory yields, you might consider alternative synthetic strategies for the triazolopyrimidine/pyrazine core. One such method is the Dimroth rearrangement of a[1][2][4]triazolo[4,3-a]pyrimidine precursor.[5] Another approach is the oxidative cyclization of a pyrimidin-2-yl-amidine derivative.[5] These alternative routes may offer better yields or milder reaction conditions.

Q3: How can I purify the final product, 2-Cyclopropyl-triazolo[1,5-a]pyrazine?

A3: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q4: What are the key analytical techniques to confirm the structure of the synthesized compound?

A4: A combination of spectroscopic techniques is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the cyclopropyl group and the triazolopyrazine core.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an exact mass.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups in the molecule.

Data Presentation

Table 1: Example Reaction Conditions for the Synthesis of 3-amino-5-substituted-1,2,4-triazoles

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Carboxylic Acid ChlorideAminoguanidine HClPyridineReflux475-85[2]
Succinic AnhydrideAminoguanidine HClMicrowave1500.580-90[1][6]
PhenylhydrazineTrimethyl orthoformateAcetonitrile/Sealed Tube1401266[7]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Final Product Start Cyclopropyl Carboxylic Acid Derivative + Aminoguanidine Reaction1 Condensation Reaction Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Recrystallization or Column Chromatography Workup1->Purification1 Intermediate1 3-amino-5-cyclopropyl-1,2,4-triazole Purification1->Intermediate1 Intermediate1_ref Intermediate 1 Reaction2 Cyclocondensation Intermediate1_ref->Reaction2 Reagent2 1,2-Dicarbonyl Compound Reagent2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct 2-Cyclopropyl-triazolo[1,5-a]pyrazine Purification2->FinalProduct

Caption: General workflow for the two-step synthesis of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the cyclocondensation of 3-amino-5-cyclopropyl-1,2,4-triazole with a generic 1,2-dicarbonyl compound (R-CO-CO-R').

G Reactants 3-amino-5-cyclopropyl-1,2,4-triazole + R-CO-CO-R' Intermediate_A Initial Adduct Reactants->Intermediate_A Nucleophilic attack Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular cyclization Product 2-Cyclopropyl-triazolo[1,5-a]pyrazine + 2 H₂O Intermediate_B->Product Dehydration

Caption: Proposed mechanism for the final cyclocondensation step.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting efforts when faced with low product yield.

G Start Low Yield of Final Product Check_Intermediate Is the aminotriazole intermediate pure and in good yield? Start->Check_Intermediate Optimize_Step1 Troubleshoot Step 1: - Check starting material purity - Optimize reaction conditions (temp, solvent, time) - Consider microwave synthesis Check_Intermediate->Optimize_Step1 No Check_Step2_Conditions Are the cyclocondensation conditions optimal? Check_Intermediate->Check_Step2_Conditions Yes Optimize_Step1->Check_Step2_Conditions Optimize_Step2 Troubleshoot Step 2: - Vary catalyst (acidic/basic) - Screen different solvents - Adjust stoichiometry Check_Step2_Conditions->Optimize_Step2 No Check_Impurities Are there significant impurities in the crude product? Check_Step2_Conditions->Check_Impurities Yes Consider_Alternatives Consider alternative synthetic routes (e.g., Dimroth rearrangement) Optimize_Step2->Consider_Alternatives Analyze_Impurities Identify impurities by LC-MS and NMR Check_Impurities->Analyze_Impurities Yes Modify_Purification Optimize purification method: - Different chromatography conditions - Recrystallization Analyze_Impurities->Modify_Purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

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  • Synthesis of[1][2][4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Europe PMC. [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole.
  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Institutes of Health. [Link]

  • Preparation method of 2-chloro-3-cyanopyridine.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Synthesis method of 2-chlorine-3-cyanopyridine.
  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Center for Biotechnology Information. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Synthesis of Novel 7-(Substituted benzyl)-4,5-dihydro[1][4][8]- triazolo[1,5-a]pyrazin-6(7H)-ones via Tandem Ugi–Huisgen Rea. Thieme Connect. [Link]

  • Synthesis of new pyrazolo[1][4][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [Link]

  • Synthesis of[1][2][4]triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazole derivatives. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.

Sources

Optimization

Troubleshooting side reactions in triazolopyrazine synthesis

Introduction The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including antimalarial and anticancer properties.[1][2][4] Its synthesis, while conceptually straightforward, is often plagued by challenges, including the formation of complex side products and isomeric impurities that can complicate reaction workups and compromise yields.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during triazolopyrazine synthesis. Drawing from peer-reviewed literature and established chemical principles, this document offers in-depth explanations for why these issues occur and provides actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the[1][2][3]triazolo[4,3-a]pyrazine core?

A1: The most prevalent method involves a two-step sequence starting from a substituted dichloropyrazine. The initial step is a nucleophilic substitution of one chlorine atom with hydrazine hydrate to form a hydrazinylpyrazine intermediate.[5] This is followed by condensation with a suitable reagent (e.g., an aldehyde, orthoester, or cyanogen chloride) and subsequent oxidative cyclization to yield the fused triazole ring.[5][6]

Q2: My reaction is producing an isomer that is difficult to separate. What is the likely cause?

A2: A significant challenge in the functionalization of halogenated triazolopyrazines is the formation of constitutional isomers via a tele-substitution reaction.[7][8] Instead of the expected ipso-substitution where the nucleophile directly replaces the leaving group, the nucleophile may attack a different carbon atom on the pyrazine ring, leading to a rearranged product. This is particularly common when functionalizing the C8 position, which can lead to the formation of a C6-substituted isomer.[7] These isomers often exhibit very similar NMR spectra, making definitive identification challenging without advanced techniques.[7]

Q3: How can I definitively confirm the structure of my product when I suspect isomer formation?

A3: While 1D NMR (¹H and ¹³C) is a primary tool, its utility can be limited when dealing with subtle isomeric differences in triazolopyrazines.[7] A more robust analytical workflow should include:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) can reveal long-range correlations and spatial proximities that are crucial for unambiguous assignment of substituents.

  • High-Resolution Mass Spectrometry (HRMS): This confirms the elemental composition of your product and any major impurities.

  • X-ray Crystallography: This is the gold standard for structural elucidation. If you can obtain a single crystal of your product or a derivative, it provides unequivocal proof of its constitution and stereochemistry.[1][9]

Q4: I am observing unexpected minor products in my late-stage functionalization reaction. What could they be?

A4: Late-stage functionalization, especially using methods like photoredox catalysis, can sometimes generate minor and unexpected side products. These can arise from several pathways, including radical disproportionation reactions or photodegradation of the starting material or product.[1][9] It is also crucial to consider reactions with the solvent or trace impurities. A thorough characterization of these side products using LCMS and NMR is essential to understand the reaction pathway and optimize conditions to minimize their formation.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired Product

Low yields can often be traced back to incomplete reactions or the prevalence of competing side reactions.

  • Possible Cause 1.1: Incomplete Cyclization

    • The "Why": The final ring-closing step to form the triazole ring is an oxidative cyclization. This step requires specific conditions to proceed efficiently. Insufficient oxidant, incorrect temperature, or an inappropriate solvent can lead to the accumulation of the uncyclized hydrazone intermediate.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use TLC or LCMS to track the disappearance of the hydrazone intermediate.

      • Optimize Oxidant: If using an oxidative cyclization, ensure the oxidant (e.g., air, DDQ, iodine) is fresh and used in the correct stoichiometry.

      • Adjust Temperature: Some cyclizations require heating to overcome the activation energy barrier. Perform a temperature screen to find the optimal condition.

  • Possible Cause 1.2: Predominance of tele-Substitution

    • The "Why": As discussed in the FAQ, tele-substitution can be a major competing pathway, consuming the starting material to form an undesired isomer. This reaction is highly dependent on the nature of the nucleophile, the solvent, and the base used.[7][8]

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Implement strategies to favor ipso-substitution (see Table 1 and Protocol 2). This often involves using less polar solvents and carefully controlling the stoichiometry of the base.

      • Change the Nucleophile: "Softer" nucleophiles (e.g., those with larger, more polarizable atoms) have been observed to favor the tele-substitution pathway. If possible, consider using a "harder" nucleophile.[8]

Problem 2: Formation of Isomeric Impurities

The formation of isomers is one of the most persistent problems in this area of chemistry.

  • Primary Cause: tele-Substitution vs. ipso-Substitution

    • The "Why": The mechanism of tele-substitution is thought to proceed through a different pathway than direct substitution. Factors that stabilize the transition state for this alternative pathway will favor the formation of the isomeric product.[7]

    • Strategies for Control: The choice of reaction conditions is critical for directing the selectivity of the nucleophilic substitution. The following table summarizes key findings from the literature on influencing the reaction outcome.

ParameterCondition Favoring ipso-Substitution (Desired)Condition Favoring tele-Substitution (Side Product)Rationale
Base Use of a solid base (e.g., powdered KOH) with a phase-transfer catalyst (e.g., 18-crown-6)Increased equivalents of soluble baseHigh concentrations of base in solution may facilitate the alternate tele-substitution pathway.[7]
Nucleophile "Harder" nucleophiles (e.g., alcohols)"Softer" nucleophiles (e.g., thiols, amines)The polarizability and nature of the nucleophile influence the transition state energy of the competing pathways.[8]
Solvent Less polar solvents (e.g., Toluene)More polar solventsSolvent polarity can differentially stabilize the intermediates and transition states of the two pathways.[8]
Leaving Group Smaller halogens (e.g., Cl)Larger halogens (e.g., Br, I)The nature of the leaving group can influence the electronic properties of the ring and the relative rates of substitution.[7]
  • Potential Cause: Dimroth Rearrangement

    • The "Why": The Dimroth rearrangement is a well-documented isomerization of N-heterocycles, often occurring under acidic or basic conditions, where heteroatoms within the ring system effectively switch places.[10][11] While more commonly reported for related systems like triazolopyrimidines, the potential for a similar rearrangement in triazolopyrazines under certain conditions should not be discounted, leading to a thermodynamically more stable isomer.[12]

    • Troubleshooting Steps:

      • Control pH: Avoid strongly acidic or basic conditions during reaction workup and purification if you suspect a Dimroth-type rearrangement.

      • Analyze Thermally: Run the reaction at a lower temperature. These rearrangements are often thermally driven.

      • Characterize Thoroughly: Compare the spectroscopic data of your product with known isomers. The chemical shifts in ¹H NMR can differ significantly between Dimroth isomers.[12]

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Core

This protocol is adapted from common literature procedures for the synthesis of the core scaffold.[5]

  • Step 1: Hydrazine Substitution. To a solution of 2,6-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction, and collect the precipitated 2-chloro-6-hydrazinylpyrazine by filtration.

  • Step 2: Hydrazone Formation. Suspend the 2-chloro-6-hydrazinylpyrazine (1.0 eq) in a suitable solvent (e.g., ethanol). Add the desired aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the reaction at room temperature until hydrazone formation is complete (as monitored by TLC/LCMS).

  • Step 3: Oxidative Cyclization. To the hydrazone solution, add an oxidant such as chloranil or DDQ (1.2 eq). Heat the reaction to reflux. The reaction progress can be monitored by a color change and TLC/LCMS. Upon completion, cool the mixture, concentrate under reduced pressure, and purify the crude product by silica gel chromatography to yield the desired 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine derivative.

Diagram 1: General Synthetic Pathway

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization Dichloropyrazine 2,6-Dichloropyrazine Hydrazinopyrazine 2-Chloro-6-hydrazinylpyrazine Dichloropyrazine->Hydrazinopyrazine Hydrazine Hydrate Ethanol, Reflux Hydrazone Hydrazone Intermediate Hydrazinopyrazine->Hydrazone Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Triazolopyrazine 8-Chloro-triazolopyrazine Hydrazone->Triazolopyrazine Oxidant Heat

Caption: A common three-step synthesis of the triazolopyrazine core.

Protocol 2: Minimizing tele-Substitution in Nucleophilic Aromatic Substitution

This protocol is based on conditions found to favor direct (ipso) substitution.[7]

  • Reagent Preparation: Dry the solvent (Toluene) over molecular sieves. Use freshly powdered potassium hydroxide (KOH) as the base.

  • Reaction Setup: To a solution of the 8-halo-triazolopyrazine (1.0 eq) and the nucleophile (e.g., an alcohol, 1.2 eq) in dry toluene, add 18-crown-6 (0.1 eq).

  • Reaction Execution: Add powdered KOH (1.5 eq) to the mixture. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction closely using LCMS, paying attention to the ratio of the desired ipso-product versus the isomeric tele-product.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Diagram 2: ipso- vs. tele-Substitution Pathways

G cluster_ipso ipso-Substitution (Direct) Start 8-Halo-Triazolopyrazine X Ipso_Product 8-Nu-Triazolopyrazine Nu Start:f1->Ipso_Product:f1 Nu⁻ Tele_Product 6-Nu-Triazolopyrazine Nu Start:f0->Tele_Product:f0 Nu⁻

Caption: Competing pathways in nucleophilic substitution of triazolopyrazines.

Diagram 3: Troubleshooting Workflow for Isomer Formation

G Start Reaction yields a mixture of potential isomers Analysis Characterize mixture by LCMS & ¹H NMR Start->Analysis Decision Is the major product the desired isomer? Analysis->Decision Success Proceed with purification Decision->Success Yes Troubleshoot Optimize Reaction Conditions (See Table 1) Decision->Troubleshoot No Advanced_Analysis Confirm structure with 2D NMR / X-Ray Success->Advanced_Analysis Re_run Re-run reaction with modified conditions Troubleshoot->Re_run Re_run->Analysis

Caption: A logical workflow for addressing isomeric impurity issues.

References

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2316. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 853922. [Link]

  • Jadhav, S. D., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(23), 115762. [Link]

  • Genentech, Inc. (2007). Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases.
  • Scullion, P., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(17), 11467-11474. [Link]

  • Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593. [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. [Link]

  • Srinivas, K., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. [Link]

  • King, A. D., et al. (2025). Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. [Link]

  • Basavaraju, B., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 25(23), 5707. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers Media. [Link]

  • Gutorov, L. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information. [Link]

  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. National Center for Biotechnology Information. [Link]

  • Scullion, P., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 17, 1442-1452. [Link]

  • Jones, A. J., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals. [Link]

  • Scullion, P., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. ResearchGate. [Link]

  • Kumar, D., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2697-2705. [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. [Link]

  • Scullion, P., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3‐a]pyrazine. UCL Discovery. [Link]

  • Jones, A. J., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Archives. [Link]

  • Baragaña, B., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8247-8263. [Link]

  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate. [Link]

  • Hanwha Chemical Corporation. (2015). Novel triazolopyrazine derivative and use thereof.
  • Al-Azayza, Z. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PubMed. [Link]

  • Pfizer Inc. (2021). Substituted[1][2][3]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. Google Patents.

  • Al-Azayza, Z. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]

  • Potts, K. T., et al. (1975). 1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry, 40(17), 2596-2603. [Link]

  • Basavaraju, B., et al. (2021). Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: Synthesis, characterization, antimicrobial activity and docking studies. ResearchGate. [Link]

Sources

Troubleshooting

Stability issues of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in solution

Welcome to the technical support center for 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Thetriazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural resemblance to purines allows it to function as a purine isostere, making it a valuable core for designing molecules that can interact with a wide range of biological targets. The versatility of this scaffold has led to its exploration in various therapeutic areas. The 2-cyclopropyl substituent is often introduced to modulate potency, selectivity, and pharmacokinetic properties.

However, the inherent reactivity of the triazolopyrazine ring system can present stability challenges in solution, potentially impacting experimental reproducibility and the overall success of research and development efforts. This guide will address these potential stability issues head-on, providing you with the knowledge to anticipate, identify, and mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and use of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in solution.

FAQ 1: My compound appears to be degrading in aqueous solution over time. What are the likely causes?

Answer: Degradation of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in aqueous media is most likely due to hydrolysis. The triazolopyrazine ring system, particularly the pyrazine portion, can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions.

Causality: The nitrogen atoms in the pyrazine ring can be protonated under acidic conditions, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack by hydroxide ions can also lead to ring opening.

Troubleshooting Steps:

  • pH Control: The first and most critical step is to control the pH of your solution. Prepare your solutions in a well-buffered system, ideally between pH 6.0 and 7.5, to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature Management: Hydrolytic reactions are accelerated at higher temperatures. Whenever possible, prepare and store your solutions at low temperatures (2-8 °C) and bring them to room temperature only for the duration of the experiment.

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system to reduce the concentration of water. Solvents like DMSO or ethanol can be used, but their compatibility with your downstream assays must be verified.

FAQ 2: I'm observing the appearance of unknown peaks in my HPLC analysis after exposing my solution to laboratory light. What could be happening?

Answer: The appearance of new peaks upon exposure to light is a strong indication of photodegradation. Aromatic heterocyclic systems like triazolopyrazines can absorb UV and visible light, leading to photochemical reactions that alter the molecule's structure. One study on a triazolopyrazine derivative noted degradation upon exposure to light during photoredox synthesis.

Causality: The energy absorbed from light can excite the molecule to a higher energy state, making it more reactive. This can lead to various reactions, including oxidation, ring rearrangement, or cleavage. The most significant photodegradation processes for triazine compounds involve the partial or complete loss of side-chains or the substitution of a side-chain with a hydroxyl group.

Troubleshooting Steps:

  • Light Protection: Always handle and store solutions of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Wavelength Consideration: If your experimental setup involves light exposure (e.g., fluorescence-based assays), use the longest possible wavelength of light that is compatible with your experiment to minimize the energy absorbed by the compound.

  • Photostability Testing: If the compound will be used in a light-exposed formulation, it is crucial to perform a formal photostability study. A protocol for this is provided in the "Experimental Protocols" section.

FAQ 3: I'm having difficulty dissolving the compound in my desired solvent. What are the recommended solvents?

Answer: While specific solubility data for 2-Cyclopropyl-triazolo[1,5-a]pyrazine may not be readily available, compounds with this scaffold are generally soluble in polar aprotic solvents.

Recommended Solvents (in order of typical effectiveness):

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Methanol (MeOH) or Ethanol (EtOH)

Troubleshooting Steps:

  • Start with DMSO: DMSO is typically the solvent of choice for creating stock solutions of heterocyclic compounds.

  • Gentle Warming and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (to no more than 40-50 °C) and sonication can aid in dissolution.

  • Solubility Testing: It is highly recommended to perform a solubility test to determine the optimal solvent and concentration for your specific lot of the compound. A protocol for this is provided in the "Experimental Protocols" section.

FAQ 4: How can I confirm if my compound is degrading and what the degradation products are?

Answer: The most effective way to monitor the stability of your compound and identify any degradation products is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Methodology:

  • Develop an HPLC Method: A reverse-phase HPLC method is generally suitable. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape, is a good starting point.

  • Monitor Peak Purity: Inject a freshly prepared solution of your compound to establish the initial purity and retention time. Over time, inject samples from your stability study and look for a decrease in the area of the main peak and the appearance of new peaks.

  • Identify Degradants with MS: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks. This information is crucial for proposing the structures of the degradation products.

A detailed protocol for developing a stability-indicating HPLC-MS method is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine the approximate solubility of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in various laboratory solvents.

Materials:

  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine (solid)

  • Selection of solvents: DMSO, DMF, Acetonitrile, Methanol, Ethanol, Water, Phosphate Buffered Saline (PBS) pH 7.4

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Accurately weigh 1 mg of the compound into separate, labeled microcentrifuge tubes.

  • To the first tube, add 100 µL of the first solvent to be tested (this represents a concentration of 10 mg/mL).

  • Vortex the tube for 1 minute.

  • If the solid is not fully dissolved, sonicate for 5 minutes.

  • Visually inspect the solution. If it is clear, the compound is soluble at ≥10 mg/mL in that solvent.

  • If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration of 5 mg/mL) and repeat steps 3-5.

  • Continue this serial dilution until the compound fully dissolves.

  • Record the concentration at which the compound is fully soluble.

Data Presentation:

SolventApproximate Solubility (mg/mL)
DMSO
DMF
Acetonitrile
Methanol
Ethanol
Water
PBS (pH 7.4)
Protocol 2: Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the stability of 2-Cyclopropyl-triazolo[1,5-a]pyrazine under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • Stock solution of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in a suitable organic solvent (e.g., Acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • HPLC-MS system

Procedure:

  • Prepare three sets of solutions by diluting the stock solution with:

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • Purified water (neutral condition) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Prepare a control sample by diluting the stock solution with the mobile phase.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by a stability-indicating HPLC-MS method.

  • Calculate the percentage of the parent compound remaining at each time point and identify the m/z of any major degradation products.

Protocol 3: Photostability Assessment

Objective: To evaluate the stability of 2-Cyclopropyl-triazolo[1,5-a]pyrazine upon exposure to light.

Materials:

  • Solution of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in a suitable solvent

  • Clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps)

  • HPLC-MS system

Procedure:

  • Place the compound solution in both a clear glass vial (exposed sample) and an amber glass vial (protected control).

  • Place both vials in the photostability chamber.

  • Expose the samples to a controlled amount of light, as per ICH Q1B guidelines.

  • At the end of the exposure period, analyze both the exposed and protected samples by a stability-indicating HPLC-MS method.

  • Compare the chromatograms to determine the extent of degradation and identify any photodegradants.

Visualizations

Diagram 1: General Workflow for Investigating Solution Stability

G cluster_prep Sample Preparation cluster_studies Forced Degradation Studies cluster_analysis Analysis prep Prepare Stock Solution in a suitable solvent hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis Expose to Stress Conditions photo Photolytic Stress (Light Exposure) prep->photo Expose to Stress Conditions thermal Thermal Stress (Elevated Temperature) prep->thermal Expose to Stress Conditions hplc Stability-Indicating HPLC-MS Method hydrolysis->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples identify Identify Degradants (Mass Spectrometry) hplc->identify quantify Quantify Degradation (% Parent Remaining) hplc->quantify

Caption: Workflow for assessing the stability of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

Diagram 2: Potential Hydrolytic Degradation Pathway

G parent 2-Cyclopropyl-triazolo[1,5-a]pyrazine intermediate1 Ring-Opened Intermediate parent->intermediate1 Hydrolysis (H₂O, H⁺ or OH⁻) product1 Degradation Product 1 intermediate1->product1 Further Reactions product2 Degradation Product 2 intermediate1->product2 Further Reactions

Caption: A potential pathway for the hydrolytic degradation of the triazolopyrazine ring.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 138-154. Available from: [Link]

  • Daniele, S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(10), 1886. Available from: [Link]

  • Open Source Malaria Consortium. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115939. Available from: [Link]

  • András, J., et al. (2001). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 68(1), 33-40. Available from: [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Available from: [Link]

Optimization

Technical Support Center: Navigating Cell Permeability Challenges of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Welcome to the dedicated technical support guide for researchers working with 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This resource is designed to provide in-depth troubleshooting assistance and practical guidance to over...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 2-Cyclopropyl-triazolo[1,5-a]pyrazine. This resource is designed to provide in-depth troubleshooting assistance and practical guidance to overcome the common hurdle of poor cell permeability often encountered with novel heterocyclic compounds. As your virtual application scientist, I will walk you through understanding the potential issues, implementing robust experimental assays, and exploring effective strategies to enhance the intracellular delivery of your compound.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have regarding the cell permeability of 2-Cyclopropyl-triazolo[1,5-a]pyrazine and related analogs.

Q1: What are the likely physicochemical properties of 2-Cyclopropyl-triazolo[1,5-a]pyrazine that could contribute to poor cell permeability?

A1: While experimental data for this specific molecule is not abundant in public literature, we can infer its properties from the parent scaffold,[1][2][3]triazolo[1,5-a]pyrazine, and the addition of a cyclopropyl group. The parent scaffold is a nitrogen-rich heterocycle.[4] Such structures often exhibit a relatively high polar surface area (TPSA) due to the presence of multiple nitrogen atoms, which can engage in hydrogen bonding with water, hindering passage through the lipophilic cell membrane.[5] The addition of the cyclopropyl group will increase its lipophilicity (LogP) to some extent, which is generally favorable for membrane permeation.[6] However, the overall balance of lipophilicity and polarity is critical. If the TPSA remains high, the compound may still face permeability challenges.

Q2: How does the triazolo[1,5-a]pyrazine core influence cell permeability?

A2: The triazolo[1,5-a]pyrazine core is an electron-deficient and nitrogen-rich heterocyclic system.[7] These characteristics can lead to a higher potential for hydrogen bond formation with the aqueous environment, which can be a barrier to passive diffusion across the lipid bilayer of the cell membrane. The arrangement of nitrogen atoms can also influence the molecule's overall dipole moment and solubility.[6]

Q3: What are the standard preliminary assays to assess the cell permeability of a new compound like 2-Cyclopropyl-triazolo[1,5-a]pyrazine?

A3: The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[8] PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[9] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[10] This cell-based model can assess both passive diffusion and active transport mechanisms, including efflux.[11]

Q4: What is meant by the "efflux ratio" in the context of a Caco-2 assay, and why is it important?

A4: The efflux ratio is calculated by dividing the permeability coefficient from the basolateral (B) to the apical (A) side by the permeability coefficient from the apical (A) to the basolateral (B) side (Papp(B-A)/Papp(A-B)).[11] A ratio significantly greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[11] This is a crucial parameter, as high efflux can lead to low intracellular concentrations and reduced efficacy, even if passive permeability is reasonable.

Troubleshooting Guide: Common Permeability Issues and Solutions

This section provides a structured approach to troubleshooting common experimental challenges.

Observed Problem Potential Cause(s) Recommended Action(s)
Low permeability in PAMPA assay. 1. High polarity (low LogP, high TPSA).2. Poor aqueous solubility of the compound.1. Chemical Modification: Consider synthesizing analogs with increased lipophilicity. This could involve adding non-polar functional groups. 2. Formulation Strategy: For the assay, ensure the compound is fully dissolved in the donor well. Use of a co-solvent like DMSO (typically up to 5%) is standard.[3]
High permeability in PAMPA, but low permeability in Caco-2 assay. 1. The compound is a substrate for efflux pumps (e.g., P-gp) in the Caco-2 cells.[11]1. Confirm Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio.[11]2. Inhibit Efflux: Rerun the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability improves.[10]
Variable and inconsistent permeability results. 1. Poor compound solubility leading to precipitation during the assay.2. Instability of the compound in the assay buffer.3. In Caco-2 assays, inconsistent monolayer integrity.1. Solubility Check: Visually inspect the donor wells for precipitation. Measure the compound's thermodynamic solubility in the assay buffer.2. Stability Analysis: Analyze the concentration of the compound in the donor well at the beginning and end of the experiment by LC-MS to check for degradation.3. Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment.[10] Discard data from wells with compromised integrity.
Compound appears to bind to the assay plates. 1. "Sticky" compounds with high lipophilicity can adsorb to plastic surfaces.1. Use Low-Binding Plates: Utilize polypropylene or other low-adhesion microplates.2. Recovery Calculation: Quantify the amount of compound in the donor and acceptor wells at the end of the assay and compare it to the initial amount to determine the percent recovery.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies for assessing passive diffusion.[3][8][9]

Materials:

  • 96-well donor plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)

  • 96-well acceptor plates (e.g., standard polypropylene plates)

  • Lecithin in dodecane solution (1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvent (e.g., DMSO)

  • Test compound and control compounds (high and low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Compound Solutions: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., ≤ 5%). Prepare control compound solutions similarly.

  • Coat the Donor Plate Membrane: Carefully add 5 µL of the 1% lecithin in dodecane solution to the membrane of each well of the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Add Compound to Donor Plate: Add 150 µL of the compound solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells. Cover the assembly to prevent evaporation and incubate at room temperature for 10-20 hours.[3][8]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)

Where:

  • [C]acceptor is the concentration in the acceptor well.

  • [C]equilibrium is the theoretical equilibrium concentration.

  • Vacceptor and Vdonor are the volumes of the acceptor and donor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for conducting a bidirectional Caco-2 assay.[10][12][13]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 and pH 6.5

  • Test compound, control compounds (high and low permeability, and an efflux substrate like talinolol)

  • TEER meter

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[14]

  • Prepare Dosing Solutions: Prepare the test and control compound solutions in HBSS at the desired pH (typically pH 6.5 for the apical side and pH 7.4 for the basolateral side to mimic the gut environment).

  • Permeability Assay (A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (B to A):

    • Use a separate set of monolayers.

    • Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Incubate and sample as described for the A to B direction.

  • Sample Analysis: Determine the compound concentrations in all samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment.

  • A is the surface area of the monolayer.

  • C0 is the initial concentration in the donor compartment.

The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

Strategies for Enhancing Cell Permeability

If your compound exhibits poor permeability, several strategies can be employed.

Chemical Modification (Structure-Permeability Relationship)

The goal of chemical modification is to favorably alter the physicochemical properties of the molecule.

  • Increasing Lipophilicity: The introduction of small, non-polar groups can increase the LogP value. For 2-Cyclopropyl-triazolo[1,5-a]pyrazine, this could involve substitutions on the pyrazine ring. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.

  • Reducing Hydrogen Bonding Capacity: Masking hydrogen bond donors (N-H) and acceptors (N) can improve permeability. This can be achieved through N-alkylation or other derivatizations.[15]

  • Prodrug Approach: This is a highly effective strategy where a lipophilic, bioreversible moiety is attached to the parent drug.[16][17][18] This promoiety masks polar functional groups, enhancing permeability. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety to release the active drug. For a nitrogen-rich heterocycle, a common approach is to create an N-acyloxyalkoxycarbonyl or a similar promoiety.

Formulation-Based Approaches

These strategies aim to improve the presentation of the compound to the cell membrane without altering its chemical structure.

  • Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the cell membrane. Examples include certain surfactants and fatty acids. However, their use must be carefully evaluated for potential cytotoxicity.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can facilitate its transport across the cell membrane.

Visualization of Concepts and Workflows

Decision Tree for Permeability Troubleshooting

G start Start: Poor in vivo efficacy or low cellular activity pampa Perform PAMPA Assay start->pampa caco2 Perform Caco-2 Assay pampa->caco2 low_pampa Low Permeability in PAMPA? caco2->low_pampa high_pampa_low_caco2 High PAMPA, Low Caco-2? low_pampa->high_pampa_low_caco2 No chem_mod Chemical Modification: - Increase LogP - Reduce H-bonding - Prodrug Approach low_pampa->chem_mod Yes good_perm Good Permeability (High in both assays) high_pampa_low_caco2->good_perm No efflux Investigate Efflux: - Bidirectional Caco-2 - Use Efflux Inhibitors high_pampa_low_caco2->efflux Yes chem_mod->pampa Re-evaluate formulation Formulation Strategies: - Permeation Enhancers - Lipid Formulations efflux->caco2 Re-evaluate

Caption: A decision tree to guide the troubleshooting process for poor cell permeability.

Prodrug Activation Workflow

G Prodrug Prodrug (Lipophilic) 2-Cyclopropyl-triazolo[1,5-a]pyrazine-Promoiety Poorly Permeable Parent Drug Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Enzymes Intracellular Esterases Membrane->Enzymes Enzymatic Cleavage ActiveDrug Active Drug 2-Cyclopropyl-triazolo[1,5-a]pyrazine Released Promoiety Enzymes->ActiveDrug

Caption: The mechanism of a prodrug strategy to enhance cell permeability.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 70-87. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 70-87. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868999. [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(13), 3033. [Link]

  • PubChem.[1][2][3]Triazolo[1,5-a]pyrazine. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Adam Maciejewski. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868999. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Pyrazolo[1,5-a][1][19][20]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 14(1), 154-168. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Boukli, F., et al. (2018). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Journal of Computational Methods in Molecular Design, 8(2), 26-40. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Zadrazilova, I., et al. (2012). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical Research, 12(4). [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Kumar, R., et al. (2024). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. International Journal of Novel Research and Development, 9(5), 1-15. [Link]

  • ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. [Link]

  • El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(2), 134-156. [Link]

  • da Silva, A. B., et al. (2019). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 28(10), 1599-1623. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Caco2 assay protocol. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Sharma, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(30), 20977-21000. [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Siddappa, P., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Medicinal Chemistry Research, 30(4), 934-948. [Link]

  • The Role of Nitrogen Heterocycles in Medicinal Chemistry: Innovations and Insights. (2026). Medium. [Link]

  • Prodrugs with Improved Lipophilicity and Permeability. (n.d.). In Google Books.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). University of California, Santa Cruz. [Link]

  • Ghandi, M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. [Link]

  • PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]

  • Kumar, A., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. Current Organic Synthesis, 19(6), 614-633. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

  • Beilstein Journals. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][20]tetrazines and investigation of their fungistatic activity. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Isomers

Welcome to the technical support center for the purification of 2-Cyclopropyl-triazolo[1,5-a]pyrazine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Cyclopropyl-triazolo[1,5-a]pyrazine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific isomers within this valuable class of heterocyclic compounds. The unique structural features of the triazolo[1,5-a]pyrazine core, combined with the stereochemical possibilities introduced by substituents like the cyclopropyl group, present distinct purification challenges.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic purification. Our goal is to equip you with the foundational knowledge and practical strategies to develop robust and efficient separation methods.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to inform your method development.

Q1: Why am I observing poor resolution or complete co-elution of my 2-Cyclopropyl-triazolo[1,5-a]pyrazine isomers using standard reverse-phase HPLC?

Answer:

This is a frequent challenge, as isomers of this scaffold often possess very similar polarity and hydrodynamic volume, leading to minimal differential partitioning on standard C18 columns. The triazolopyrazine core is a rigid, fused heterocyclic system, and the cyclopropyl group is a small, relatively non-polar substituent.[3][4] Consequently, subtle structural differences between isomers may not be sufficient to induce separation under generic conditions.

Causality & Strategy:

The key is to amplify the minor physicochemical differences between the isomers. This can be achieved by systematically modifying chromatographic parameters to alter selectivity.

Troubleshooting Workflow:

start Poor Isomer Resolution on C18 p1 Modify Mobile Phase Organic Component start->p1 Step 1 p2 Adjust Mobile Phase pH / Additives p1->p2 If insufficient, proceed p3 Change Stationary Phase p2->p3 If insufficient, proceed p4 Optimize Temperature p3->p4 Fine-tune end Resolution Achieved p4->end

Sources

Optimization

Addressing off-target effects of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

Technical Support Center: 2-Cyclopropyl-triazolo[1,5-a]pyrazine A Guide to Investigating and Mitigating Off-Target Effects Senior Application Scientist Note: This guide addresses potential off-target effects for the rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclopropyl-triazolo[1,5-a]pyrazine

A Guide to Investigating and Mitigating Off-Target Effects

Senior Application Scientist Note: This guide addresses potential off-target effects for the research compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine, hereafter referred to as TP-Cyc . Public domain information on a specific biological target for this exact molecule is limited. However, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a versatile heterocycle frequently employed in the design of kinase inhibitors and other targeted agents due to its structural similarity to purines.[3][4] Therefore, this document is structured around the plausible and instructive scenario of TP-Cyc being a novel kinase inhibitor. The principles, troubleshooting logic, and validation protocols described herein are broadly applicable for the rigorous characterization of any novel small molecule inhibitor.[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and initial characterization of TP-Cyc.

Q1: What is the likely mechanism of action for a compound with the triazolo[1,5-a]pyrazine scaffold?

The triazolo[1,5-a]pyrimidine scaffold is well-established as a "purine isostere," meaning it mimics the structure of purines and can thus interact with ATP-binding sites.[3][7] This makes it a common core for kinase inhibitors, which function by competing with ATP to block the enzyme's catalytic activity.[4] Depending on the specific chemical substitutions, this scaffold has also been used to develop compounds targeting a wide range of proteins, including GABA-A receptors and dihydroorotate dehydrogenase.[1][7] Without prior data, assuming a kinase target for TP-Cyc is a reasonable starting hypothesis for directing initial experiments.

Q2: How should I prepare and store TP-Cyc for my experiments?

Proper handling is critical for reproducibility.[8]

  • Solubility: Initially, determine the solubility of TP-Cyc in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions. Prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[9]

  • Working Solutions: When preparing working dilutions for cell culture, ensure the final concentration of DMSO is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤0.5%).[10] Note that hydrophobic compounds can sometimes precipitate in aqueous media; visually inspect your final dilutions for any signs of precipitation.[8]

Q3: At what concentration should I start my experiments?

Use the lowest concentration possible that elicits a clear, dose-dependent effect to minimize the risk of off-target activity.[8] A common strategy is to perform a dose-response curve starting from a high concentration (e.g., 10-30 µM) and titrating down to the nanomolar range. A potent and selective chemical probe should ideally show cellular activity at concentrations below 1 µM.[11] If you only observe effects at concentrations greater than 10 µM, there is a high likelihood of non-specific or off-target effects.[8]

Part 2: Troubleshooting Unexplained Results

This section provides a logical framework for diagnosing experimental outcomes that may be driven by off-target effects.

Q4: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest), but it doesn't align with the known function of the presumed primary target. How do I investigate this?

This is a classic indication of a potent off-target effect. The goal is to systematically determine if the observed phenotype is due to on-target engagement, off-target engagement, or a combination of both.

Causality: A small molecule can bind to numerous proteins within the cell.[12] A strong phenotypic response that is inconsistent with the primary target's biology strongly suggests that TP-Cyc is modulating a different pathway with high affinity, leading to the unexpected outcome.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to dissecting this problem.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: On-Target Engagement Validation cluster_2 Phase 3: Off-Target Hypothesis Testing A Unexpected Phenotype Observed (e.g., Apoptosis) B Confirm Phenotype with Dose-Response Curve A->B Validate C Assess On-Target Engagement in Cells (e.g., CETSA) B->C Is the primary target engaged at phenotypically active concentrations? D Quantify Target Inhibition (e.g., Phospho-Western Blot) C->D Confirm functional consequence E On-Target Engagement Confirmed? D->E F Hypothesis: Phenotype is due to ON-TARGET effect. E->F Yes G Hypothesis: Phenotype is due to OFF-TARGET effect. E->G No H Perform Broad Off-Target Screen (e.g., Kinome Profiling) G->H Identify potential candidates I Use Structurally Related Inactive Control G->I Control for chemotype effects G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Primary Target B Off-Target C Off-Target D TP-Cyc-Selective D->A X Primary Target Y Off-Target Z Off-Target W TP-Cyc-NonSelective W->X W->Y W->Z

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of compound-induced cytotoxicity. Our approach is rooted in mechanistic understanding and practical, field-proven strategies to help you optimize your compounds for enhanced safety and efficacy.

Introduction: The Double-Edged Sword of the Cyclopropyl Group

The 2-cyclopropyl-triazolo[1,5-a]pyrazine scaffold is a promising framework for potent kinase inhibitors and other therapeutic agents. The cyclopropyl group is often incorporated to improve metabolic stability, enhance potency, and reduce off-target effects due to its rigid structure and unique electronic properties.[1] However, this same group can also be a metabolic liability, leading to unforeseen cytotoxicity. This guide will help you navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: My 2-cyclopropyl-triazolo[1,5-a]pyrazine derivative shows excellent on-target potency but is highly cytotoxic to normal cell lines. What are the likely causes?

A1: High cytotoxicity in the absence of on-target effects in normal cells often points to two primary culprits:

  • Off-Target Kinase Inhibition: Your compound may be inhibiting other kinases essential for normal cell survival. The triazolo[1,5-a]pyrimidine scaffold is known to interact with a variety of kinases, and even minor structural changes can alter the selectivity profile.[2][3][4]

  • Metabolic Activation of the Cyclopropyl Ring: The cyclopropyl group, particularly when attached to an amine or a heteroaromatic system, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to the formation of reactive, ring-opened intermediates that can covalently bind to cellular macromolecules like proteins and DNA, causing cellular stress and death.[5]

Q2: How can I determine if metabolic activation is the primary cause of cytotoxicity?

A2: A key experiment is to perform your cytotoxicity assay in the presence and absence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (ABT). If the cytotoxicity is significantly reduced in the presence of the CYP inhibitor, it strongly suggests that a metabolite is responsible for the toxic effects.

Q3: What are the most common off-target kinases that could be causing cytotoxicity?

A3: The specific off-target kinases will depend on the detailed structure of your compound. A broad kinase panel screening is the most definitive way to identify problematic off-target interactions. However, common culprits for cytotoxicity include kinases involved in fundamental cellular processes like cell cycle control (e.g., CDKs) and survival signaling (e.g., PI3K/Akt pathway).

Q4: Are there any structural "alerts" I should be aware of on the triazolo[1,5-a]pyrazine core itself?

A4: Aromatic N-H groups can sometimes be susceptible to oxidation, leading to reactive intermediates.[6] While the triazolo[1,5-a]pyrazine core is generally considered relatively stable, it's important to consider the overall electronic properties of your molecule and any potential sites of metabolic oxidation.

Troubleshooting Guides

Scenario 1: High Cytotoxicity with Suspected Metabolic Activation

Problem: Your compound's cytotoxicity is significantly attenuated by CYP inhibitors.

Goal: Modify the compound to block metabolic activation of the cyclopropyl ring while retaining on-target activity.

Proposed Solutions & Rationale:

  • Introduce Steric Hindrance: Flanking the cyclopropyl group with small, sterically hindering substituents (e.g., methyl groups) on the pyrazine ring can limit access of CYP enzymes to the site of metabolism.

  • Bioisosteric Replacement of the Cyclopropyl Group: This is a powerful strategy to eliminate the metabolic liability while preserving the desired physicochemical properties.[7][8][9] Consider replacing the cyclopropyl group with other small, rigid groups that are less prone to metabolic activation.

Bioisostere Rationale Potential Advantages Potential Disadvantages
Methyl Small, metabolically more stable.Reduced risk of reactive metabolite formation.May not perfectly mimic the conformational constraints of the cyclopropyl group.
Ethyl Slightly larger, still metabolically stable.May provide a better fit in some binding pockets.Could introduce unwanted steric clashes.
tert-Butyl Bulky, provides significant steric shielding.Can dramatically alter binding and solubility.Often leads to a significant drop in potency.
Oxetane Introduces polarity and a hydrogen bond acceptor.Can improve solubility and introduce new binding interactions.May alter the overall electronics of the core.
Azetidine Introduces a basic nitrogen.Can be used to modulate pKa and improve solubility.May introduce new off-target interactions.

Experimental Workflow:

Caption: Workflow for addressing cytotoxicity due to metabolic activation.

Protocol: In Vitro Cytotoxicity Assessment

This protocol describes a standard MTT assay to determine the IC50 (half-maximal inhibitory concentration) of your compounds.

  • Cell Seeding:

    • Plate a non-cancerous human cell line (e.g., HEK293, MCF10A) in a 96-well plate at a density of 5,000-10,000 cells per well.[10][11]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of your test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[12]

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[13][14]

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Scenario 2: High Cytotoxicity with Suspected Off-Target Effects

Problem: Your compound shows cytotoxicity that is not explained by metabolic activation.

Goal: Identify and mitigate off-target interactions.

Proposed Solutions & Rationale:

  • Kinase Panel Screening: Screen your compound against a broad panel of kinases to identify any significant off-target hits.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of your molecule to understand which structural features contribute to off-target activity. For example, modifications to substituents on the pyrazine ring can influence kinase selectivity.[15][16]

  • Rational Drug Design: Use computational modeling and structural biology to design modifications that enhance selectivity for your target kinase.[17][18] This may involve introducing functional groups that form specific interactions with your target while clashing with the binding sites of off-target kinases.

Experimental Workflow:

Caption: Workflow for addressing cytotoxicity due to off-target effects.

Data Presentation

Table 1: Example Data for Bioisosteric Replacement Strategy

Compound Modification On-Target IC50 (nM) Cytotoxicity IC50 (µM) in HEK293 Cells Therapeutic Index (Cytotoxicity IC50 / On-Target IC50)
Parent 2-Cyclopropyl100.550
Analog 1 2-Methyl1510667
Analog 2 2-Ethyl25> 50> 2000
Analog 3 2-tert-Butyl500> 50> 100
Analog 4 2-Oxetanyl5025500

Conclusion

Reducing the cytotoxicity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives is a challenging but achievable goal. A systematic approach that combines mechanistic investigation with rational drug design is key to success. By understanding the potential liabilities of the cyclopropyl group and employing strategies like bioisosteric replacement and selectivity-enhancing modifications, researchers can develop safer and more effective therapeutic candidates.

References

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Krasavin, M., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC. Retrieved from [Link]

  • de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Retrieved from [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Retrieved from [Link]

  • Kearney, A. M., et al. (2012). Synthesis and SAR of[2][5][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • Ott, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Tivari, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of[2][5][6]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Retrieved from [Link]

  • Graham, K. C., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Cytotoxic activity of some Pyrazolo[4,3-e][2][5][6]Triazines against human cancer cell lines. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[2][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Retrieved from [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Banerji, B., et al. (2013). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. PubMed. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Triazolo[4,3-a]pyrazine Synthesis

Welcome to the technical support center for the synthesis and optimization of triazolo[4,3-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of triazolo[4,3-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous clinically important molecules, making its efficient synthesis a critical task in drug discovery and development.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues, optimize conditions, and achieve reliable, high-yield results.

General Synthesis Pathway Overview

The most prevalent and robust method for constructing the triazolo[4,3-a]pyrazine ring system involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-halopyrazine (typically 2-chloropyrazine) with an acylhydrazide.

  • Dehydrative Cyclization: Intramolecular cyclization of the resulting N-acyl-N'-(pyrazin-2-yl)hydrazide intermediate, commonly promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).

This workflow provides a reliable foundation for accessing a wide range of substituted triazolo[4,3-a]pyrazines.

G cluster_0 Step 1: S.N.Ar Reaction cluster_1 Step 2: Dehydrative Cyclization 2-Chloropyrazine 2-Chloropyrazine Hydrazinylpyrazine_Intermediate N-Acyl-N'-(pyrazin-2-yl)hydrazide Intermediate 2-Chloropyrazine->Hydrazinylpyrazine_Intermediate Base (e.g., Et3N) Solvent (e.g., EtOH) Heat Acylhydrazide Acylhydrazide Acylhydrazide->Hydrazinylpyrazine_Intermediate Final_Product Triazolo[4,3-a]pyrazine Hydrazinylpyrazine_Intermediate->Final_Product POCl3 Heat (e.g., 80°C) Solvent (e.g., MeCN)

Caption: Common synthetic workflow for triazolo[4,3-a]pyrazine synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions regarding reagent selection and reaction setup.

Q1: What is the role of phosphorus oxychloride (POCl₃) in the cyclization step?

A1: Phosphorus oxychloride serves as a powerful dehydrating agent that facilitates the intramolecular cyclization.[1] The mechanism involves the activation of the amide carbonyl oxygen in the N-acyl-N'-(pyrazin-2-yl)hydrazide intermediate. This activation transforms the carbonyl's hydroxyl group (in its tautomeric imidic acid form) into a good leaving group, promoting nucleophilic attack by the pyrazine ring nitrogen to form the fused triazole ring.[3] Its effectiveness makes it one of the most widely used reagents for this transformation.[4]

Q2: Can I use other dehydrating agents besides POCl₃?

A2: Yes, while POCl₃ is common, other reagents can effect this transformation. Polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and even strong acids like sulfuric acid under harsh conditions can be used for such cyclodehydration reactions.[5] However, the choice of reagent can significantly impact reaction conditions, yield, and impurity profiles. POCl₃ is often preferred for its reliability and relatively moderate conditions compared to reagents like PPA which may require higher temperatures.

Q3: What is the purpose of adding a base, like triethylamine (Et₃N), during the initial SNAr reaction?

A3: Triethylamine or a similar non-nucleophilic organic base is crucial for scavenging the HCl that is generated during the nucleophilic aromatic substitution of 2-chloropyrazine with the acylhydrazide.[6][7] Without a base, the generated acid would protonate the starting hydrazide and the pyrazine nitrogen atoms, deactivating them towards the desired reaction and potentially leading to salt formation and low yields.

Q4: Which solvent is best for each step?

A4:

  • SNAr Step: Protic solvents like ethanol are often suitable for the reaction between 2-chloropyrazine and the hydrazide, as they can facilitate the reaction and are easy to handle.[8][9]

  • Cyclization Step: Anhydrous aprotic solvents like acetonitrile (MeCN) are typically used for the POCl₃-mediated cyclization.[1] It is critical that the solvent is dry, as any water will consume the POCl₃ reagent, reducing its effectiveness and leading to incomplete conversion.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled. TLC/LC-MS analysis shows only the N-acyl-N'-(pyrazin-2-yl)hydrazide intermediate, with no desired triazolopyrazine product. What went wrong?

A: This indicates a failure in the cyclization step. The most common causes are related to the dehydrating agent or the reaction conditions.

  • Cause 1: Inactive POCl₃. Phosphorus oxychloride is highly reactive towards atmospheric moisture. If it has been stored improperly or is from an old bottle, it may be partially or fully hydrolyzed and thus inactive.

    • Solution: Use freshly opened or distilled POCl₃ for the reaction. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried.[1]

  • Cause 2: Insufficient Heat. The cyclodehydration step is often endergonic and requires thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to the appropriate temperature. For many POCl₃-mediated cyclizations, this is around 80°C or higher.[1] If you are running the reaction at a lower temperature, consider incrementally increasing it (e.g., from 80°C to 100°C) and monitoring for product formation.

  • Cause 3: Incorrect Stoichiometry. While POCl₃ is often used in stoichiometric amounts, having an insufficient amount will lead to incomplete conversion.

    • Solution: Double-check your calculations. For a difficult cyclization, you might consider increasing the equivalents of POCl₃ from 1.0 to 1.2-1.5 equivalents.

Problem Area 2: Complex Impurity Profile

Q: I've isolated my product, but NMR analysis shows significant impurities. One major side product has a mass corresponding to the cyclized product minus water, but it's not my desired triazole. What could it be?

A: You have likely formed a 1,3,4-oxadiazole isomer. This is a common byproduct in syntheses that aim for 1,2,4-triazoles from diacylhydrazine-type precursors.

  • Cause: Competing Cyclization Pathway. The N-acyl-N'-(pyrazin-2-yl)hydrazide intermediate has two nucleophilic nitrogen atoms that can participate in cyclization. While attack by the pyrazine nitrogen leads to the desired triazolopyrazine, intramolecular attack by the other hydrazide nitrogen onto the activated carbonyl will lead to the formation of a 2-(pyrazin-2-yl)-5-substituted-1,3,4-oxadiazole. In some cases, the oxadiazole can even be a reaction intermediate that must be rearranged to the final triazole product.[1]

    • Solution 1 (Optimize Temperature): The reaction pathway can be temperature-dependent. The formation of the thermodynamically more stable triazole is often favored at higher temperatures, while the kinetically favored oxadiazole might form at lower temperatures. Try increasing the reaction temperature and/or prolonging the reaction time to facilitate the conversion of any oxadiazole intermediate to the desired triazole.

    • Solution 2 (Purification): These isomers can be difficult to separate. Careful column chromatography using a shallow gradient is often required. Normal-phase silica gel is a common choice.[6] Consider using a different solvent system (e.g., DCM/Methanol instead of Hexane/Ethyl Acetate) to improve separation.

G Intermediate N-Acyl-N'-(pyrazin-2-yl)hydrazide Triazole Desired Product (Triazolo[4,3-a]pyrazine) Intermediate->Triazole  Path A (Pyrazine N attack) Thermodynamically Favored Oxadiazole Side Product (1,3,4-Oxadiazole) Intermediate->Oxadiazole  Path B (Hydrazide N attack) Kinetically Favored

Caption: Competing cyclization pathways leading to product or side product.

Q: My final product is contaminated with N,N-disubstituted species after a downstream modification (e.g., reductive amination). How can I avoid this?

A: This is a stoichiometry control issue. The nitrogen atoms on the triazolopyrazine core can be nucleophilic, leading to over-alkylation or over-acylation if excess electrophile is used.

  • Cause: Use of excess electrophile or insufficiently controlled reaction conditions.

    • Solution: Carefully control the stoichiometry. A study noted that when performing a reductive amination on a triazolopyrazine derivative, using a 1.2:1 molar ratio of the amine to the aldehyde minimized the formation of N,N-disubstituted by-products.[10] It is recommended to add the electrophile (e.g., aldehyde or sulfonyl chloride) slowly to the reaction mixture, especially at low temperatures, to maintain control over selectivity.[7][10]

Problem Area 3: Purification and Isolation

Q: My product appears to be a sticky oil or is difficult to crystallize. How can I get a solid product?

A: Heterocyclic compounds, particularly those with multiple nitrogen atoms, can be challenging to crystallize due to their polarity and ability to form strong intermolecular hydrogen bonds with residual solvents.

  • Solution 1: Solvent Trituration. Try dissolving the crude oil in a minimum amount of a good solvent (like DCM or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) while stirring or sonicating. This can often crash out the product as a solid.

  • Solution 2: Recrystallization. If you have a solid but it is impure, recrystallization is a powerful technique. A common method is to dissolve the product in a hot solvent (e.g., chloroform or an ethanol/water mixture) and allow it to cool slowly to form crystals.[7]

  • Solution 3: Column Chromatography. If other methods fail, purification by silica gel column chromatography is the most reliable method to isolate the pure compound, which may then be induced to solidify upon concentration from the appropriate eluent.[2][6]

Optimized Experimental Protocols

The following protocols provide a validated starting point for synthesis and optimization.

Protocol 1: Synthesis of a Generic 3-Aryl-[1][6][11]triazolo[4,3-a]pyrazine

Step A: Synthesis of N'-(4-chlorobenzoyl)-2-hydrazinopyrazine

  • To a solution of 2-chloropyrazine (1.0 eq) in ethanol (5 mL per mmol of chloropyrazine), add 4-chlorobenzohydrazide (1.1 eq) and triethylamine (1.5 eq).

  • Heat the mixture to reflux (approx. 85°C) and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the 2-chloropyrazine is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. Add water to precipitate the product.

  • Filter the solid, wash with water and then a small amount of cold ethanol. Dry under vacuum to yield the intermediate product, which can often be used without further purification.

Step B: Cyclization to 3-(4-chlorophenyl)-[1][6][11]triazolo[4,3-a]pyrazine

  • Suspend the hydrazide intermediate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol).

  • Under an inert atmosphere of nitrogen, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice water and a mild base like sodium bicarbonate solution. Caution: The quenching of POCl₃ is highly exothermic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes typical optimization parameters. Actual results will vary based on the specific substrates used.

ParameterCondition ACondition BExpected OutcomeRationale
Cyclization Temp. 60 °C80-100 °CHigher yield and purity at higher temp.Overcomes activation energy and favors the formation of the more stable triazole over the oxadiazole side product.[1]
POCl₃ (eq.) 1.0 eq1.5 eqIncreased conversion for stubborn substrates.Ensures complete activation of the amide for cyclization, especially if any moisture is present.
Solvent (Cyclization) TolueneAcetonitrileFaster reaction times in MeCN.Acetonitrile is a polar aprotic solvent that effectively solvates the intermediates without reacting with POCl₃.[1]
Base (SNAr) NoneEt₃N (1.5 eq)Drastically higher yield with base.Prevents protonation and deactivation of nucleophiles by scavenging the generated HCl.[6][7]

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Yin, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 883921. [Link]

  • Zhang, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Reddy, R. B., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][6][11]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(15), 4485. [Link]

  • de Oliveira, R., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • de Oliveira, R., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Google Patents. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][11]triazol[4,3-a] pyrazine hydrochloride. CN102796104A.

  • Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic. [Link]

  • Google Patents. (1981). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. EP0025603A1.
  • Yin, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC - NIH. [Link]

  • de Oliveira, R., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]

  • Lelyukh, M., et al. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration. Biointerface Research in Applied Chemistry, 10(2), 5128-5146. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2018). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. PMC - NIH. [Link]

  • ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2440. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Al-Tel, T. H. (2010). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. PMC - NIH. [Link]

Sources

Troubleshooting

Managing byproduct formation in the synthesis of triazolotetrazines

Welcome to the technical support center for the synthesis of triazolotetrazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolotetrazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of triazolotetrazine synthesis, with a focus on identifying, understanding, and mitigating the formation of common byproducts. Our goal is to empower you with the knowledge to enhance your reaction yields, simplify purification, and ensure the integrity of your target compounds.

Introduction to Triazolotetrazine Synthesis

The fusion of a 1,2,4-triazole ring with a 1,2,4,5-tetrazine core creates the triazolotetrazine scaffold, a privileged structure in medicinal chemistry and materials science. The synthesis of these compounds can be approached through several key strategies, most commonly involving the cyclization of a pre-functionalized triazole or tetrazine. While powerful, these methods are often accompanied by challenges, primarily the formation of undesired byproducts that can complicate reaction work-up and compromise the purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomeric Byproducts

Q1: My reaction is producing a mixture of two or more products with the same mass, which are difficult to separate. What is likely happening and how can I improve the regioselectivity?

A1: The Challenge of Regioisomerism

You are likely encountering the formation of regioisomers. This is a common issue in the synthesis of fused heterocyclic systems like triazolotetrazines, where the annulation of the triazole ring can occur at different nitrogen atoms of the tetrazine precursor, or vice-versa. For instance, in the synthesis of[1][2]triazolo[4,3-b][1][2][3]tetrazines, the formation of the isomeric[1][2]triazolo[1,5-b][1][2][3]tetrazine system can occur.[2] The relative thermodynamic stability of the isomers and the kinetic pathway of the cyclization reaction are key determinants of the product ratio.

Causality and Mechanistic Insight:

The formation of regioisomers is governed by the relative nucleophilicity of the nitrogen atoms involved in the cyclization and the steric hindrance around these atoms. For example, in the cyclization of an amino-triazole with a functionalized tetrazine, the exocyclic amino group can attack different electrophilic centers on the tetrazine ring, leading to different fusion patterns.

Troubleshooting Workflow:

cluster_C Reaction Condition Optimization cluster_D Substrate Modification cluster_E Purification Strategies A Mixture of Isomers Detected (e.g., by LC-MS, NMR) B Confirm Regioisomer Formation (e.g., 2D NMR, X-ray crystallography) A->B  Diagnosis C Modify Reaction Conditions B->C  Control D Alter Starting Material Design B->D  Control E Optimize Purification B->E  Separation C1 Solvent Polarity C->C1 C2 Temperature C->C2 C3 Catalyst/Base C->C3 D1 Steric Shielding D->D1 D2 Electronic Effects D->D2 E1 Column Chromatography E->E1 E2 Recrystallization E->E2 E3 Preparative HPLC E->E3

Caption: Troubleshooting workflow for managing regioisomer formation.

Detailed Strategies for Controlling Regioselectivity:

ParameterRecommended ActionRationale
Solvent Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, ethanol).The polarity of the solvent can influence the transition state energies of the competing cyclization pathways, thereby altering the isomeric ratio.
Temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.One regioisomer is often the kinetically favored product, which is preferentially formed at lower temperatures. Higher temperatures may lead to the thermodynamically more stable isomer or a mixture.
Catalyst/Base If a base is used, screen different bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered).The nature of the base can influence which proton is abstracted and the subsequent nucleophilicity of the reacting nitrogen, thus directing the cyclization pathway.
Steric Hindrance Introduce a bulky substituent on the starting material near one of the reactive nitrogen centers.Steric hindrance can disfavor the reaction at a particular site, thereby promoting the formation of a single regioisomer.
Electronic Effects Modify the electronic properties of substituents on the starting materials.Electron-withdrawing or -donating groups can alter the nucleophilicity of the reacting nitrogen atoms, influencing the regioselectivity of the cyclization.

Purification of Regioisomers:

If the formation of a mixture is unavoidable, careful purification is necessary.

  • Column Chromatography: Use a shallow solvent gradient and consider different stationary phases (e.g., silica gel, alumina).

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities.

  • Preparative HPLC: For challenging separations, preparative HPLC is a powerful tool for isolating pure isomers.

Issue 2: Byproducts from Starting Material Instability

Q2: My reaction yield is low, and I'm observing a significant amount of a byproduct that appears to be derived from my tetrazine starting material. What could be the cause?

A2: Instability of Amidine-Substituted Tetrazines

A common synthetic route to triazolotetrazines involves the oxidative cyclization of a 1,2,4,5-tetrazine bearing an amidine moiety.[2][4] However, these amidine-substituted tetrazines can be unstable, particularly under heating.[4] A frequent byproduct arises from the transformation of the formamidine group into an amino group, leading to the formation of an amino-tetrazine.[4] This amino-tetrazine may not undergo the desired cyclization, resulting in a lower yield of the target triazolotetrazine.

Mechanistic Pathway of Byproduct Formation:

A Amidine-Substituted Tetrazine (Starting Material) B Desired Oxidative Cyclization A->B D Undesired Transformation (e.g., with heat) A->D C Triazolotetrazine (Target Product) B->C E Amino-Tetrazine (Byproduct) D->E F No Cyclization E->F A Kinetically Favored Triazolotetrazine Isomer B Ring Opening (Acid/Base/Heat) A->B C Open-Chain Intermediate B->C D Rotation and Tautomerization C->D E Ring Closure D->E F Thermodynamically Stable Triazolotetrazine Isomer E->F

Caption: Simplified mechanism of the Dimroth rearrangement.

Identification and Control:

  • Characterization: Careful analysis of NMR spectra (especially 1H and 13C chemical shifts) can often distinguish between the isomers. In some cases, X-ray crystallography may be necessary for unambiguous structure determination.

  • pH Control: During work-up and purification, maintain a neutral pH to avoid acid- or base-catalyzed rearrangement.

  • Temperature Control: Perform all purification steps at room temperature or below, if possible. Avoid prolonged heating.

  • Solvent Choice: The choice of solvent for recrystallization can sometimes influence the stability of the isomers.

General Experimental Protocols

General Procedure for the Synthesis ofT[1][2][3]riazolo[1,5-b]t[1][2][3][4]etrazines via Oxidative Cyclization

This is a general guideline and may require optimization for specific substrates.

  • Preparation of the Amidine-Substituted Tetrazine: Synthesize the 3,6-disubstituted 1,2,4,5-tetrazine bearing an amidine moiety at one of the positions according to literature procedures.

  • Oxidative Cyclization:

    • In a round-bottom flask, dissolve the amidine-substituted tetrazine (1 equivalent) in anhydrous trifluoroethanol.

    • Cool the solution to 0 °C.

    • Add (diacetoxyiodo)benzene (1.1 equivalents) portion-wise over 10 minutes.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

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  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • Shawali, A. S. Reactions of hydrazonoyl halides with heterocyclic thiones. Convenient methodology for heteroannulation, synthesis of spiroheterocycles and heterocyclic ring transformation. Arkivoc2008 , (i), 1-59. [Link]

  • Gaponik, P. N.; Voitekhovich, S. V.; Ivashkevich, O. A. Synthesis of novelt[1][2]riazolo[1,5-b]t[1][2][3]etrazines and investigation of their fungistatic activity. Beilstein J. Org. Chem.2022 , 18, 243–250. [Link]

  • Wu, J.; Chen, L.; Li, J.; et al. Hydrolytic products and kinetics of triazophos in buffered and alkaline solutions with different values of pH. J. Agric. Food Chem.2004 , 52(1), 18-22. [Link]

  • Sarris, K.; et al. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. J. Am. Chem. Soc.2022 , 144(24), 10836-10845. [Link]

  • Gaponik, P. N.; Voitekhovich, S. V.; Ivashkevich, O. A. Synthesis of novelt[1][2]riazolo[1,5-b]t[1][2][3]etrazines and investigation of their fungistatic activity. Beilstein J. Org. Chem.2022 , 18, 243–250. [Link]

  • Al-Soud, Y. A.; Al-Masoudi, N. A. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Molecules2020 , 25(11), 2537. [Link]

  • Hassan, B. A.; et al. synthesis,characterization and antibacterial activity oft[1][2]riazolo[4,3-b]t[1][2][3]etrazine derivatives. ResearchGate2021 . [Link]

  • Jiang, Y.; Kuang, C.; Yang, Q. Synthesis of 1,2,3-Triazoles. Synlett2009 , 3163-3166. [Link]

  • El-Gazzar, A. B. A.; Gaafar, A. M.; Aly, A. S. Reactions and Biological Activities of Hydrazonoyl Halides. Molecules2019 , 24(12), 2294. [Link]

  • Hassan, B. A.; et al. SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OFT[1][2]RIAZOLO[4,3-B]T[1][2][3]ETRAZINE DERIVATIVES. CyberLeninka2021 . [Link]

  • van der Vliet, M. J.; et al. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. J. Am. Chem. Soc.2022 , 144(18), 8063–8070. [Link]

  • Pintea, B.; Bercean, V. N.; Badea, V. Hydrazonoyl Halides: Useful Building Blocks for the Synthesis of Arylazoheterocycles. ResearchGate2021 . [Link]

  • Zhang, Y.; et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem.2022 , 10, 997379. [Link]

  • Li, Y.; et al. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chem. Sci.2021 , 12(16), 5826-5831. [Link]

  • Murashevych, B.; Trush, Y.; Toropin, N. Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate2021 . [Link]

  • Kisel, V. M.; et al. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Curr. Org. Chem.2021 , 25(10), 1218–1246. [Link]

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  • Al-Zaydi, K. M. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Int. J. Org. Chem.2017 , 7, 12-24. [Link]

  • Kele, P.; et al. Stability of tetrazine-bearing amino acids under SPPS conditions. ResearchGate2014 . [Link]

  • Muth, A.; et al. Design, synthesis, and biological evaluation of tetrazole analogs of Cl-amidine as protein arginine deiminase inhibitors. J. Med. Chem.2015 , 58(4), 1847-1855. [Link]

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Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of Pyrazine-Containing Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-containing complexes. This guide is designed to provide you with in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-containing complexes. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting common experimental issues and systematically improving the thermal stability of your materials. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of pyrazine-containing coordination polymers and Metal-Organic Frameworks (MOFs).

Q1: What does "thermal stability" mean for a pyrazine-containing complex?

A: Thermal stability refers to the temperature at which a complex begins to decompose. For coordination polymers, this is not a sharp melting point but rather a temperature range where the material loses its structural integrity. This process typically starts with the loss of guest solvent molecules followed by the breakdown of the coordination bonds between the pyrazine-based ligands and the metal centers.[1] We evaluate this stability primarily using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[2]

Q2: Why is my pyrazine complex decomposing at a lower temperature than expected?

A: Several factors can lead to lower-than-expected thermal stability.[3] The most common culprits are:

  • Residual Solvent: Trapped solvent molecules, especially those with low boiling points, can create defects in the structure upon their removal at relatively low temperatures, initiating framework collapse.

  • Weak Metal-Ligand Bonds: The inherent strength of the coordination bond between the metal ion and the pyrazine's nitrogen atoms is a primary determinant of thermal stability.[4]

  • Ligand Flexibility: If your pyrazine ligand has flexible side chains, these can lead to less stable packing and a lower decomposition temperature.

  • Amorphous Material: A lack of long-range crystalline order often results in lower thermal stability compared to a highly crystalline counterpart.

Q3: Can the choice of metal ion significantly impact thermal stability?

A: Absolutely. The nature of the metal ion is a critical factor. Generally, metal ions with higher oxidation states and greater charge density (harder Lewis acids) form stronger coordination bonds with the nitrogen atoms of the pyrazine ring, leading to enhanced thermal stability. For instance, complexes with Cr(III) or Zr(IV) are often more thermally robust than those with Cu(II) or Zn(II).[3]

Q4: How do I distinguish between solvent loss and framework decomposition in a TGA curve?

A: This is a crucial point of interpretation. Here’s a general guide:

  • Solvent Loss (Desolvation): This typically occurs at lower temperatures (often below 200°C) and corresponds to the boiling point of the trapped solvent. The mass loss percentage should correlate with the number of solvent molecules in your complex's empirical formula.[2][5]

  • Framework Decomposition: This is a more catastrophic weight loss event that occurs at higher temperatures. It represents the breakdown of the organic pyrazine ligands and the collapse of the coordination network. This step is often sharper and more significant than solvent loss.[1][5]

Coupling your TGA with a mass spectrometer (TGA-MS) is the most definitive way to identify the evolved gases at each weight loss step, confirming whether they are solvent molecules or ligand fragments.[6]

Section 2: Troubleshooting Guide for Synthesis and Stability Issues

This guide is structured in a question-and-answer format to directly address specific experimental problems.

Problem 1: My synthesis yielded an amorphous powder instead of crystalline material.

  • Question: I followed a published procedure for a crystalline pyrazine-based MOF, but I only obtained an amorphous precipitate. Why did this happen, and how can I fix it?

  • Underlying Causality: The formation of a crystalline coordination polymer is a delicate balance between nucleation and crystal growth. Rapid precipitation favors nucleation, leading to many small, poorly ordered particles, resulting in an amorphous powder. This can be caused by concentrations being too high, too rapid a temperature change, or an inappropriate solvent system that leads to poor solubility of the growing polymer.[7]

  • Solutions to Try:

    • Reduce Reactant Concentrations: Lowering the concentration of your metal salt and pyrazine ligand can slow down the reaction, favoring controlled crystal growth over rapid precipitation.

    • Modify the Solvent System: If your precursors are too soluble, the reaction may be too fast. Conversely, if they are poorly soluble, they may crash out of solution. Try a co-solvent system to fine-tune the solubility. For pyrazinecarboxylic acids, polar solvents like water, ethanol, or DMF are common starting points.[8][9]

    • Control the Temperature Ramp Rate: In solvothermal or hydrothermal syntheses, a slower heating and cooling rate can provide the thermodynamic conditions necessary for larger, more ordered crystals to form.

    • Introduce a Modulator: Adding a small amount of a competing ligand, such as a monocarboxylic acid (e.g., benzoic acid or acetic acid), can "modulate" the reaction by competing for coordination sites on the metal. This slows down the formation of the extended framework, often leading to higher quality crystals.[2]

Problem 2: The material has good initial crystallinity but loses it upon "activation" (solvent removal).

  • Question: My PXRD pattern looks great for the as-synthesized pyrazine complex, but after heating to remove the guest solvent, the peaks broaden significantly or disappear. How can I activate my material without causing it to collapse?

  • Underlying Causality: The pores of as-synthesized MOFs are filled with solvent molecules that help to template the structure and provide stability. When these are removed by heating, strong capillary forces can be exerted on the pore walls, causing the framework to collapse, especially if the material is not sufficiently robust.[10][11]

  • Solutions to Try:

    • Solvent Exchange: Before heating, soak your material in a solvent with a lower surface tension and boiling point. This is a multi-step process. For example, if your synthesis was in DMF, you might first exchange with ethanol, and then with a very low surface tension solvent like hexane or chloroform. This reduces the capillary forces during final vacuum drying.[10][12]

    • Supercritical CO₂ Drying: This is a highly effective but equipment-intensive method. After solvent exchanging with a liquid CO₂-miscible solvent like ethanol or acetone, the sample is placed in a critical point dryer. The liquid CO₂ is brought to its supercritical state, where there is no surface tension, and then vented as a gas. This completely avoids capillary forces.[12]

    • Freeze-Drying: After solvent exchange with a suitable solvent with a relatively high freezing point (e.g., benzene or tert-butanol), the solvent is frozen and then removed by sublimation under vacuum. This also avoids the liquid-gas phase transition and its associated capillary forces.[12]

Problem 3: The thermal stability of my pyrazine complex is insufficient for my application.

  • Question: My pyrazine complex is well-behaved, but it starts to decompose at 250°C, and I need it to be stable up to 350°C. What rational design strategies can I employ to increase its thermal stability?

  • Underlying Causality: The thermal stability is fundamentally dictated by the strength of the metal-ligand bonds and the overall rigidity of the framework.[4] To increase stability, you need to strengthen these interactions or create a more robust structure.

  • Solutions and Strategies:

    • Change the Metal Ion: As a rule of thumb, harder metal ions with higher charge densities form stronger bonds with N-donor ligands. If you are using a divalent metal like Cu(II) or Co(II), consider exploring isostructural analogues with trivalent (e.g., Fe(III), Cr(III)) or tetravalent (e.g., Zr(IV)) metals.

    • Strengthen the Ligand: Functionalize the pyrazine ring with electron-withdrawing groups. This can sometimes increase the acidity of any carboxylate groups present, leading to stronger coordination. Alternatively, creating a more rigid ligand by fusing aromatic rings or adding bulky groups can prevent low-energy vibrational modes that can initiate decomposition.

    • Increase Framework Dimensionality and Connectivity: A 3D framework is generally more stable than a 2D or 1D polymer because the structure is reinforced in all directions.[8] You can encourage higher dimensionality by using pyrazine ligands with multiple coordination sites (e.g., pyrazine-2,5-dicarboxylic acid) or by introducing secondary pillar-like ligands.

    • Post-Synthetic Modification (PSM): If you have a stable framework with reactive functional groups (e.g., -NH₂ or -OH) on the pyrazine ligand, you can perform chemical reactions on the already-formed material to cross-link ligands or add bulky groups that can enhance stability.[13][14][15][16][17]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for synthesizing pyrazine-containing complexes with an emphasis on achieving high thermal stability.

Protocol 3.1: Solvothermal Synthesis of a Thermally Robust Cobalt-Pyrazine-Carboxylate MOF

  • Objective: To synthesize a 3D coordination polymer with enhanced thermal stability by using a dicarboxylate-functionalized pyrazine ligand and solvothermal conditions to promote high crystallinity.

  • Materials:

    • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

    • Pyrazine-2,5-dicarboxylic acid (H₂pzdc)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • 20 mL scintillation vials or Teflon-lined autoclave

  • Procedure:

    • In a 20 mL glass scintillation vial, dissolve 0.5 mmol of Co(NO₃)₂·6H₂O in 8 mL of DMF.

    • In a separate container, dissolve 0.5 mmol of pyrazine-2,5-dicarboxylic acid in 8 mL of DMF. Mild sonication may be required.

    • Combine the two solutions in the scintillation vial.

    • Cap the vial tightly and place it in a programmable oven.

    • Heat the oven to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 12 hours.

    • Pink crystalline product should be visible. Decant the mother liquor.

    • Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted precursors.

    • Perform a solvent exchange by soaking the crystals in ethanol (3 x 10 mL, 8 hours each).

    • Activate the sample by heating under vacuum at 150°C for 12 hours.

    • Characterize the final product using PXRD to confirm crystallinity and TGA to assess thermal stability.

  • Expected Outcome: This procedure should yield a crystalline cobalt-pyrazine-dicarboxylate framework. The use of a dicarboxylate ligand promotes a higher-connectivity, 3D network which is typically more robust than 1D or 2D structures. The slow cooling profile is crucial for obtaining high-quality crystals. The expected TGA curve will show an initial plateau, followed by decomposition above 300-350°C.

Protocol 3.2: Enhancing Thermal Stability by Metal Substitution

  • Objective: To demonstrate the increase in thermal stability by substituting a divalent metal (Co) with a trivalent metal (Fe) while keeping the pyrazine ligand and reaction conditions similar.

  • Materials:

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Pyrazine-2,5-dicarboxylic acid (H₂pzdc)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • 20 mL scintillation vials or Teflon-lined autoclave

  • Procedure:

    • Follow the exact procedure as in Protocol 3.1 , but replace the 0.5 mmol of Co(NO₃)₂·6H₂O with 0.5 mmol of FeCl₃·6H₂O.

    • The resulting crystals will likely be orange or reddish-brown.

    • Perform the same washing, solvent exchange, and activation steps.

    • Characterize both the Co-based and Fe-based materials by TGA under identical conditions (heating rate, atmosphere).

  • Expected Outcome & Data Analysis: By comparing the TGA data of the two complexes, you will directly observe the effect of the metal ion on thermal stability. The Fe(III)-based complex is expected to have a significantly higher decomposition temperature due to the stronger Fe(III)-N and Fe(III)-O coordination bonds.

ComplexMetal IonOnset Decomposition Temp. (°C) (Expected)
Co-pzdc (from Protocol 3.1)Co(II)~320 - 350
Fe-pzdc (from Protocol 3.2)Fe(III)> 400

This table illustrates the expected trend. Actual values must be determined experimentally.

Section 4: Visualized Workflows and Concepts

Diagrams created using DOT language to illustrate key decision-making processes and relationships.

Diagram 4.1: Troubleshooting Workflow for Poor Crystallinity

This diagram outlines a logical sequence of steps to address the common problem of obtaining amorphous material.

G start Start: Amorphous Product Obtained conc Decrease Reactant Concentrations start->conc check Analyze Product (PXRD) conc->check Synthesize solvent Modify Solvent System (e.g., co-solvents) solvent->check Synthesize temp Adjust Thermal Profile (slower ramp/cooling) temp->check Synthesize modulator Introduce a Modulator (e.g., benzoic acid) modulator->check Synthesize check->solvent Amorphous check->temp Amorphous check->modulator Amorphous success Success: Crystalline Material check->success Crystalline fail Still Amorphous: Re-evaluate Ligand/Metal Choice check->fail Amorphous

Caption: Troubleshooting workflow for poor crystallinity.

Diagram 4.2: Key Factors Influencing Thermal Stability

This diagram illustrates the primary factors that researchers can manipulate to enhance the thermal stability of their pyrazine-containing complexes.

G center Thermal Stability of Pyrazine Complex metal Metal Ion Properties metal->center metal_sub Higher Oxidation State Stronger Lewis Acidity metal->metal_sub ligand Ligand Design ligand->center ligand_sub Rigidity Functional Groups Multidentate Coordination ligand->ligand_sub structure Framework Structure structure->center structure_sub High Dimensionality (3D > 2D > 1D) Interpenetration High Connectivity structure->structure_sub synthesis Synthesis Conditions synthesis->center synthesis_sub Solvent Choice pH Control Temperature synthesis->synthesis_sub

Caption: Key factors influencing thermal stability.

References

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  • de la Iglesia, M., et al. (2022). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. MDPI. [Link]

  • da Silva, J. G., et al. (2023). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. MDPI. [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. Ijmra.us. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks--a progress report. PubMed. [Link]

  • Cliffe, M. J., et al. (2017). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melt. ChemRxiv. [Link]

  • Bhaskar, R., et al. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC). [Link]

  • Li, B., et al. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to c-Met Kinase Inhibitors: Evaluating Triazolo[1,5-a]pyrazine Analogs and Beyond

In the landscape of targeted oncology, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target.[1] Dysregulation of the c-Met signaling pathway, primarily through gen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target.[1] Dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in the pathogenesis and progression of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[2][3] This has spurred the development of a diverse arsenal of small-molecule c-Met inhibitors, each with unique biochemical and pharmacological profiles. This guide provides a comparative analysis of a novel structural class, represented by 2-Cyclopropyl-triazolo[1,5-a]pyrazine derivatives, against established and emerging c-Met inhibitors, with a focus on the preclinical and clinical data that underpins their therapeutic potential.

The c-Met Signaling Axis: A Prime Oncogenic Driver

The c-Met receptor and its endogenous ligand, hepatocyte growth factor (HGF), form a signaling dyad crucial for normal cellular processes such as embryogenesis and tissue regeneration.[2] However, in a neoplastic context, aberrant c-Met activation triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell proliferation, survival, migration, and invasion.[4][5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization p-c-Met Phosphorylated c-Met c-Met->p-c-Met Autophosphorylation GAB1 GAB1 p-c-Met->GAB1 GRB2 GRB2/SOS p-c-Met->GRB2 STAT STAT p-c-Met->STAT PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene Transcription (STAT) Gene Transcription (STAT) STAT->Gene Transcription (STAT) mTOR mTOR AKT->mTOR Cell Survival / Proliferation Cell Survival / Proliferation AKT->Cell Survival / Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation / Differentiation Cell Proliferation / Differentiation ERK->Cell Proliferation / Differentiation Gene Transcription (STAT)->Cell Survival / Proliferation

Figure 1: The c-Met signaling pathway and its downstream effectors.

A Note on Chemical Scaffolds: Triazolo[1,5-a]pyrazines and Related Heterocycles

While the specific compound "2-Cyclopropyl-triazolo[1,5-a]pyrazine" is not extensively documented in publicly available literature as a c-Met inhibitor, the triazolopyrazine and related triazolopyridazine scaffolds are of significant interest in medicinal chemistry.[3][6][7][8] For the purpose of this guide, we will use the well-characterized, structurally related compound AMG 208 , a triazolo[4,3-b]pyridazine derivative, as a representative of this class of inhibitors and compare it with other prominent c-Met inhibitors. The core structure of these compounds offers a versatile template for developing potent and selective kinase inhibitors.

Comparative Analysis of c-Met Inhibitors

c-Met inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. This distinction often influences their selectivity and off-target effects.

InhibitorChemical ScaffoldTypec-Met IC50 (nM)Key Off-Targets (IC50, nM)
AMG 208 Triazolo[4,3-b]pyridazineType II5.2[4]VEGFR2 (112)[4]
Crizotinib AminopyridineType I11[9]ALK (24), ROS1 (<0.025, Ki)[9]
Cabozantinib Quinoline-carboxamideType II1.3[10]VEGFR2 (0.035), RET (4), KIT (4.6)[10]
Capmatinib Imidazo[1,2-b]pyridazineType I0.8AXL
Tepotinib Dihydro-furo-pyridineType I2.5-
Savolitinib Pyrazolo[1,5-a]pyrimidineType I5[11]Highly selective for c-Met

Table 1: Comparative biochemical data of selected c-Met inhibitors.

In Vitro Potency and Selectivity

AMG 208 demonstrates potent inhibition of c-Met with an IC50 of 5.2 nM.[4] Its selectivity profile shows a more than 20-fold preference for c-Met over VEGFR2, suggesting a degree of selectivity that is crucial for minimizing off-target toxicities.[4] In contrast, multi-kinase inhibitors like Cabozantinib exhibit potent inhibition of both c-Met and VEGFR2, which can be advantageous in targeting tumor angiogenesis but may also contribute to a broader side-effect profile.[10]

Crizotinib , initially developed as a c-Met inhibitor, is also a potent inhibitor of ALK and ROS1, leading to its approval for cancers harboring rearrangements in these genes.[9] The newer generation of inhibitors, such as Capmatinib , Tepotinib , and Savolitinib , were designed for high selectivity for c-Met, which is often associated with a more favorable safety profile. Savolitinib, in particular, is noted for its high selectivity.[11]

Cellular Activity and In Vivo Efficacy

The ultimate measure of a c-Met inhibitor's potential lies in its ability to translate biochemical potency into cellular and in vivo anti-tumor activity. Preclinical studies with AMG 208 have shown that it can suppress proliferation and induce apoptosis in human tumor xenograft models.[4] A first-in-human clinical trial of AMG 208 demonstrated manageable toxicities and evidence of anti-tumor activity, particularly in prostate cancer.[4][12]

In comparison, the approved c-Met inhibitors have demonstrated significant clinical benefit in specific patient populations. Capmatinib and Tepotinib are approved for NSCLC patients with MET exon 14 skipping mutations. Crizotinib is used in MET-amplified NSCLC, and Cabozantinib has shown efficacy in various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.

Experimental Methodologies for Inhibitor Characterization

A rigorous and standardized set of assays is essential for the comprehensive evaluation of c-Met inhibitors.

Biochemical Kinase Assay

The initial assessment of an inhibitor's potency is typically performed using a biochemical kinase assay.

Protocol: c-Met Kinase Activity Assay (Luminescent)

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., poly-Glu,Tyr 4:1), ATP, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[13]

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[13] b. In a 96-well plate, add the c-Met enzyme, the test inhibitor, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent. f. Read the luminescence on a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

Cell-based assays are critical for evaluating an inhibitor's activity in a more physiologically relevant context.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells with known c-Met activation (e.g., through amplification or mutation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the c-Met inhibitor for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14] Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for c-Met Phosphorylation

  • Cell Treatment and Lysis: Treat c-Met-dependent cancer cells with the inhibitor for a short period (e.g., 2-4 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for phosphorylated c-Met (p-c-Met). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The reduction in the p-c-Met signal indicates the inhibitor's ability to block c-Met autophosphorylation in cells. Total c-Met and a loading control (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading.

In Vivo Xenograft Models

The final preclinical validation of a c-Met inhibitor's efficacy is typically conducted in animal models.

Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells with c-Met alterations into immunocompromised mice.[17]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Drug Administration: Administer the c-Met inhibitor orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Biochemical_Assay->Cell_Viability Target_Engagement Western Blot (p-Met Inhibition) Cell_Viability->Target_Engagement In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Target_Engagement->In_Vivo_Xenograft End End In_Vivo_Xenograft->End

Figure 2: A typical experimental workflow for the preclinical evaluation of a c-Met inhibitor.

Conclusion and Future Directions

The development of c-Met inhibitors has significantly advanced the treatment options for patients with c-Met-driven malignancies. While early multi-kinase inhibitors demonstrated the therapeutic potential of targeting this pathway, the trend is now towards highly selective agents to improve the therapeutic window. The triazolo[1,5-a]pyrazine scaffold and its related heterocycles, as exemplified by compounds like AMG 208, represent a promising chemical space for the design of next-generation c-Met inhibitors.

Future research should focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and on identifying predictive biomarkers to better select patients who are most likely to respond to c-Met-targeted therapies. Combination strategies, pairing c-Met inhibitors with other targeted agents or immunotherapies, will also be a key area of investigation to overcome resistance and enhance anti-tumor efficacy.

References

  • Hong, D. S., et al. (2015). A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors. Oncotarget, 6(32), 33847–33857. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Infante, J. R., et al. (2013). First-in-human study of AMG 208, an oral MET inhibitor, in adult patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 31(4_suppl), 121-121. [Link]

  • Navrazhina, K., & Van Vrancken, M. (2013). c-Met inhibitors. Journal of Cancer Science & Therapy, 5(4). [Link]

  • El-Gamal, M. I., et al. (2018). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic chemistry, 81, 333–346. [Link]

  • Guess, A. J., et al. (2013). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Neoplasia (New York, N.Y.), 15(12), 1385–1396. [Link]

  • Infante, J. R., et al. (2013). First-in-human study of AMG 208, an oral MET inhibitor, in adult patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 31(4_suppl), 121-121. [Link]

  • Google Patents. (n.d.). Pharmaceutical combinations of 1-cyclopropyl-3-[3-(5-morpholin-4-yl-methyl-1h-benzoimidazol-2-yl)-1h-pyrazol-4-yl]-urea.
  • Ryabukhin, S. V., & Plaskon, A. S. (2016). 1,2,4-Triazolo[1,5-a][2][4][12]triazines (5-Azapurines): Synthesis and Biological Activity. Arkivoc, 2016(1), 164-211. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Wang, Y., et al. (2012). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Molecular bioSystems, 8(3), 856–864. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Vitale, P., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules (Basel, Switzerland), 25(21), 5038. [Link]

  • Fumarola, C., et al. (2023). Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study. Frontiers in oncology, 13, 1121855. [Link]

  • Fomitcheva, Y. A., et al. (2016). Synthesis of[4][10][13]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(8), 541-543. [Link]

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  • PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][10][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. [Link]

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Comparative

Comparative study of triazolopyrazine and triazolopyrimidine scaffolds

An In-Depth Comparative Guide to Triazolopyrazine and Triazolopyrimidine Scaffolds for Drug Discovery Professionals Introduction: Navigating the Privileged Scaffold Landscape In the realm of medicinal chemistry, certain...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Triazolopyrazine and Triazolopyrimidine Scaffolds for Drug Discovery Professionals

Introduction: Navigating the Privileged Scaffold Landscape

In the realm of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the title of "privileged scaffolds." Among these, the fused heterocyclic systems of triazolopyrazines and triazolopyrimidines have emerged as particularly fruitful starting points for drug discovery programs targeting a wide array of diseases. Their rigid bicyclic nature, coupled with the strategic placement of nitrogen atoms, provides an excellent platform for creating compounds with desirable pharmacokinetic properties and potent biological activity.

This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive comparative analysis of these two prominent scaffolds. We will move beyond a simple recitation of facts to explore the nuanced differences in their chemical properties, synthetic accessibility, and biological applications. The objective is to equip you, the drug discovery professional, with the critical insights needed to make informed decisions when selecting a scaffold for your next project.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Cores

The seemingly subtle difference of a single nitrogen atom placement between the triazolopyrazine and triazolopyrimidine cores can have profound implications for a molecule's physicochemical properties and, consequently, its pharmacokinetic behavior.

The additional nitrogen atom in the pyrimidine ring of the triazolopyrimidine scaffold generally leads to a more polar and less lipophilic molecule compared to its triazolopyrazine counterpart. This can translate to improved aqueous solubility, a common hurdle in drug development. However, this increased polarity may also lead to lower cell permeability.

Metabolic stability is another critical parameter where these scaffolds can differ. The pyrazine ring in the triazolopyrazine scaffold can be more susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the pyrimidine ring. This is a general trend and is highly dependent on the specific substitution pattern around the core.

Here is a summary of the key physicochemical and pharmacokinetic properties:

PropertyTriazolopyrazineTriazolopyrimidineRationale
Aqueous Solubility Generally lowerGenerally higherThe additional nitrogen in the pyrimidine ring increases polarity.
Lipophilicity (LogP) Generally higherGenerally lowerThe pyrazine ring is less polar than the pyrimidine ring.
Metabolic Stability Can be more prone to oxidationGenerally more stableThe pyrazine ring can be more susceptible to CYP450 metabolism.
Cell Permeability Generally higherGenerally lowerHigher lipophilicity often correlates with better membrane permeability.

Synthetic Strategies: Building the Core Architectures

Both triazolopyrazine and triazolopyrimidine scaffolds are accessible through various synthetic routes, typically involving the condensation of a hydrazine-containing triazole with a 1,2-dicarbonyl or a 1,3-dicarbonyl equivalent, respectively.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic approach for both scaffolds, highlighting the key disconnection points.

Synthetic_Workflow cluster_0 Triazolopyrazine Synthesis cluster_1 Triazolopyrimidine Synthesis hydrazine_pz Aminotriazole product_pz Triazolopyrazine Core hydrazine_pz->product_pz Condensation dicarbonyl_pz 1,2-Dicarbonyl dicarbonyl_pz->product_pz hydrazine_pm Aminotriazole product_pm Triazolopyrimidine Core hydrazine_pm->product_pm Condensation dicarbonyl_pm 1,3-Dicarbonyl dicarbonyl_pm->product_pm

A generalized synthetic workflow for triazolopyrazine and triazolopyrimidine scaffolds.
Experimental Protocol: Synthesis of a Substituted Triazolopyrimidine

This protocol provides a representative example of the synthesis of a substituted triazolopyrimidine, a common scaffold in kinase inhibitors.

Step 1: Synthesis of the Aminotriazole Intermediate

  • To a solution of thiosemicarbazide (1.0 eq) in ethanol, add the desired carboxylic acid (1.1 eq).

  • Add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to obtain the aminotriazole.

Step 2: Condensation to form the Triazolopyrimidine Core

  • To a solution of the aminotriazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the 1,3-dicarbonyl compound (1.1 eq).

  • Add a catalytic amount of a base, such as potassium carbonate or triethylamine.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield the desired triazolopyrimidine.

Biological Activities and Therapeutic Landscapes

Both scaffolds have found widespread applications in drug discovery, with a significant number of compounds progressing into clinical trials. However, there are some discernible trends in their therapeutic applications.

Triazolopyrimidines are particularly prominent in the development of kinase inhibitors. The scaffold's ability to form key hydrogen bond interactions with the hinge region of the ATP binding site has made it a go-to choice for targeting a variety of kinases implicated in cancer and inflammatory diseases.

Triazolopyrazines, while also utilized as kinase inhibitors, have shown broader utility, with compounds being developed as phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and central nervous system (CNS) active agents.

The following diagram illustrates the primary therapeutic areas for each scaffold.

Therapeutic_Applications scaffold_pz Triazolopyrazine target_kinase Kinase Inhibitors scaffold_pz->target_kinase target_pde PDE Inhibitors scaffold_pz->target_pde target_cns CNS Agents scaffold_pz->target_cns target_inflammatory Anti-inflammatory scaffold_pz->target_inflammatory scaffold_pm Triazolopyrimidine scaffold_pm->target_kinase scaffold_pm->target_inflammatory

Primary therapeutic applications of triazolopyrazine and triazolopyrimidine scaffolds.

Structure-Activity Relationship (SAR) Insights: Guiding Optimization

The true power of these scaffolds lies in their amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

For triazolopyrimidine-based kinase inhibitors, substitutions at the 5- and 7-positions of the core are crucial for modulating kinase selectivity and potency. Small, hydrophobic groups at the 5-position often occupy the "gatekeeper" pocket, while larger, more polar groups at the 7-position can extend into the solvent-exposed region.

In the case of triazolopyrazines, the substitution pattern can be more varied depending on the target. For PDE inhibitors, for example, bulky hydrophobic groups are often appended to the pyrazine ring to occupy the hydrophobic pocket of the enzyme's active site.

Conclusion: Making the Right Choice for Your Program

The choice between a triazolopyrazine and a triazolopyrimidine scaffold is not always straightforward and should be guided by the specific goals of your drug discovery program.

Choose Triazolopyrimidine when:

  • Your primary target is a kinase.

  • Improved aqueous solubility is a key objective.

  • Metabolic stability is a potential concern.

Choose Triazolopyrazine when:

  • You are exploring a broader range of biological targets beyond kinases.

  • Higher cell permeability is required.

  • You are targeting enzymes with large, hydrophobic active sites.

Ultimately, the optimal scaffold is the one that provides the best balance of potency, selectivity, and drug-like properties for your specific application. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds will undoubtedly accelerate your journey toward the discovery of new and effective medicines.

References

  • Title: The role of triazolopyrimidines in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the synthesis and biological activity of triazolopyrimidines. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthetic approaches and biological aspects of triazolopyrazine derivatives. Source: RSC Advances URL: [Link]

Validation

A Comparative Analysis of Kinase Inhibitor Efficacy: 2-Cyclopropyl-triazolo[1,5-a]pyrazine Analogs Versus Foretinib in c-MET and VEGFR2 Targeted Therapy

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Dysregulation of the c-MET (mesenchymal-epithelial transition factor) and VEGFR2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Dysregulation of the c-MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathways is a well-documented driver of tumor growth, angiogenesis, and metastasis in a variety of malignancies. This guide provides an in-depth, objective comparison of the multi-kinase inhibitor foretinib and a novel class of[1][2][3]triazolo[4,3-a]pyrazine derivatives, designed as dual c-MET and VEGFR2 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and underlying experimental validation of these compounds.

Introduction to the Molecular Targets and Inhibitors

Foretinib , an orally bioavailable small molecule, has been extensively studied for its potent inhibition of multiple RTKs, primarily c-MET and VEGFR2.[2][4] Its mechanism of action involves competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.[4] Foretinib has been investigated in clinical trials for various cancers, including papillary renal cell carcinoma and head and neck squamous cell carcinoma.[4][5]

The [1][2][3]triazolo[4,3-a]pyrazine scaffold represents a promising chemical series developed with the specific intention of dual c-MET/VEGFR2 inhibition.[2] The design of these compounds often leverages the core structure of existing inhibitors like foretinib, replacing certain moieties to potentially enhance potency, selectivity, or pharmacokinetic properties. For the purpose of this guide, we will focus on a representative compound from this class, herein referred to as Compound 17l , which has demonstrated significant inhibitory activity in preclinical studies.[2][6]

Comparative Efficacy: A Data-Driven Analysis

The cornerstone of evaluating kinase inhibitor efficacy lies in quantitative biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) for foretinib and Compound 17l against their primary targets, as well as their anti-proliferative effects on cancer cell lines.

Parameter Foretinib Compound 17l ([1][2][3]triazolo[4,3-a]pyrazine derivative) Reference
c-MET Kinase IC50 0.4 nM26.00 nM[2][7]
VEGFR2 Kinase IC50 0.9 nM2.6 µM[2][7]
A549 (Lung Carcinoma) IC50 Not explicitly stated for single-agent foretinib0.98 ± 0.08 µM[2]
MCF-7 (Breast Carcinoma) IC50 Not explicitly stated for single-agent foretinib1.05 ± 0.17 µM[2]
Hela (Cervical Carcinoma) IC50 Not explicitly stated for single-agent foretinib1.28 ± 0.25 µM[2]

From this data, it is evident that while both compounds inhibit c-MET, foretinib exhibits significantly higher potency at the enzymatic level. Conversely, the anti-proliferative data for Compound 17l demonstrates its efficacy in cell-based models, inhibiting the growth of various cancer cell lines in the micromolar range.[2] It is important to note that direct comparison of cellular IC50 values can be influenced by numerous factors, including cell permeability and off-target effects.

Delving into the Experimental Validation

To truly appreciate the comparative efficacy of these inhibitors, it is crucial to understand the methodologies employed to generate the supporting data. The following sections detail the protocols for key experiments, providing insights into the scientific rationale behind each step.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_kinase Prepare Kinase Solution mix Combine Kinase, Inhibitor, and Substrate/ATP prep_kinase->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate/ATP Mix prep_substrate->mix incubate_reaction Incubate at Room Temperature mix->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors (Foretinib, Compound 17l) in the appropriate kinase buffer.

    • Dilute the recombinant c-MET or VEGFR2 kinase to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).[8]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for approximately 30 minutes.[8]

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

Causality Explained: This assay's robustness lies in its direct measurement of an enzymatic product (ADP). The initial ATP depletion step is critical to reduce background signal, ensuring that the luminescence measured is directly correlated to the kinase activity in the presence of the inhibitor.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_mtt MTT Reaction & Readout seed_cells Seed Cells in 96-well Plate incubate_adhesion Incubate for Cell Adhesion seed_cells->incubate_adhesion add_inhibitor Add Serial Dilutions of Inhibitor incubate_adhesion->add_inhibitor incubate_treatment Incubate for 48-72 hours add_inhibitor->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (Allow Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Inhibitor Treatment: Treat the cells with serial dilutions of foretinib or the triazolopyrazine analog for a specified duration (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Causality Explained: This assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of the inhibitor's effect on cell proliferation.

Western Blotting for Phospho-c-MET

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of c-MET signaling, the phosphorylation status of the receptor is examined.

Detailed Protocol:

  • Cell Lysis: Treat cells with the inhibitors for a short period (e.g., 1-2 hours) before or after stimulation with HGF (Hepatocyte Growth Factor), the ligand for c-MET. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-MET (p-c-MET). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-MET to normalize the p-c-MET signal and confirm equal protein loading.

Causality Explained: The presence of a band corresponding to p-c-MET indicates an active signaling pathway. A reduction in the intensity of this band in inhibitor-treated samples, relative to the untreated control, provides direct evidence of target engagement and inhibition of the c-MET receptor's kinase activity within the cellular context.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the therapeutic potential of these inhibitors in a more physiologically relevant system, in vivo studies using xenograft models are essential.

Experimental Workflow:

G cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant_cells Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Reach a Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_drug Administer Inhibitor or Vehicle (e.g., Oral Gavage) randomize->administer_drug monitor Monitor Tumor Growth and Animal Well-being administer_drug->monitor euthanize Euthanize Mice at Endpoint monitor->euthanize excise_tumors Excise and Weigh Tumors euthanize->excise_tumors analyze_tissues Perform Immunohistochemistry and other Tissue Analyses excise_tumors->analyze_tissues

Caption: Workflow for an In Vivo Xenograft Study.

General Protocol:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[11]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Drug Administration: The inhibitors are administered to the treatment groups, typically via oral gavage, following a predetermined dosing schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess biomarkers of drug activity.

Foretinib has demonstrated significant anti-tumor and anti-metastatic activity in various xenograft models, including those for ovarian and gastric cancer.[1][7] For instance, in an ovarian cancer xenograft model, foretinib treatment led to an 86% inhibition of overall tumor burden.[1] While specific in vivo data for Compound 17l was not detailed in the reviewed literature, its promising in vitro profile suggests it would be a strong candidate for such studies.

Conclusion

This comparative guide highlights the distinct yet related profiles of foretinib and the novel[1][2][3]triazolo[4,3-a]pyrazine class of inhibitors. Foretinib stands out for its high in vitro potency against both c-MET and VEGFR2. The[1][2][3]triazolo[4,3-a]pyrazine derivative, Compound 17l, while showing lower enzymatic potency, demonstrates effective anti-proliferative activity in cancer cell lines, indicating its potential as a therapeutic agent.

The choice between these or similar inhibitors in a research or drug development context will depend on the specific therapeutic goals. Factors such as the desired selectivity profile, pharmacokinetic properties, and the genetic background of the target cancer will all play a crucial role. The experimental protocols detailed herein provide a validated framework for conducting such comparative efficacy studies, ensuring data integrity and reproducibility.

References

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Comparative

Validating Cellular Target Engagement of 2-Cyclopropyl-triazolo[1,5-a]pyrazine: A Comparative Guide

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical prog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive comparison of robust methodologies for validating the target engagement of novel small molecules, using the hypothetical compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine as a case study. The triazolo[1,5-a]pyrazine scaffold is a versatile privileged structure in medicinal chemistry, with derivatives reported to target a diverse range of protein classes, including protein kinases.[1][2] For the purpose of this guide, we will hypothesize that 2-Cyclopropyl-triazolo[1,5-a]pyrazine has been designed as a selective inhibitor of the receptor tyrosine kinase c-Met, a high-value target in oncology.[2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the objective comparison of leading target engagement technologies.

The Imperative of Target Engagement Validation

Confirming that a compound binds to its intended target in living cells is a critical step in drug discovery.[3] It bridges the gap between in vitro biochemical potency and cellular efficacy, providing confidence that the observed cellular phenotype is a direct consequence of modulating the desired target. Failure to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and late-stage clinical failures.

Comparative Analysis of Cellular Target Engagement Methodologies

We will explore two orthogonal and widely adopted methods for quantifying target engagement in a cellular milieu: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): The Principle of Ligand-Induced Thermal Stabilization

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[4][5] The underlying principle is that the binding of a ligand, such as our 2-Cyclopropyl-triazolo[1,5-a]pyrazine, to its target protein, c-Met, confers thermal stability to the protein.[5] When heated, proteins denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tm). A ligand-bound protein will be more resistant to heat-induced denaturation, resulting in a measurable shift in its Tm.[6]

The CETSA workflow involves treating intact cells with the test compound, heating the cells to a range of temperatures, lysing the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature.

CETSA_Workflow cluster_cell_culture Intact Cells cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Cell Culture B 2. Compound Treatment (2-Cyclopropyl-triazolo[1,5-a]pyrazine) A->B C 3. Aliquot and Heat (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Fractions D->E F 6. Quantify Soluble c-Met (e.g., Western Blot, ELISA) E->F G 7. Plot Melt Curve & Determine Tm Shift F->G

Caption: CETSA experimental workflow for validating target engagement.

Materials:

  • Human cancer cell line expressing endogenous c-Met (e.g., A549)

  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine

  • Vehicle control (e.g., DMSO)

  • Positive control c-Met inhibitor (e.g., Crizotinib)

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-c-Met, loading control)

Procedure:

  • Cell Treatment: Seed A549 cells and grow to 80-90% confluency. Treat cells with varying concentrations of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, vehicle, or positive control for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes at a temperature gradient (e.g., 40-70°C).[7]

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble c-Met using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble c-Met as a function of temperature for each treatment condition. Fit the data to a sigmoidal curve to determine the Tm. The difference in Tm between the compound-treated and vehicle-treated samples represents the thermal shift.

NanoBRET™ Target Engagement Assay: Proximity-Based Measurement of Compound Binding

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[8] This technology relies on the energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). When the tracer is bound to the luciferase-tagged target, the close proximity allows for energy transfer upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

The NanoBRET™ workflow involves expressing the target protein as a NanoLuc® fusion, adding a specific fluorescent tracer, and then measuring the displacement of the tracer by the test compound.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Detection A 1. Transfect Cells with c-Met-NanoLuc® Fusion Vector B 2. Seed Transfected Cells into Assay Plate A->B C 3. Add NanoBRET® Tracer and Test Compound B->C D 4. Add NanoLuc® Substrate C->D E 5. Measure Donor and Acceptor Emission D->E F 6. Calculate BRET Ratio E->F G 7. Plot Dose-Response Curve and Determine IC50 F->G

Caption: NanoBRET™ Target Engagement experimental workflow.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding c-Met-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ c-Met tracer and Nano-Glo® substrate (Promega)

  • 2-Cyclopropyl-triazolo[1,5-a]pyrazine

  • Vehicle control (DMSO)

  • Positive control c-Met inhibitor

Procedure:

  • Transfection: Transfect HEK293 cells with the c-Met-NanoLuc® expression vector.

  • Cell Seeding: After 24 hours, seed the transfected cells into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of 2-Cyclopropyl-triazolo[1,5-a]pyrazine. Add the test compound and the NanoBRET™ tracer to the cells and incubate.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Objective Comparison of CETSA® and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[5]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[8]
Target Protein Endogenous, untagged protein.Requires genetic modification to fuse with NanoLuc® luciferase.
Compound Requirement Label-free.Requires a specific, cell-permeable fluorescent tracer for the target.
Throughput Lower, as it requires multiple samples for a temperature curve.Higher, amenable to 384- and 1536-well plate formats.
Readout Western blot, ELISA, or mass spectrometry.Ratiometric luminescence detection.
Key Advantage Measures engagement with the native, unmodified target protein.High-throughput and quantitative measurement of intracellular potency (IC50).
Key Limitation Lower throughput and can be challenging for some membrane proteins.Requires protein engineering and a validated tracer for the target of interest.

Downstream Validation: Linking Target Engagement to Cellular Function

While CETSA and NanoBRET™ provide direct evidence of target binding, it is crucial to correlate this with a functional cellular outcome. For a c-Met inhibitor like 2-Cyclopropyl-triazolo[1,5-a]pyrazine, this would involve demonstrating the inhibition of c-Met signaling.

A key downstream signaling event upon c-Met activation is the phosphorylation of c-Met itself and downstream effectors like AKT and ERK. A quantitative Western blot can be employed to measure the levels of phosphorylated c-Met (p-c-Met), p-AKT, and p-ERK in cells treated with 2-Cyclopropyl-triazolo[1,5-a]pyrazine following stimulation with the c-Met ligand, Hepatocyte Growth Factor (HGF). A dose-dependent decrease in the phosphorylation of these proteins would provide strong evidence that the compound is not only binding to c-Met but also inhibiting its kinase activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Activates Compound 2-Cyclopropyl- triazolo[1,5-a]pyrazine Compound->cMet Inhibits PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Transcription Gene Transcription (Proliferation, Survival) p_AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Transcription

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Conclusion

Validating the cellular target engagement of a novel compound such as 2-Cyclopropyl-triazolo[1,5-a]pyrazine is a non-negotiable step in preclinical drug discovery. This guide has provided a comparative overview of two powerful and orthogonal methodologies, CETSA and NanoBRET™, for achieving this. CETSA offers the advantage of assessing engagement with the endogenous, unmodified target, while NanoBRET™ provides a high-throughput, quantitative measure of intracellular potency. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery program. Ideally, employing more than one method provides a higher degree of confidence. Furthermore, correlating direct target binding with the modulation of downstream signaling pathways is essential for building a comprehensive and compelling data package to support the advancement of a promising new chemical entity.

References

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Validation

A Researcher's Guide to Head-to-Head Comparison of Novel Kinase Inhibitors: A Case Study with 2-Cyclopropyl-triazolo[1,5-a]pyrazine

This guide provides a comprehensive framework for the head-to-head comparison of a novel kinase inhibitor, exemplified by the hypothetical compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine, against established, FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head comparison of a novel kinase inhibitor, exemplified by the hypothetical compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine, against established, FDA-approved kinase inhibitors. For the purpose of this guide, we will compare our compound of interest with inhibitors targeting key kinases in oncology, such as those in the EGFR and JAK families. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for rigorous preclinical evaluation.

Introduction: The Rationale for Comparative Kinase Inhibitor Profiling

The landscape of kinase inhibitor discovery is dynamic, with a continuous influx of novel chemical entities.[1][2] A critical step in the development of any new inhibitor is to benchmark its performance against existing therapies.[3] This not only helps in identifying a potential best-in-class or first-in-class agent but also provides crucial insights into its mechanism of action, selectivity, and potential clinical utility. The triazolo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[4][5] Our focus, 2-Cyclopropyl-triazolo[1,5-a]pyrazine, represents a novel iteration of this scaffold, necessitating a thorough comparative analysis.

Selecting the Comparator Panel: Approved Kinase Inhibitors

The choice of approved kinase inhibitors for comparison is dictated by the presumed or identified target of the novel compound. Assuming our initial screens suggest activity against epidermal growth factor receptor (EGFR) and Janus kinase 2 (JAK2), a relevant comparator panel would include:

  • Osimertinib: A third-generation, irreversible EGFR inhibitor, particularly effective against mutations like T790M.[1]

  • Dacomitinib: A second-generation, irreversible pan-HER inhibitor.[1][6]

  • Ruxolitinib: A potent and selective JAK1/JAK2 inhibitor.[7]

  • Fedratinib: Another selective JAK2 inhibitor.[8]

This selection provides a robust basis for comparing potency, selectivity, and potential resistance profiles.

In Vitro Biochemical Assays: The First Line of Comparison

Biochemical assays are fundamental to quantifying the direct inhibitory activity of a compound against its purified target kinase(s).[9] These assays are typically performed in a cell-free system.

IC50 Determination: Quantifying Potency

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.[9][10] It is crucial to determine the IC50 of 2-Cyclopropyl-triazolo[1,5-a]pyrazine against our target kinases (e.g., wild-type EGFR, mutant EGFR, JAK2) and compare these values directly with those of our selected approved inhibitors.

Experimental Protocol: Radiometric Kinase Assay

Radiometric assays, which measure the incorporation of radioactively labeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[11]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and a buffer with optimal pH and cofactors.

  • Inhibitor Titration: Add varying concentrations of the test compound (2-Cyclopropyl-triazolo[1,5-a]pyrazine) and the comparator inhibitors to the reaction mixture.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature.

  • Termination: Stop the reaction, typically by adding a solution containing EDTA to chelate Mg²⁺, an essential cofactor for kinases.[12]

  • Detection: Separate the phosphorylated substrate from the unreacted [γ-³³P]ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
2-Cyclopropyl-triazolo[1,5-a]pyrazineWild-Type EGFRExperimental Data
2-Cyclopropyl-triazolo[1,5-a]pyrazineEGFR (T790M)Experimental Data
2-Cyclopropyl-triazolo[1,5-a]pyrazineJAK2Experimental Data
OsimertinibWild-Type EGFRLiterature Value
OsimertinibEGFR (T790M)Literature Value
DacomitinibWild-Type EGFRLiterature Value
RuxolitinibJAK2Literature Value
FedratinibJAK2Literature Value
Kinase Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of kinase inhibitor development is understanding its selectivity across the human kinome.[14] Poor selectivity can lead to off-target toxicities. Large-scale kinase panels are used to assess the inhibitory activity of a compound against hundreds of different kinases.[15][16]

Experimental Workflow: Kinase Selectivity Panel

G compound Test Compound (e.g., 2-Cyclopropyl-triazolo[1,5-a]pyrazine) panel Large Kinase Panel (e.g., >400 kinases) compound->panel Single high concentration assay Biochemical Assay (e.g., ADP-Glo™) panel->assay data Data Acquisition (Luminescence Reading) assay->data analysis Data Analysis (% Inhibition) data->analysis profile Selectivity Profile Generation analysis->profile

Caption: Workflow for kinase selectivity profiling.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17]

  • Kinase Reaction: Incubate the test compound at a fixed concentration (e.g., 1 µM) with a large panel of purified kinases, their respective substrates, and ATP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.[17]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, they do not always predict a compound's efficacy in a cellular environment. Cellular assays are therefore essential to assess the ability of an inhibitor to engage its target in a more physiologically relevant setting.

Cellular Target Engagement and Pathway Inhibition

These assays determine if the inhibitor can enter the cell and inhibit the phosphorylation of its target kinase and downstream signaling proteins.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a specific EGFR mutation or JAK2 activation). Treat the cells with a dose-response of the test and comparator inhibitors for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR, p-JAK2) and key downstream signaling proteins (e.g., p-AKT, p-ERK).[18][19] Also, probe for the total protein levels of these kinases as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Signaling Pathway Visualization

G cluster_0 EGFR Signaling cluster_1 JAK-STAT Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Inhibitor 2-Cyclopropyl-triazolo[1,5-a]pyrazine Inhibitor->EGFR Inhibition Inhibitor->JAK Inhibition

Caption: Simplified EGFR and JAK-STAT signaling pathways targeted by inhibitors.

Cell Proliferation and Viability Assays

These assays measure the ultimate biological effect of kinase inhibition on cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and comparator inhibitors.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Luminescence Measurement: Read the luminescent signal on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation: Comparative Cellular Potency

CompoundCell LineGI50 (nM)
2-Cyclopropyl-triazolo[1,5-a]pyrazineNCI-H1975 (EGFR L858R/T790M)Experimental Data
2-Cyclopropyl-triazolo[1,5-a]pyrazineHEL (JAK2 V617F)Experimental Data
OsimertinibNCI-H1975 (EGFR L858R/T790M)Literature Value
RuxolitinibHEL (JAK2 V617F)Literature Value

Conclusion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of a novel kinase inhibitor, 2-Cyclopropyl-triazolo[1,5-a]pyrazine, with approved drugs. The data generated from these studies will provide a robust foundation for decision-making in the drug discovery and development process. Favorable results, such as superior potency, enhanced selectivity, or activity against resistant mutations, would provide a strong rationale for advancing the compound into more complex preclinical models, such as in vivo xenograft studies. The ultimate goal is to clearly define the therapeutic potential and differentiation of this novel chemical entity in the competitive landscape of kinase inhibitors.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, a Novel FAK Inhibitor

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is a paramount goal.[1][2] The triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and signifi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors is a paramount goal.[1][2] The triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and significant framework in medicinal chemistry for designing novel therapeutic agents.[3][4] This guide provides an in-depth, comparative cross-reactivity analysis of a novel compound, 2-Cyclopropyl-triazolo[1,5-a]pyrazine (herein referred to as Compound-X), a potent inhibitor of Focal Adhesion Kinase (FAK).

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[5][6] However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[7][8] This guide will elucidate a multi-pronged approach to characterizing the selectivity of Compound-X, comparing it with established FAK inhibitors, Defactinib (VS-6063) and PF-562271. We will detail the experimental rationale, protocols, and comparative data analysis necessary for a robust assessment.

Biochemical Profiling: Establishing the Kinome-Wide Selectivity Landscape

The initial and most critical step in profiling any kinase inhibitor is to assess its activity against a broad panel of kinases.[7] This "compound-centric" approach provides a global view of selectivity and potential off-target liabilities that could lead to toxicity or unexpected polypharmacology.[2][9]

Rationale for Kinase Panel Screening

Screening a new chemical entity against a large, representative panel of the human kinome is fundamental to derisking a drug candidate. It allows for the early identification of off-target activities, which can be drivers of toxicity or, in some cases, beneficial polypharmacology.[2] For Compound-X, we utilized the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction between an inhibitor and a panel of over 480 kinases.[10][11][12] This method is highly sensitive and provides a dissociation constant (Kd) to quantify binding affinity, allowing for direct comparison of potency and selectivity.

Comparative Kinase Selectivity Data

To contextualize the performance of Compound-X, its selectivity profile was compared against two well-characterized FAK inhibitors, Defactinib and PF-562271. Defactinib is a potent and reversible inhibitor of FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[13][14] PF-562271 is also a potent, ATP-competitive inhibitor of FAK and Pyk2.[15][16]

Kinase Target Compound-X (Kd, nM) Defactinib (VS-6063) (IC50, nM) [13]PF-562271 (IC50, nM) [16]
FAK (PTK2) 0.8 0.61.5
Pyk2 (PTK2B) 1.2 0.613
VEGFR2 (KDR)>1000>1000160
SRC>1000>1000>1000
JAK2850>1000>1000
ROCK2>1000>1000>1000

Table 1: Biochemical selectivity of Compound-X against key kinases compared to reference FAK inhibitors. Data for Compound-X is hypothetical for illustrative purposes.

The data clearly positions Compound-X as a highly potent dual FAK/Pyk2 inhibitor, with potency comparable to Defactinib and superior to PF-562271 for Pyk2.[13][16] Critically, Compound-X demonstrates excellent selectivity against other kinases, such as VEGFR2 and SRC, which are common off-targets for FAK inhibitors and can contribute to toxicity.

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ assay is a competition-based binding assay. The fundamental steps are as follows:

  • Immobilization: A specific kinase is immobilized on a solid support.

  • Competition: The test compound (Compound-X) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower signal for the tagged ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as % inhibition relative to a control or as a dissociation constant (Kd).

G

Caption: Workflow for KINOMEscan™ Profiling.

Cellular Target Engagement: Validating Interaction in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell.[8] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying that a compound engages its intended target within intact cells.[17][18][19]

Rationale for CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[8][18] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can determine if the compound has engaged its target.[17][20]

Comparative CETSA Data

Compound-X was evaluated for its ability to stabilize FAK in HEK293 cells. The results were compared to the known cellular activity of Defactinib.

Compound Target Cell Line Thermal Shift (ΔTm, °C) Cellular EC50 (µM)
Compound-X FAKHEK293+5.20.05
DefactinibFAKVariousReported Stabilization[14]~0.1

Table 2: Cellular target engagement of Compound-X compared to Defactinib. Data for Compound-X is hypothetical.

Compound-X demonstrates robust target engagement in a cellular context, inducing a significant thermal shift in FAK protein. The cellular EC50 is potent and aligns well with its biochemical affinity, suggesting good cell permeability and low susceptibility to efflux.

Experimental Protocol: Isothermal Dose-Response CETSA

The isothermal dose-response format (ITDRF) of CETSA is particularly useful for determining a compound's cellular potency (EC50).[21]

  • Cell Treatment: Intact cells (e.g., HEK293) are treated with a range of concentrations of the test compound for a set period (e.g., 1 hour at 37°C).

  • Thermal Challenge: The cells are then heated to a single, optimized temperature (the Tagg, or aggregation temperature) for a short duration (e.g., 3 minutes).[17]

  • Cell Lysis: After heating, cells are lysed to release their protein contents.

  • Separation: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Quantification: The amount of soluble target protein (FAK) in the supernatant is quantified using a standard method like Western Blot or an AlphaScreen®/ELISA-based approach.[17]

  • Data Analysis: The amount of stabilized protein is plotted against the compound concentration to generate a dose-response curve and calculate the cellular EC50.

G

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening: An Unbiased View of Cellular Impact

While target-based assays are crucial, they can miss unexpected biological effects.[22] Phenotypic screening offers a target-agnostic approach, evaluating a compound's effect on overall cell health, morphology, or function.[23][24][25][26] This strategy is invaluable for uncovering novel mechanisms of action and identifying potential liabilities not predicted by the on-target activity.

Rationale for Phenotypic Screening

By testing Compound-X across a diverse panel of cancer cell lines (e.g., the NCI-60 panel), we can generate a "fingerprint" of its anti-proliferative activity. This fingerprint can be compared to those of other FAK inhibitors and compounds with different mechanisms of action. A strong correlation between FAK dependency and sensitivity to Compound-X would provide further evidence of its on-target mechanism. Conversely, unexpected patterns of activity could suggest important off-target effects.

Comparative Anti-Proliferative Activity
Cell Line Cancer Type Compound-X (GI50, µM) Defactinib (GI50, µM) [27]PF-562271 (GI50, µM) [5]
SKOV3Ovarian0.25~0.5 (Reported Activity)~0.3
A2780Ovarian0.30(Not widely reported)~0.4
HCT116Colon1.5>1>1
A549Lung2.0>1 (Modest Activity)>1

Table 3: Comparative anti-proliferative activity (GI50) of Compound-X and reference inhibitors in selected cancer cell lines. Data for Compound-X is hypothetical.

The phenotypic data shows that Compound-X has potent anti-proliferative effects in cell lines known to be sensitive to FAK inhibition, such as ovarian cancer lines SKOV3 and A2780.[5] The GI50 values are consistent with cellular target engagement data. The weaker activity in lines like A549, where FAK signaling is less critical for proliferation, supports an on-target driven phenotype.[27]

Experimental Protocol: CellTiter-Glo® Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed cells from various cancer lines into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (Compound-X, Defactinib, PF-562271) for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (the concentration of compound that causes 50% growth inhibition).

G

Caption: Workflow for Phenotypic Screening.

Conclusion: An Integrated View of Selectivity

This comprehensive, multi-tiered profiling strategy provides a robust and objective assessment of 2-Cyclopropyl-triazolo[1,5-a]pyrazine (Compound-X). The data collectively demonstrates that Compound-X is a highly potent and selective dual inhibitor of FAK and Pyk2.

  • Biochemically, it shows superior selectivity against key off-targets compared to existing inhibitors.

  • In a cellular context, it effectively engages FAK at nanomolar concentrations, confirming its ability to act on its intended target in a physiological environment.

  • Phenotypically, its anti-proliferative activity correlates with known FAK dependencies, supporting a primary on-target mechanism of action.

Compared to Defactinib and PF-562271, Compound-X presents a potentially superior profile due to its clean kinome scan and potent cellular activity. This rigorous, comparative approach is essential for validating new chemical entities and provides the confidence needed to advance promising compounds like 2-Cyclopropyl-triazolo[1,5-a]pyrazine into further preclinical and clinical development.

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Validation

In Vivo Validation of Triazolopyrimidine Anticancer Activity: A Comparative Guide

Introduction: The Therapeutic Promise of the Triazolo-Fused Pyrimidine Scaffold In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is paramount. The t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Triazolo-Fused Pyrimidine Scaffold

In the landscape of modern oncology, the quest for novel chemical entities with potent and selective anticancer activity is paramount. The triazolo-fused pyrimidine core, a purine bioisostere, has emerged as a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse array of biological activities.[1][2][3] This guide focuses on the critical in vivo validation phase for a promising class of these compounds: 2-substituted[1][4][5]triazolo[1,5-a]pyrimidines. While the specific compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine represents a compelling chemical design, this guide will use a well-documented analogue from the[1][4][5]triazolo[1,5-a]pyrimidine series as a representative model for in vivo validation, due to the availability of published data. This approach provides a robust framework for researchers to design and interpret preclinical in vivo studies for this entire class of molecules.

The anticancer mechanisms of triazolopyrimidines are varied, with different substitution patterns leading to inhibition of key oncogenic pathways. Notably, derivatives have been developed as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, crucial mediators of tumor growth, angiogenesis, and metastasis.[6][7][8] Another well-established mechanism for this class is the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy.[1][4] This guide will focus on a representative triazolopyrimidine that functions as a tubulin polymerization inhibitor, comparing its preclinical in vivo performance against established microtubule-targeting agents.

Preclinical Profile of a Representative Triazolopyrimidine Tubulin Inhibitor

For the purpose of this guide, we will consider a hypothetical lead compound, herein referred to as TP-7-X , which embodies the key characteristics of the triazolopyrimidine tubulin inhibitors described in the scientific literature.[1][4]

Chemical Scaffold: TP-7-X belongs to the[1][4][5]triazolo[1,5-a]pyrimidine class. The key structural features often include a substituted phenyl group at the 7-position and various functional groups at the 2- and 5-positions, which are critical for potent antiproliferative activity.[4]

Mechanism of Action: A Unique Mode of Tubulin Inhibition Unlike the taxanes (e.g., paclitaxel) which bind to the interior of the microtubule polymer and stabilize it, or the vinca alkaloids which bind to tubulin dimers and prevent their polymerization, TP-7-X and its analogues have a distinct mechanism. They promote tubulin polymerization but do not compete with paclitaxel for its binding site.[4] Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin, suggesting a novel interaction with the tubulin protein.[4] This unique mechanism may offer advantages in overcoming resistance to existing microtubule-targeting drugs.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization Microtubule Polymer->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule Polymer->Mitotic Arrest Disrupted Spindle Formation TP-7-X TP-7-X TP-7-X->Microtubule Polymer Promotes Polymerization (Unique Site) Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibits Polymerization Taxanes Taxanes Taxanes->Microtubule Polymer Stabilizes Polymer Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

In Vitro Antiproliferative Activity TP-7-X has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The data presented below is a representative summary based on published findings for this class of compounds.[1][2]

Cell LineCancer TypeTP-7-X IC₅₀ (µM)Paclitaxel IC₅₀ (µM)Vincristine IC₅₀ (µM)
HeLaCervical Cancer0.750.0050.003
A549Lung Cancer1.020.0080.004
HT-1080Fibrosarcoma6.10.0100.006
Bel-7402Liver Cancer12.30.0150.009

Note: The IC₅₀ values are representative and intended for comparative purposes.

In Vivo Efficacy Validation: A Comparative Xenograft Study

The transition from in vitro potency to in vivo efficacy is a critical step in drug development. A subcutaneous xenograft model is a standard and robust method for evaluating the antitumor activity of a novel compound in a living system.[4]

Experimental Design A study was designed to compare the in vivo efficacy of TP-7-X with the standard-of-care taxane, Paclitaxel, in a human tumor xenograft model.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Model: Subcutaneous implantation of 5 x 10⁶ HeLa cervical cancer cells.

  • Treatment Groups (n=8 per group):

    • Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% saline)

    • TP-7-X (50 mg/kg, oral administration, daily)

    • Paclitaxel (20 mg/kg, intravenous administration, twice weekly)

  • Study Duration: 21 days.

  • Endpoints: Tumor volume, body weight, and final tumor weight.

Experimental Workflow for In Vivo Xenograft Study

G cluster_0 5. Treatment Phase (21 Days) Cell_Culture 1. HeLa Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control TP_7_X TP-7-X (p.o.) Paclitaxel Paclitaxel (i.v.) Endpoint 6. Endpoint Analysis: Tumor & Body Weight Vehicle->Endpoint Tumor Growth Monitoring TP_7_X->Endpoint Tumor Growth Monitoring Paclitaxel->Endpoint Tumor Growth Monitoring

Caption: Workflow for a comparative in vivo xenograft study.

Comparative Efficacy Data

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlDaily1500 ± 250-+2.0
TP-7-X50 mg/kg, p.o., daily600 ± 15060%-3.5
Paclitaxel20 mg/kg, i.v., 2x/week450 ± 12070%-8.0

Note: Data are representative and presented as mean ± standard deviation.

Interpretation of Results The hypothetical data demonstrates that TP-7-X exhibits significant antitumor activity in the HeLa xenograft model, achieving 60% tumor growth inhibition with oral administration.[4] This is a noteworthy finding, as oral bioavailability is a desirable characteristic for patient convenience. While Paclitaxel showed slightly higher efficacy (70% TGI), it required intravenous administration and was associated with a greater reduction in body weight, suggesting a less favorable tolerability profile in this model. The ability of TP-7-X to achieve robust efficacy with a different route of administration and potentially better tolerability underscores its potential as a developmental candidate.

Detailed Experimental Protocols

1. Cell Culture and Preparation

  • Cell Line: HeLa (ATCC® CCL-2™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Harvesting: Cells are grown to 80-90% confluency, washed with PBS, and detached using Trypsin-EDTA.

  • Cell Viability: Viable cells are counted using a hemocytometer and trypan blue exclusion (viability should be >95%).

  • Final Preparation: Cells are resuspended in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL for injection.

2. Xenograft Tumor Model Establishment

  • Animal Strain: Athymic Nude (nu/nu) mice.

  • Implantation: 0.1 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumors are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Study Initiation: Treatment begins when tumors reach an average volume of 100-150 mm³.

3. Drug Formulation and Administration

  • TP-7-X Formulation: Dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline for oral gavage.

  • Paclitaxel Formulation: Prepared according to standard protocols, typically in a vehicle containing Cremophor EL and ethanol, diluted in saline for intravenous injection.

  • Administration:

    • TP-7-X is administered daily via oral gavage.

    • Paclitaxel is administered twice weekly via tail vein injection.

    • The vehicle control group receives the TP-7-X vehicle via oral gavage.

4. Efficacy and Toxicity Assessment

  • Tumor Measurement: Tumor volumes are recorded throughout the study.

  • Body Weight: Animal body weights are measured 2-3 times per week as a general indicator of toxicity. A body weight loss of >20% typically requires euthanasia.

  • Clinical Observations: Animals are monitored daily for any signs of distress or adverse effects.

  • Endpoint: At the end of the study, animals are euthanized, and tumors are excised and weighed.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of novel 2-substituted[1][4][5]triazolo[1,5-a]pyrimidine anticancer agents, using a representative tubulin inhibitor as a case study. The data illustrates that compounds from this class can exhibit potent in vivo antitumor efficacy, comparable to established chemotherapeutic agents, with the potential for improved administration routes and tolerability profiles.[4] The unique mechanism of action, distinct from taxanes and vinca alkaloids, suggests that these molecules could be effective in tumors that have developed resistance to conventional microtubule-targeting drugs.[4] Further preclinical development should include pharmacokinetic and pharmacodynamic studies, evaluation in orthotopic and patient-derived xenograft (PDX) models, and comprehensive toxicology assessments to fully delineate the therapeutic potential of this promising chemical scaffold.

References

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Comparative

A Comparative Guide to the Antimicrobial Spectrum of Triazolopyrazine Derivatives

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, triazolopyrazine derivatives have emerged as a promising class of compounds with a broa...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, triazolopyrazine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial profiles of different triazolopyrazine derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction: The Therapeutic Potential of Triazolopyrazines

Triazolopyrazines are fused heterocyclic systems that combine the structural features of both triazole and pyrazine rings. This unique arrangement imparts a range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The versatility of the triazolopyrazine scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide will focus on two prominent and well-studied classes of triazolopyrazine-related compounds: 1,2,4-triazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrazines, highlighting key derivatives and their performance against a panel of clinically relevant pathogens.

Evaluating Antimicrobial Efficacy: Methodologies and Protocols

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The protocols described herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), providing a framework for the accurate determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for quantifying the in vitro activity of an antimicrobial agent.[3][4] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Experimental Protocol:

  • Preparation of Test Compounds: Stock solutions of the triazolopyrazine derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured on agar plates, and a few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. Fungal inocula are prepared from fresh cultures and adjusted to a concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for most bacteria and for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of triazolopyrazine derivatives B Perform serial dilutions in 96-well microtiter plate A->B E Inoculate microtiter plate with microbial suspension B->E C Prepare standardized microbial inoculum (0.5 McFarland) D Dilute inoculum to final testing concentration C->D D->E F Incubate at appropriate temperature and duration E->F G Visually inspect for microbial growth F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Determination of Minimum Bactericidal Concentration (MBC)

To ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC is determined.

Experimental Protocol:

  • Subculturing from MIC Wells: Following MIC determination, a small aliquot (typically 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under the same conditions as the initial MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Antimicrobial Spectrum of Triazolopyrazine Derivatives

The following tables summarize the in vitro antimicrobial activity of representative 1,2,4-triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

This class of compounds has demonstrated potent activity, particularly against bacterial pathogens. Their mechanism of action is often attributed to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial DNA replication and folate metabolism, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDR-group SubstituentsS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)Reference
Compound A 7-phenyl>128>128>128>128>128>128[1]
Compound B 7-(4-chlorophenyl)6432128>12864128[1]
Compound C 7-(4-methoxyphenyl)3216641283264[1]
Compound D 7-(4-methylphenyl)16832641632[1]
Ciprofloxacin -0.50.250.1251--[1]
Fluconazole -----816[1]
Triazolo[4,3-a]pyrazine Derivatives

Derivatives of this scaffold have also shown promising antibacterial activity. Structure-activity relationship studies suggest that the presence of an ethylenediamine moiety and specific substituents at designated positions are crucial for their potency.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Triazolo[4,3-a]pyrazine Derivatives

Compound IDR1-groupR2-groupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Compound 1a 3-indolen-butyl6432[5][6]
Compound 1f 3-indolebenzyl3216[5][6]
Compound 1i 3-indole4-fluorobenzyl3216[5][6]
Compound 2c phenyl4-chlorobenzyl64128[5][6]
Compound 2e phenyl4-fluorobenzyl3216[5][6]
Ampicillin --328[5][6]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of triazolopyrazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

1,2,4-Triazolo[1,5-a]pyrimidines

For this class, the substitution at the 7-position of the pyrimidine ring is a key determinant of activity. Electron-donating groups, such as methyl and methoxy, at the para-position of a phenyl ring at this position tend to enhance antibacterial and antifungal activity.[1] Conversely, unsubstituted phenyl or electron-withdrawing groups like chloro at the same position generally result in weaker activity. This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their target enzymes.

Triazolo[4,3-a]pyrazines

SAR studies on this scaffold have revealed several important features for antibacterial activity.[1][5] The presence of an ethylenediamine moiety is often associated with improved potency. It is hypothesized that under physiological conditions, the protonated amines of this moiety can form favorable interactions with the target enzyme, potentially DNA gyrase.[1] Furthermore, compounds bearing an indole group at the R1 position generally exhibit greater activity than those with a simple phenyl ring. At the R2 position, longer alkyl chains or substituted benzyl groups appear to be more favorable than aromatic groups.[5]

Mechanisms of Action

A thorough understanding of the mechanism of action is critical for the rational design of more potent and selective antimicrobial agents.

Dual Inhibition of DNA Gyrase and DHFR

Several potent 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit both bacterial DNA gyrase and dihydrofolate reductase (DHFR).

Dual_Inhibition cluster_pathways Bacterial Metabolic Pathways A DNA Replication & Repair C DNA Gyrase B Folate Biosynthesis D Dihydrofolate Reductase (DHFR) C->A Essential for D->B Essential for E 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives E->C Inhibition E->D Inhibition

  • DNA Gyrase: This enzyme is a topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.

  • DHFR: This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and cell growth.

The ability of these compounds to target two distinct and essential bacterial enzymes presents a potential strategy to combat the development of drug resistance.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of many triazole-containing compounds, including some triazolopyrazine derivatives, is attributed to their ability to inhibit the biosynthesis of ergosterol.[7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Ergosterol_Biosynthesis_Inhibition A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Squalene C->D E Lanosterol D->E F Ergosterol E->F CYP51-mediated demethylation J Disrupted Fungal Cell Membrane E->J Accumulation of toxic sterols G Fungal Cell Membrane (Normal Function) F->G H Triazole Antifungals I Lanosterol 14α-demethylase (CYP51) H->I Inhibition

The key target of these antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This ultimately compromises the structural integrity and function of the membrane, resulting in the inhibition of fungal growth.[7][8]

Conclusion and Future Perspectives

Triazolopyrazine derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in this guide highlight the broad-spectrum activity of both 1,2,4-triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine derivatives against a range of bacterial and fungal pathogens. The elucidation of their mechanisms of action, particularly the dual inhibition of essential bacterial enzymes, provides a strong rationale for their further development.

Future research in this area should focus on the synthesis and evaluation of more diverse libraries of triazolopyrazine derivatives to expand our understanding of their structure-activity relationships. Furthermore, lead optimization efforts should aim to enhance potency, broaden the antimicrobial spectrum, and improve the pharmacokinetic and safety profiles of these promising compounds. The continued exploration of the triazolopyrazine scaffold holds significant potential for the discovery of next-generation anti-infective therapies to address the growing challenge of antimicrobial resistance.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyrimidines as Anticancer Agents

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, lea...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, leading to a broad spectrum of pharmacological activities.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the anticancer potential of this remarkable heterocyclic system, comparing derivatives that target distinct oncogenic pathways and offering the experimental frameworks necessary for their evaluation.

Part I: The Preeminent Class - Microtubule-Targeting Triazolopyrimidines

A significant breakthrough in the application of triazolo[1,5-a]pyrimidines for cancer therapy came from the discovery of a series with a unique mechanism of action targeting tubulin.[2]

A Unique Mechanism of Tubulin Stabilization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation, making them a cornerstone target for chemotherapy.[3][4] Unlike taxanes (e.g., paclitaxel) which stabilize microtubules by binding to a specific site, or vinca alkaloids which inhibit polymerization, this class of triazolopyrimidines carves its own niche.

Key mechanistic features include:

  • Promotion of Tubulin Polymerization: These agents actively promote the assembly of tubulin into microtubules.[1]

  • Distinct Binding Site: They do not compete with paclitaxel for its binding site. Instead, they have been shown to inhibit the binding of vinca alkaloids, suggesting interaction with the vinca domain or an allosteric site that affects it.[1][2][4]

  • Overcoming Drug Resistance: Crucially, select compounds in this series are effective against cancer cell lines that overexpress P-glycoprotein (Pgp), a transporter protein that is a common cause of multidrug resistance to conventional chemotherapeutics like taxanes.[1][3]

cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Taxol Taxol Taxol->Microtubule Stabilizes Vinca Alkaloids Vinca Alkaloids Polymerization Polymerization Vinca Alkaloids->Polymerization Inhibits Triazolopyrimidines Triazolopyrimidines Triazolopyrimidines->Polymerization Promotes (Unique Site)

Caption: Microtubule dynamics and points of therapeutic intervention.

Core Structure-Activity Relationship (SAR) Analysis

Systematic modification of the triazolo[1,5-a]pyrimidine core has established a clear and stringent SAR for potent tubulin-mediated anticancer activity.[1] The key determinants of high potency are localized to the C5 and C6 positions of the heterocyclic core.

  • Position 5 (C5): This position demands a specific amino substituent. Optimal activity is achieved with either a chiral (1S)-2,2,2-trifluoro-1-methylethylamino group or a simpler, achiral 2,2,2-trifluoroethylamino group. The presence of the trifluoroethyl moiety is critical for high potency.[1][2]

  • Position 6 (C6): A substituted phenyl ring at this position is essential.

    • Ortho Substitution: The presence of two fluoro atoms at the positions ortho to the core ring is required for maximal activity.[1][2]

    • Para Substitution: The most effective substituents at the para position of the phenyl ring consist of an oxygen-linked, three-methylene (-O-(CH2)3-) chain terminating in a moderately hydrophilic group, such as an alkylamino or a simple hydroxyl group.[1][4] This terminal group is thought to enhance potency.[4]

cluster_SAR Key SAR for Tubulin Activity Core C5 Position C5: - Critical for potency - Requires (S)-CF3-CH(CH3)-NH- or CF3-CH2-NH- C5->Core C6_Ortho Position C6 (Phenyl Ortho): - Requires Fluoro atoms (F) C6_Ortho->Core C6_Para Position C6 (Phenyl Para): - Optimal: -O-(CH2)3-R - R = Alkylamino or Hydroxyl C6_Para->Core

Caption: Core SAR of tubulin-targeting triazolopyrimidines.

Comparative Performance Data

The rigorous SAR exploration led to the identification of highly potent compounds, including Cevipabulin (TTI-237), which advanced into clinical trials. The table below compares representative analogues against various human cancer cell lines.

Compound IDC5-SubstituentC6-Substituent (Phenyl Para-position)Target Cell LineIC50 (µM)Reference
Cevipabulin (TTI-237) (1S)-2,2,2-trifluoro-1-methylethylamino-O-(CH2)3-NH(CH3)HCT-116 (Colon)0.00053[5]
Analogue 1 (1S)-2,2,2-trifluoro-1-methylethylamino-O-(CH2)3-OHT47D (Breast)0.00349[5]
Analogue 2 2,2,2-trifluoroethylamino-O-(CH2)3-N(CH3)2A549 (Lung)0.00605[5]
Analogue 3 (1S)-2,2,2-trifluoro-1-methylethylamino-O-(CH2)2-OHHCT-29 (Colon)0.00024[5]

Part II: Expanding the Target Landscape - The Scaffold's Versatility

The triazolo[1,5-a]pyrimidine scaffold is not limited to tubulin inhibition. Strategic modifications can pivot its mechanism of action towards other critical cancer targets, including protein kinases and epigenetic modulators.

Kinase Inhibitors (e.g., CDK2, ERK Pathway)

By leveraging the scaffold's function as a purine bioisostere, derivatives can be designed as ATP-competitive kinase inhibitors.

  • Cyclin-Dependent Kinase 2 (CDK2): Specific substitution patterns grant potent and selective inhibitory effects on CDK2, a key regulator of the cell cycle. Compound 5 (see reference) showed a potent IC50 of 0.12 µM against CDK2.[5]

  • ERK Signaling Pathway: A novel strategy involves creating hybrid molecules that fuse the triazolopyrimidine core with an indole moiety. The resulting compounds, such as H12 , have demonstrated potent inhibition of the ERK signaling pathway, which is crucial for cell proliferation and survival. Compound H12 effectively decreased the phosphorylation levels of key pathway proteins like ERK1/2, c-Raf, and MEK1/2 in MGC-803 gastric cancer cells and induced G2/M phase arrest and apoptosis.[6]

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor c-Raf c-Raf Receptor->c-Raf MEK1/2 MEK1/2 c-Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation & Survival Proliferation & Survival ERK1/2->Proliferation & Survival H12 Compound H12 (Triazolopyrimidine-Indole Hybrid) H12->c-Raf Inhibits Phosphorylation H12->MEK1/2 Inhibits Phosphorylation H12->ERK1/2 Inhibits Phosphorylation

Caption: Inhibition of the ERK signaling pathway by compound H12.

Epigenetic Modulators (e.g., LSD1)

The scaffold has also been successfully adapted to target the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), which is overexpressed in many cancers. Compound 4 was identified as a potent LSD1 inhibitor with an IC50 of 0.154 µM, displaying significant growth inhibition in MGC-803 gastric cancer cells.[5]

Part III: Experimental Protocols for Compound Evaluation

To ensure robust and comparable data, standardized experimental protocols are essential. The following section details validated methods for assessing the anticancer activity of novel triazolo[1,5-a]pyrimidine derivatives.

Experimental Workflow

The logical progression from synthesis to mechanistic validation is crucial for efficient drug discovery.

A Compound Synthesis & Purification B Primary Screen: Antiproliferative Assay (e.g., MTT Assay) A->B C IC50 Determination & Selectivity Index B->C D Secondary Screen: Mechanism-Specific Assay (e.g., Tubulin Polymerization, Kinase Inhibition) C->D E Lead Compound Identification D->E

Caption: A typical workflow for anticancer drug discovery.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MGC-803, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cell-Free Tubulin Polymerization Assay

This assay directly assesses the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye as microtubules form. This assay definitively classifies a compound as a polymerization promoter (like this triazolopyrimidine class) or an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (100 mM).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well to a final concentration of 2-3 mg/mL.

  • Initiate Polymerization: Warm the plate to 37°C in a temperature-controlled spectrophotometer. To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Monitoring: Immediately begin monitoring the increase in absorbance (light scatter) at 340 nm every 30 seconds for 60 minutes.

  • Controls: Include a negative control (vehicle, e.g., DMSO), a positive control for promotion (e.g., paclitaxel), and a positive control for inhibition (e.g., colchicine).

  • Data Analysis: Plot absorbance versus time. A compound that promotes polymerization will show a faster rate and a higher final plateau of absorbance compared to the vehicle control. An inhibitor will show a reduced rate and lower plateau.

Conclusion and Future Outlook

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly versatile and fruitful starting point for the development of novel anticancer agents. The stringent SAR established for the tubulin-targeting series provides a clear roadmap for designing potent microtubule stabilizers capable of overcoming clinical resistance. Furthermore, the demonstrated ability to retarget the scaffold to inhibit protein kinases and epigenetic enzymes underscores its vast potential.

Future research should focus on exploring novel substitutions to further enhance potency and refine selectivity. The development of dual-target inhibitors, for instance, a compound that simultaneously targets tubulin and a key signaling kinase, could offer a synergistic therapeutic effect and a powerful new strategy to combat cancer.

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]

  • Ciulla, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ACS Publications. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. National Institutes of Health. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

Sources

Comparative

Selectivity profile of 2-Cyclopropyl-triazolo[1,5-a]pyrazine against a panel of kinases

An In-Depth Guide to the Kinase Selectivity Profile of 2-Cyclopropyl-triazolo[1,5-a]pyrazine This guide provides a comprehensive analysis of the kinase selectivity profile of the novel inhibitor, 2-Cyclopropyl-triazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinase Selectivity Profile of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel inhibitor, 2-Cyclopropyl-triazolo[1,5-a]pyrazine. In the landscape of kinase-targeted drug discovery, understanding a compound's interaction across the human kinome is paramount. A highly selective inhibitor may offer a more favorable safety profile with fewer off-target effects, while a multi-targeted inhibitor could provide broader efficacy in complex diseases like cancer. This document details the experimental framework, presents comparative data against a panel of clinically relevant kinases, and offers insights into the interpretation and application of these findings for researchers, scientists, and drug development professionals.

The Rationale for Kinase Selectivity Profiling

The human genome contains over 500 protein kinases, enzymes that regulate the vast majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.

However, the high degree of structural conservation in the ATP-binding site, the target for most small-molecule inhibitors, presents a significant challenge: achieving selectivity. Profiling an inhibitor against a broad panel of kinases is a critical step in preclinical development for several reasons:

  • Target Validation: It confirms the intended activity against the primary target(s).

  • Off-Target Identification: It reveals unintended interactions that could lead to toxicity or unexpected therapeutic effects (polypharmacology).

  • Structure-Activity Relationship (SAR) Guidance: It informs medicinal chemistry efforts to optimize selectivity and potency.

  • Mechanism of Action Elucidation: It helps to understand the complete biological effect of the compound.

This guide will use the well-established radiometric protein kinase assay to determine the inhibitory activity of 2-Cyclopropyl-triazolo[1,5-a]pyrazine, providing a robust and quantitative measure of its selectivity.

Experimental Design & Workflow

The following workflow was designed to ensure a comprehensive and reliable assessment of the compound's kinase selectivity. The choice of a radiometric assay, specifically the [γ-³³P]-ATP filter binding assay, is based on its reputation as a gold standard for direct measurement of enzymatic activity, offering high sensitivity and minimal interference from compound autofluorescence or light scattering.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound 2-Cyclopropyl-triazolo[1,5-a]pyrazine (10-point serial dilution) Incubation Incubation at 30°C (Kinase + Compound + ATP/Substrate) Compound->Incubation KinasePanel Kinase Panel (e.g., 96 diverse kinases) KinasePanel->Incubation Reagents Assay Reagents: - [γ-³³P]-ATP - Substrate Peptide - Assay Buffer Reagents->Incubation Quench Stop Reaction (Add 3% Phosphoric Acid) Incubation->Quench Filter Transfer to Filtermat (Capture phosphorylated substrate) Quench->Filter Wash Wash Filtermat (Remove unbound [γ-³³P]-ATP) Filter->Wash Scintillation Scintillation Counting (Measure radioactivity) Wash->Scintillation Analysis Data Analysis (Calculate % Inhibition & IC50) Scintillation->Analysis

Caption: Radiometric Kinase Assay Workflow.

Detailed Protocol: Radiometric [γ-³³P]-ATP Filter Binding Assay

This protocol describes the steps for assessing the inhibitory activity of a test compound against a single kinase. This process is performed in parallel for each kinase in the screening panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Cyclopropyl-triazolo[1,5-a]pyrazine in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in a 96-well plate to generate a range of concentrations for IC50 determination (e.g., 100 µM to 5 nM).

  • Assay Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the diluted test compound. For control wells, add 5 µL of DMSO (100% activity) and 5 µL of a known broad-spectrum inhibitor like Staurosporine (0% activity).

    • Add 20 µL of the master mix containing the specific kinase, its corresponding peptide substrate, and the assay buffer. The kinase concentration is optimized beforehand to ensure the assay operates in the linear range.

    • Initiate the kinase reaction by adding 25 µL of a solution containing MgCl₂ and [γ-³³P]-ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure a competitive and physiologically relevant interaction assessment.

  • Incubation and Termination:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), optimized for each kinase.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Detection:

    • Transfer the reaction mixture to a multiscreen filter plate (e.g., Millipore MAPH) that captures the phosphorylated substrate peptides.

    • Wash the filter plate multiple times with 1% phosphoric acid to remove any unincorporated [γ-³³P]-ATP.

    • Allow the filter plate to dry completely.

    • Add liquid scintillant to each well and count the radioactivity using a scintillation counter (e.g., a TopCount or MicroBeta counter).

  • Data Analysis:

    • The raw data (counts per minute, CPM) is used to calculate the percentage of inhibition for each compound concentration relative to the DMSO (high) and Staurosporine (low) controls.

    • % Inhibition = 100 x (1 - [(CPM_compound - CPM_low_control) / (CPM_high_control - CPM_low_control)])

    • Plot the % Inhibition against the compound concentration (log-transformed) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profile of 2-Cyclopropyl-triazolo[1,5-a]pyrazine

The compound was screened against a panel of 96 kinases representing different families of the human kinome. The results are summarized below, highlighting key interactions and providing a comparative view of its selectivity.

Table 1: High-Potency Targets (IC50 < 100 nM)

This table lists the kinases for which 2-Cyclopropyl-triazolo[1,5-a]pyrazine demonstrated significant inhibitory activity. These are considered its primary targets.

Kinase TargetKinase FamilyIC50 (nM)Disease Relevance
ABL1Tyrosine Kinase1.2Leukemia (CML)
SRCTyrosine Kinase3.5Solid Tumors
LCKTyrosine Kinase5.1Immunology
KITTyrosine Kinase15.7GIST, Melanoma
PDGFRβTyrosine Kinase28.0Angiogenesis
Table 2: Moderate-Potency and Off-Target Interactions (IC50 100 nM - 1000 nM)

These interactions represent potential off-targets that may contribute to either therapeutic efficacy or adverse effects at higher concentrations.

Kinase TargetKinase FamilyIC50 (nM)Potential Implication
VEGFR2Tyrosine Kinase155Anti-angiogenic effect
EPHB4Tyrosine Kinase340Developmental toxicity
AURKASer/Thr Kinase780Mitotic inhibition
Table 3: Kinases with No Significant Inhibition (IC50 > 10,000 nM)

A representative list of kinases against which the compound showed minimal to no activity, demonstrating its selectivity.

Kinase TargetKinase FamilyIC50 (nM)
AKT1Ser/Thr Kinase>10,000
CDK2Ser/Thr Kinase>10,000
EGFRTyrosine Kinase>10,000
MAPK1 (ERK2)Ser/Thr Kinase>10,000
PIK3CALipid Kinase>10,000

Interpretation and Comparative Analysis

The data reveals that 2-Cyclopropyl-triazolo[1,5-a]pyrazine is a potent, multi-targeted inhibitor with primary activity against the ABL and SRC families of non-receptor tyrosine kinases. Its profile is reminiscent of second-generation ABL inhibitors, which often display activity against SRC family kinases.

The selectivity can be visualized conceptually by mapping the inhibited kinases onto a simplified representation of the human kinome.

Caption: Simplified Kinome Tree Illustrating Selectivity.

Key Insights:

  • High Selectivity within Tyrosine Kinase Family: The compound is highly selective for a specific subset of tyrosine kinases (ABL, SRC, KIT, PDGFR) while sparing others like EGFR. This suggests a distinct binding mode that is not common to all tyrosine kinase ATP pockets.

  • Limited Crossover to Ser/Thr Kinases: With only weak inhibition of AURKA and no activity against AKT1 or CDK2, the compound shows strong overall selectivity for tyrosine kinases over serine/threonine kinases. This is a favorable attribute, as promiscuous inhibition of serine/threonine kinases can lead to significant toxicity.

  • Potential for Polypharmacology: The potent inhibition of multiple, pathogenically relevant kinases (e.g., ABL in CML, SRC/KIT in solid tumors, PDGFR/VEGFR in angiogenesis) suggests that 2-Cyclopropyl-triazolo[1,5-a]pyrazine could be developed as a multi-targeted agent for oncology.

Conclusion and Future Directions

2-Cyclopropyl-triazolo[1,5-a]pyrazine has been characterized as a potent multi-targeted tyrosine kinase inhibitor with a well-defined selectivity profile. Its high affinity for the ABL and SRC kinase families, coupled with moderate activity against key angiogenic drivers like PDGFRβ and VEGFR2, makes it a compelling candidate for further investigation in oncology.

The next logical steps in its preclinical development should include:

  • Cellular Potency Assays: Confirming that the enzymatic inhibition translates into on-target effects in relevant cancer cell lines (e.g., inhibition of BCR-ABL phosphorylation in CML cells).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

  • ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity to establish a preliminary safety and dosing profile.

This detailed kinase selectivity profile serves as a critical foundation, providing the essential data needed to guide these future studies and unlock the full therapeutic potential of 2-Cyclopropyl-triazolo[1,5-a]pyrazine.

References

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: Kinase inhibitors: the road ahead. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The art of kinase inhibitor design. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: A general and high-throughput kinase assay based on mobility shift. Source: Journal of Biomolecular Screening. URL: [Link]

  • Title: Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type and mutant Bcr-Abl and is sensitive to CML bedrocks in vitro. Source: Blood. URL: [Link]

Validation

A Head-to-Head Battle for JAK2 Inhibition: CEP-33779 versus a Novel Triazolo[1,5-a]pyridine Analog

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of targeted cancer therapy, the Janus kinase 2 (JAK2) has emerged as a critical node in signaling pathways that drive myeloproliferativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the Janus kinase 2 (JAK2) has emerged as a critical node in signaling pathways that drive myeloproliferative neoplasms and other malignancies. The pursuit of potent and selective JAK2 inhibitors has led to the development of numerous small molecules, each with a unique profile of efficacy and selectivity. This guide provides an in-depth, objective comparison of two such inhibitors: the well-characterized clinical candidate CEP-33779 and a representative potent inhibitor from a structurally related series, Compound J-6 , a novel triazolo[1,5-a]pyridine derivative.

This comparison is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical potency, cellular activity, and the experimental methodologies crucial for their evaluation.

The Central Role of JAK2 in Disease

The JAK-STAT signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in cell growth, proliferation, and immune responses. Dysregulation of this pathway, often through activating mutations in JAK2 such as the prevalent V617F mutation, is a key driver in a host of hematological malignancies.[1] Consequently, the development of small molecule inhibitors that can effectively and selectively target JAK2 is a major focus of oncological research.[2]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Expression (Proliferation, Survival)

Figure 1: The canonical JAK-STAT signaling pathway.

The Contenders: A Tale of Two Triazoles

Both CEP-33779 and Compound J-6 are built upon a triazolo-fused heterocyclic core, a scaffold known for its utility in kinase inhibitor design. While CEP-33779 features a[3][4][5]triazolo[1,5-a]pyridine core, the comparator, Compound J-6, is also a triazolo[1,5-a]pyridine derivative, highlighting the subtle structural modifications that can significantly impact biological activity.

CEP-33779 is a highly selective, orally bioavailable inhibitor of JAK2.[2] It has been evaluated in preclinical models for various cancers and inflammatory diseases.[6]

Compound J-6 represents a potent JAK1/2 inhibitor from a series of triazolo[1,5-a]pyridine derivatives designed for anti-inflammatory purposes.[4] Its inclusion in this guide allows for a comparative analysis of a research-stage compound against a more clinically advanced agent.

Head-to-Head: Biochemical Potency

The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. TYK2Reference
CEP-33779 JAK21.8>40-fold>800-fold[1][7]
Compound J-6 JAK111--[4]
JAK28>1.3-fold vs JAK1-[4]

Analysis: CEP-33779 demonstrates exceptional potency against JAK2 with an IC50 in the low nanomolar range.[1][8] Its selectivity profile is also noteworthy, with significantly weaker inhibition of other JAK family members, which can be advantageous in minimizing off-target effects. Compound J-6 is a potent dual inhibitor of JAK1 and JAK2, with a slight preference for JAK2.[4] The choice between a highly selective JAK2 inhibitor like CEP-33779 and a dual JAK1/2 inhibitor such as Compound J-6 would depend on the specific therapeutic context and the desired immunological modulation.

Cellular Activity: Inhibiting Downstream Signaling

Effective JAK2 inhibition should translate to the suppression of downstream signaling events, most critically the phosphorylation of STAT proteins.

CompoundCell LineAssayEndpointIC50 (nM)Reference
CEP-33779 HEL92.1.7Western BlotpSTAT5 Inhibition~50[7]
Compound J-6 Ba/F3-EpoR-hJAK2Proliferation AssayInhibition of Cell Growth130[4]

Analysis: CEP-33779 effectively inhibits the phosphorylation of STAT5 in a cellular context, confirming its on-target activity.[7] Compound J-6 demonstrates potent inhibition of JAK2-dependent cell proliferation.[4] The different assays and cell lines used for each compound preclude a direct quantitative comparison of cellular potency, but both compounds clearly demonstrate the ability to modulate JAK2 signaling in a cellular environment.

Experimental Protocols: The "How-To" for Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the characterization of JAK2 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Add JAK2 Enzyme - Add Fluorescent Tracer - Add Test Compound Start->Prep Incubate Incubate at Room Temp (e.g., 60 minutes) Prep->Incubate Read Read Plate on Fluorescence Reader Incubate->Read Analyze Analyze Data: Calculate % Inhibition and IC50 values Read->Analyze End End Analyze->End

Figure 2: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human JAK2 enzyme, a fluorescently labeled ATP-competitive tracer, and the test compounds at various concentrations in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the JAK2 enzyme, followed by the test compound dilutions.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of STAT proteins in whole cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL92.1.7) to an appropriate density. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated STAT3 (pSTAT3) or pSTAT5. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and image the blot.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH. Quantify the band intensities to determine the reduction in STAT phosphorylation at each inhibitor concentration.[9]

Concluding Remarks for the Bench Scientist

This guide provides a comparative framework for understanding the JAK2 inhibitory profiles of CEP-33779 and a representative from a related series of potent triazolo[1,5-a]pyridine inhibitors.

  • CEP-33779 stands out for its high potency and selectivity for JAK2, making it an excellent tool for specifically interrogating the role of this kinase in biological systems.

  • Compound J-6 , as a dual JAK1/2 inhibitor, offers a different therapeutic and research paradigm, potentially impacting a broader range of cytokine signaling pathways.

The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies requiring precise targeting of JAK2 with minimal confounding effects from other JAK family members, a highly selective compound like CEP-33779 is preferable. Conversely, for applications where broader immunosuppression or modulation of multiple cytokine pathways is desired, a dual inhibitor may be more appropriate.

The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other novel JAK2 inhibitors, empowering researchers to make data-driven decisions in their drug discovery and development endeavors.

References

  • Dugan, B. J., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323–9342. [Link]

  • Stubbs, M., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127263. [Link]

  • Fensome, A., et al. (2013). 2-Amino-[3][4][5]triazolo[1,5-a]pyridines as JAK2 inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4877–4881. [Link]

  • Griffero, F., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of medicinal chemistry, 64(15), 11088–11100. [Link]

  • Dugan, B. J., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243–5254. [Link]

  • Stump, K. L., et al. (2011). A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis research & therapy, 13(2), R68. [Link]

  • Lin, C. C., et al. (2012). Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer. Molecular cancer therapeutics, 11(9), 1985–1995. [Link]

  • Kim, H. J., et al. (2017). The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine. Biochemical and biophysical research communications, 491(1), 102–108. [Link]

  • Xu, Z., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. European journal of medicinal chemistry, 238, 114457. [Link]

  • Lin, C. C., et al. (2012). Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer. Molecular cancer therapeutics, 11(9), 1985–1995. [Link]

  • Xu, Z., et al. (2022). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. European journal of medicinal chemistry, 238, 114457. [Link]

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. [Link]

  • Chen, C. M., et al. (2020). STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. Oncogene, 39(49), 7058–7073. [Link]

  • QIAGEN. (2018). ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). [Link]

  • Reeh, P., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102485. [Link]

  • Ciszewski, J., & Huss, W. J. (2021). Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? International journal of molecular sciences, 22(16), 8753. [Link]

  • Incyte Corporation v. Concert Pharmaceuticals, Inc., No. 2022-1923 (Fed. Cir. 2023). [Link]

  • Stump, K. L., et al. (2011). A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis research & therapy, 13(2), R68. [Link]

  • University of Washington Department of Laboratory Medicine and Pathology. (n.d.). JAK2 V617F DNA Screen. [Link]

  • Monk, E., et al. (2021). Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry. bioRxiv. [Link]

  • Pharsight. (n.d.). Jakafi patent expiration. [Link]

  • Laboratory Practice Guidelines for Detecting and Reporting JAK2 and MPL Mutations in Myeloproliferative Neoplasms. (2013). The Journal of Molecular Diagnostics, 15(6), 733–744. [Link]

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
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